molecular formula C9H9ClN2O B1370575 2-chloro-N-cyclopropylisonicotinamide CAS No. 959241-13-5

2-chloro-N-cyclopropylisonicotinamide

Cat. No.: B1370575
CAS No.: 959241-13-5
M. Wt: 196.63 g/mol
InChI Key: CEOBTDBKBVPZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclopropylisonicotinamide is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclopropylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-5-6(3-4-11-8)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOBTDBKBVPZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649215
Record name 2-Chloro-N-cyclopropylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-13-5
Record name 2-Chloro-N-cyclopropylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-chloro-N-cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-cyclopropylisonicotinamide

Introduction

This compound is a substituted pyridine derivative that holds interest within the fields of medicinal chemistry and materials science. As with any compound designated for advanced research, a comprehensive understanding of its physicochemical properties is paramount. These properties govern its behavior in various systems, influencing everything from reaction kinetics and formulation stability to bioavailability and potential therapeutic efficacy. The strategic inclusion of a chloro-group on the pyridine ring and a cyclopropylamide moiety significantly modulates the molecule's electronic and steric characteristics.[1]

This guide provides a detailed examination of the core physicochemical attributes of this compound, CAS 959241-13-5. It is designed for researchers, scientists, and drug development professionals, offering not just established data but also the underlying scientific principles and validated experimental protocols for their determination. The methodologies described are grounded in standard laboratory practices, ensuring reproducibility and reliability.

Chemical Identity and Core Structure

A precise definition of a molecule's identity is the foundation of all subsequent scientific investigation. This section outlines the fundamental descriptors for this compound.

The structure consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with an N-cyclopropylcarboxamide group. The IUPAC name, 2-chloro-N-cyclopropylpyridine-4-carboxamide, is derived from this arrangement, distinguishing it from its nicotinamide (3-position) isomer.

Table 1: Fundamental Compound Identifiers

IdentifierValueSource
Chemical Name This compound[2]
IUPAC Name 2-chloro-N-cyclopropylpyridine-4-carboxamideInferred from[3][4]
CAS Number 959241-13-5[2][5]
Molecular Formula C₉H₉ClN₂O[2]
Molecular Weight 196.64 g/mol [2][5]

Key Physicochemical Properties

The physicochemical properties of a compound dictate its suitability for various applications. The data presented below, sourced from chemical supplier technical data, provides a quantitative overview of this compound.

Table 2: Summary of Physicochemical Data

PropertyValueSignificance in Research & Development
LogP (Octanol/Water) 2.018Indicates moderate lipophilicity, suggesting potential for good membrane permeability, a key factor in drug absorption.[2]
Boiling Point 374.5°C (at 760 mmHg)High boiling point reflects strong intermolecular forces and low volatility, important for thermal stability during processing and storage.[2]
Density 1.34 g/cm³Provides essential data for formulation, process scale-up, and packaging calculations.[2]
Vapor Pressure 8.3 x 10⁻⁶ mmHg (at 25°C)Extremely low vapor pressure confirms the compound is a non-volatile solid at ambient temperatures.[2]
Flash Point 180.3°CDefines the lowest temperature at which vapors can ignite, a critical safety parameter for handling and storage.[2]
Polar Surface Area (PSA) 41.99 ŲThe PSA is below the 140 Ų threshold often associated with good oral bioavailability in drug candidates, suggesting favorable transport properties.[2]

Experimental Protocols for Property Determination

To ensure scientific integrity, relying solely on reported data is insufficient. This section details the standard, self-validating experimental protocols for determining critical physicochemical parameters. The causality behind procedural steps is explained to provide field-proven insight.

Protocol for Determining Lipophilicity (LogP)

Causality: The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) profile. The Shake-Flask method, compliant with OECD Guideline 107, is the gold-standard approach for its direct and accurate measurement.

Methodology: Shake-Flask Method

  • Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) by mixing them vigorously for 24 hours and allowing them to separate for at least 24 hours.

  • Stock Solution: Prepare a stock solution of this compound in the aqueous phase at a concentration that is well within the linear range of the chosen analytical method (e.g., HPLC-UV).

  • Partitioning: In a separatory funnel, combine a precise volume of the saturated n-octanol (e.g., 10 mL) and the compound-containing saturated aqueous phase (e.g., 10 mL).

  • Equilibration: Shake the funnel vigorously for 15-20 minutes at a controlled temperature (typically 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully sample the aqueous phase. Analyze the concentration of the compound using a validated HPLC-UV method. The concentration in the octanol phase is determined by mass balance.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous)

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_oct Saturate n-Octanol add_cmpd Dissolve Compound in Aqueous Phase prep_h2o Saturate Water prep_h2o->add_cmpd mix Combine & Shake (Equilibrate) add_cmpd->mix separate Separate Phases (Centrifuge if needed) mix->separate analyze Quantify Aqueous Phase (HPLC-UV) separate->analyze calculate Calculate LogP analyze->calculate

Caption: Workflow for LogP determination via the Shake-Flask method.

Protocol for Thermal Analysis (Melting Point)

Causality: The melting point is a fundamental indicator of purity and identity. A sharp, well-defined melting range suggests a highly pure substance, while a broad range can indicate impurities. This property is crucial for quality control and for designing manufacturing processes like milling or hot-melt extrusion.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Determination:

    • Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point.

    • Once melting begins, repeat the experiment with a fresh sample using a much slower ramp rate (1-2°C/min) through the melting range.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Proposed Synthetic Pathway

Understanding the synthesis of a compound is vital for ensuring a reliable supply for research and for developing analogs. While specific proprietary synthesis methods may exist, a chemically sound and common approach involves the amidation of an activated carboxylic acid derivative.

Causality: The most direct and widely used method for forming an amide bond is the reaction between a carboxylic acid and an amine. To facilitate this reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, converting the carboxylic acid into a highly reactive acyl chloride intermediate, which readily reacts with the amine.

Proposed Synthesis: Amidation of 2-chloroisonicotinic acid

  • Activation Step: 2-chloroisonicotinic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form the intermediate 2-chloroisonicotinoyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) and refluxed until the evolution of HCl and SO₂ gas ceases.

  • Amidation Step: The resulting acyl chloride solution is cooled and added dropwise to a solution of cyclopropylamine in an inert solvent (e.g., DCM) containing a non-nucleophilic base like triethylamine (TEA). The base is crucial for scavenging the HCl byproduct generated during the reaction.

  • Workup and Purification: The reaction mixture is washed sequentially with dilute acid (to remove excess amine and TEA), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography, to yield pure this compound.

Synthesis_Pathway start 2-chloroisonicotinic acid intermediate 2-chloroisonicotinoyl chloride (Acyl Chloride Intermediate) start->intermediate + SOCl₂, DMF (cat.) product 2-chloro-N-cyclopropyl- isonicotinamide intermediate->product + Triethylamine (Base) amine Cyclopropylamine amine->intermediate

Caption: Proposed synthetic route for this compound.

Conclusion

This technical guide has detailed the essential . The compound presents as a stable, non-volatile solid with moderate lipophilicity and a polar surface area conducive to favorable biological transport. The provided experimental protocols offer a framework for the in-house validation of these critical parameters, while the proposed synthetic pathway outlines a reliable method for its preparation. This consolidated information serves as a valuable resource for scientists and researchers, enabling informed decisions in experimental design, formulation, and further development involving this versatile chemical entity.

References

A Guide to the Spectral Analysis of 2-chloro-N-cyclopropylisonicotinamide: A Predictive Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the expected spectral data for 2-chloro-N-cyclopropylisonicotinamide, a molecule of interest in medicinal chemistry and drug development.[1] In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. This predictive analysis serves as a valuable reference for researchers in the synthesis, characterization, and quality control of this and related isonicotinamides.

Molecular Structure and Spectroscopic Overview

This compound belongs to the isonicotinamide class of compounds, which are known for their diverse biological activities.[1] Accurate structural elucidation is paramount in drug discovery, and spectroscopic techniques are the cornerstone of this process. This guide will systematically predict the spectral signatures that confirm the molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy provides a map of the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity.

Predicted ¹H NMR Spectrum of this compound

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a~8.5Doublet (d)1HLocated on the pyridine ring, deshielded by the electronegative nitrogen and the carbonyl group.
H-b~7.8Doublet of doublets (dd)1HAromatic proton on the pyridine ring, influenced by adjacent protons.
H-c~7.5Doublet (d)1HAromatic proton on the pyridine ring.
H-d (NH)~8.3Broad singlet (br s)1HAmide proton, chemical shift can be variable and concentration-dependent; expected to be broad due to quadrupole broadening from the adjacent nitrogen.
H-e (CH)~2.9Multiplet (m)1HMethine proton of the cyclopropyl group, coupled to the four methylene protons.
H-f (CH₂)~0.9Multiplet (m)2HMethylene protons of the cyclopropyl group.
H-g (CH₂)~0.7Multiplet (m)2HMethylene protons of the cyclopropyl group, diastereotopic and may show complex splitting.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as residual solvent signals can interfere with the spectrum.[2][3][4]

  • Instrument Setup: The spectrum should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

  • Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. For the amide proton, a solvent suppression technique may be employed if the signal is obscured by a residual water peak.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Molecular Structure with Proton Labeling for NMR

Caption: Labeled structure of this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

Predicted ¹³C NMR Spectrum of this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)Rationale
C=O~165Carbonyl carbon of the amide, deshielded by the double bond to oxygen.[5]
C-Cl~152Aromatic carbon bonded to chlorine, deshielded by the electronegative halogen.[6]
C-N (Pyridine)~150Aromatic carbon adjacent to the ring nitrogen.
C-H (Pyridine)~148Aromatic carbon.
C-C=O~140Quaternary aromatic carbon attached to the carbonyl group.
C-H (Pyridine)~122Aromatic carbon.
C-H (Pyridine)~121Aromatic carbon.
CH (Cyclopropyl)~24Methine carbon of the cyclopropyl group.
CH₂ (Cyclopropyl)~7Methylene carbons of the cyclopropyl group.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: A high-resolution NMR spectrometer is used.

  • Data Acquisition: A proton-decoupled pulse sequence is standard. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, baseline corrected, and referenced to the solvent signal.[3][7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
N-H (Amide)3350 - 3150MediumStretch[8][9]
C-H (Aromatic)3100 - 3000MediumStretch[10]
C-H (Cyclopropyl)3000 - 2850MediumStretch
C=O (Amide)1680 - 1630StrongStretch (Amide I band)[8][9][11]
C=C (Aromatic)1600 - 1450Medium-StrongRing Stretch
N-H (Amide)1570 - 1515StrongBend (Amide II band)[8]
C-N1400 - 1200MediumStretch
C-Cl800 - 600StrongStretch

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. Then, the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Workflow for IR Spectral Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Prep Prepare KBr Pellet or place on ATR crystal Acquire_BG Acquire Background Spectrum Prep->Acquire_BG Acquire_Sample Acquire Sample Spectrum Acquire_BG->Acquire_Sample Introduce Sample Process Process Spectrum (Background Subtraction) Acquire_Sample->Process Identify Identify Functional Group Frequencies Process->Identify Correlate Correlate with Molecular Structure Identify->Correlate

Caption: Workflow for acquiring and interpreting an IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound

For Electron Ionization (EI) Mass Spectrometry, the following would be expected:

  • Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, there will be an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

  • Major Fragmentation Pathways: The fragmentation of pyridine derivatives can be complex.[12][13][14] Key fragment ions for this compound are predicted to arise from:

    • Cleavage of the amide bond.

    • Loss of the cyclopropyl group.

    • Loss of the chlorine atom.

    • Fragmentation of the pyridine ring.

Predicted Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ This compound F1 Fragment 1 Loss of cyclopropyl M->F1 - C₃H₅ F2 Fragment 2 Loss of Cl M->F2 - Cl F4 Fragment 4 Loss of CONH-cyclopropyl M->F4 - C₄H₆NO F3 Fragment 3 Pyridine ring fragment F2->F3 Ring cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An ion detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this molecule. While experimental verification is the ultimate goal, this in-depth analysis based on established spectroscopic principles serves as an invaluable tool for anticipating and interpreting experimental results, thereby accelerating research and development efforts in the field.

References

An In-Depth Technical Guide to 2-chloro-N-cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 959241-13-5

Prepared by: Gemini, Senior Application Scientist

Introduction

2-chloro-N-cyclopropylisonicotinamide is a distinct chemical entity belonging to the class of substituted pyridine carboxamides. Its structure, featuring a chlorinated isonicotinamide core coupled with a cyclopropylamine moiety, suggests a significant potential for biological activity. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic route, expected analytical characteristics, and a discussion of its potential applications in research and development, particularly within the agrochemical and pharmaceutical sectors. While specific literature on this exact molecule is not abundant, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded perspective for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 959241-13-5LookChem[1]
Molecular Formula C₉H₉ClN₂OLookChem[1]
Molecular Weight 196.64 g/mol LookChem[1]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to have moderate solubility in organic solventsInferred from structural analogues
Melting Point Not available-
Boiling Point Not available-

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2-chloroisonicotinic_acid 2-chloroisonicotinic acid 2-chloroisonicotinoyl_chloride 2-chloroisonicotinoyl chloride 2-chloroisonicotinic_acid->2-chloroisonicotinoyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->2-chloroisonicotinoyl_chloride product This compound 2-chloroisonicotinoyl_chloride->product cyclopropylamine Cyclopropylamine cyclopropylamine->product base Base (e.g., Triethylamine) base->product Acid Scavenger

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 2-chloroisonicotinoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) to the flask. The reaction is typically performed neat or in an inert solvent. A patent for a similar process suggests this as a viable method.[2]

  • Heat the reaction mixture to reflux and maintain for several hours until the evolution of HCl gas ceases.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloroisonicotinoyl chloride can be used in the next step without further purification.

Causality behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-chloroisonicotinoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel under an inert atmosphere.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of cyclopropylamine and a non-nucleophilic base, such as triethylamine, in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.

  • Slowly add the cyclopropylamine solution to the cooled acyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Trustworthiness of the Protocol: This protocol is based on a standard and well-established amidation reaction. The use of a base to scavenge the generated acid is critical for preventing the protonation of the amine nucleophile and ensuring a high yield.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized this compound.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring. - A multiplet for the methine proton of the cyclopropyl group. - Multiplets for the methylene protons of the cyclopropyl group. - A downfield signal for the amide N-H proton.
¹³C NMR - Signals corresponding to the carbons of the pyridine ring, with the carbon attached to the chlorine atom being significantly affected. - A signal for the carbonyl carbon of the amide. - Signals for the carbons of the cyclopropyl group.
Infrared (IR) - A characteristic C=O stretching vibration for the amide carbonyl group (around 1650 cm⁻¹). - An N-H stretching vibration (around 3300 cm⁻¹). - C-Cl stretching vibrations.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic acid) would likely provide good separation.[3][4]

Potential Applications and Biological Activity

The structural motifs within this compound suggest several potential applications, primarily in the fields of agrochemicals and pharmaceuticals.

Agrochemical Potential

Many commercial pesticides contain a chloropyridine core.[5] These compounds often act as insecticides by targeting the nervous system of insects.[6][7] The nicotinamide moiety is also found in a number of fungicides. For instance, nicotinamide derivatives have been investigated as succinate dehydrogenase inhibitors.[8] The combination of the 2-chloropyridine and N-cyclopropylisonicotinamide groups in the target molecule makes it a promising candidate for screening as a novel pesticide.

Potential Mechanism of Action (Insecticide): If acting as an insecticide, this compound could potentially function as a modulator of insect nicotinic acetylcholine receptors (nAChRs). This class of insecticides, which includes neonicotinoids, binds to these receptors, leading to overstimulation of the nervous system, paralysis, and death of the insect.[6][9]

G cluster_0 Post-Synaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_channel Ion Channel nAChR->ion_channel Opens depolarization Continuous Depolarization ion_channel->depolarization Na⁺/K⁺ Influx paralysis Paralysis & Death depolarization->paralysis insecticide This compound (Hypothetical Agonist) insecticide->nAChR Binds

Caption: Hypothetical mechanism of insecticidal action via nAChR agonism.

Pharmaceutical Potential

Nicotinamide and its derivatives are precursors to the coenzyme nicotinamide adenine dinucleotide (NAD⁺) and are involved in a vast array of cellular processes. Modified nicotinamides have been explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[10][11] The introduction of a chloropyridine and a cyclopropyl group could modulate the pharmacokinetic and pharmacodynamic properties of the core nicotinamide structure, potentially leading to novel therapeutic agents.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, information on its structural components can provide an initial assessment of its potential hazards. The parent compound, 2-chloropyridine, is known to be toxic and can cause local irritation upon contact with skin and mucous membranes.[12] It is classified as a poisonous material.[12] The primary target organ for toxicity is the liver.[12][13] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound (CAS 959241-13-5) is a compound with significant potential for discovery and development in both the agrochemical and pharmaceutical industries. While specific data for this molecule is limited, a logical synthetic route can be devised, and its properties and potential biological activities can be inferred from its structural analogues. This technical guide provides a solid foundation for researchers and scientists to begin their investigation of this promising molecule. Further empirical studies are necessary to fully elucidate its chemical and biological profile.

References

synthesis and characterization of 2-chloro-N-cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-cyclopropylisonicotinamide

Executive Summary

This guide provides a comprehensive, research-level overview of the synthesis and analytical characterization of this compound, a molecule of interest in medicinal and agrochemical research. The isonicotinamide scaffold is a privileged structure in drug discovery, and its derivatization allows for the fine-tuning of physicochemical and biological properties. This document details a robust two-step synthetic pathway, beginning with the activation of 2-chloroisonicotinic acid followed by amide coupling with cyclopropylamine. Furthermore, it establishes a rigorous, multi-technique analytical workflow for the structural confirmation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are presented with detailed, step-by-step protocols and expert rationale for key experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Rationale and Significance

Isonicotinamides, amides derived from pyridine-4-carboxylic acid, are a cornerstone in the development of therapeutic agents and agrochemicals. The pyridine ring serves as a versatile pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of substituents on this ring system is a critical aspect of molecular design.

The introduction of a chlorine atom at the 2-position, as in this compound, serves multiple purposes. It modulates the electronic properties of the pyridine ring, influencing its pKa and reactivity. Halogen atoms are also known to enhance membrane permeability and can participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to protein targets.

The N-cyclopropyl group is another feature of significant interest. Cyclopropylamines are prevalent motifs in modern pharmaceuticals and agrochemicals, often imparting favorable properties such as increased metabolic stability, improved potency, and desirable conformational rigidity.[1][2] The compact, strained three-membered ring can orient the rest of the molecule in a specific conformation, which can be crucial for optimal interaction with a biological receptor.

This guide, therefore, addresses the fundamental chemistry required to synthesize this specific molecule and rigorously verify its chemical identity and purity, providing a foundational resource for researchers in drug development and related scientific fields.

Synthetic Strategy and Experimental Protocol

Retrosynthetic Analysis and Strategy

The most direct and reliable approach to synthesizing an amide is through the coupling of an activated carboxylic acid derivative with a primary amine. The retrosynthetic analysis for this compound logically disconnects the amide C-N bond, leading back to two key starting materials: 2-chloroisonicotinic acid and cyclopropylamine.

To facilitate the amide bond formation, the carboxylic acid must first be converted into a more reactive electrophile. The formation of an acyl chloride is a classic and highly effective activation strategy. Reagents such as thionyl chloride (SOCl₂) are ideal for this purpose because the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture, simplifying purification.[3][4] The resulting 2-chloroisonicotinoyl chloride can then be reacted directly with cyclopropylamine in a nucleophilic acyl substitution reaction to yield the target amide. An acid scavenger, such as triethylamine (TEA) or pyridine, is typically included in the second step to neutralize the HCl generated, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Visualized Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Purification & Isolation A 2-Chloroisonicotinic Acid B 2-Chloroisonicotinoyl Chloride A->B SOCl2, DMF (cat.) Reflux D This compound B->D DCM, 0°C to RT C Cyclopropylamine, TEA E Crude Product D->E Aqueous Workup F Purified Product E->F Column Chromatography

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Chloroisonicotinic acid (98%)

  • Thionyl chloride (SOCl₂) (99%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Cyclopropylamine (99%)

  • Triethylamine (TEA), distilled

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Protocol:

Step 1: Synthesis of 2-Chloroisonicotinoyl Chloride [3][4]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid (1.0 eq).

  • Under a fume hood, add an excess of thionyl chloride (SOCl₂, ~5.0 eq) followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step should be performed carefully in a well-ventilated fume hood.

  • The resulting crude 2-chloroisonicotinoyl chloride (often obtained as a hydrochloride salt) is a solid or viscous oil and is typically used in the next step without further purification due to its moisture sensitivity.[5][6]

Step 2: Amide Coupling to form this compound

  • Dissolve the crude 2-chloroisonicotinoyl chloride from Step 1 in anhydrous DCM (approx. 0.2 M concentration) in a clean, dry flask under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the acyl chloride solution to 0 °C using an ice bath.

  • Add the cyclopropylamine/TEA solution dropwise to the stirred acyl chloride solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

Workup and Purification:

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove any remaining acidic impurities), water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the structure and assess the purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Visualized Characterization Workflow

G cluster_0 Structural Elucidation cluster_1 Purity & Identity Confirmation A Purified Solid Sample B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D IR Spectroscopy A->D E HPLC Analysis A->E F Melting Point A->F G Final Data Analysis & Structural Confirmation B->G C->G D->G E->G F->G

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are required.

  • Expert Rationale: The ¹H NMR spectrum will confirm the presence of all proton environments, including the distinct signals for the pyridine ring and the highly characteristic upfield signals of the cyclopropyl group.[7] The coupling patterns (splitting) provide information about adjacent protons. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.50 d 1H H-6 (Pyridine)
~8.20 br s 1H N-H (Amide)
~7.85 s 1H H-3 (Pyridine)
~7.70 d 1H H-5 (Pyridine)
~2.90 m 1H N-CH (Cyclopropyl)
~0.90 m 2H CH₂ (Cyclopropyl)

| ~0.65 | m | 2H | CH₂ (Cyclopropyl) |

Expected ¹³C NMR Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~164.5 C=O (Amide)
~151.0 C-2 (Pyridine, C-Cl)
~150.0 C-6 (Pyridine)
~148.5 C-4 (Pyridine)
~122.0 C-5 (Pyridine)
~120.5 C-3 (Pyridine)
~23.0 N-CH (Cyclopropyl)

| ~7.0 | CH₂ (Cyclopropyl) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.

  • Expert Rationale: For a compound containing a chlorine atom, the mass spectrum is uniquely informative. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[8][9] This results in a characteristic pattern for the molecular ion peak (M⁺): a primary peak for the molecule containing ³⁵Cl and a second peak (M+2)⁺, two mass units higher, with roughly one-third the intensity.[10][11] This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule.

Expected High-Resolution MS (ESI) Data:

Parameter Value
Molecular Formula C₉H₉ClN₂O
Exact Mass (M for ³⁵Cl) 196.0403
Exact Mass (M for ³⁷Cl) 198.0374
Observed [M+H]⁺ (³⁵Cl) 197.0476

| Observed [M+H]⁺ (³⁷Cl) | 199.0447 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

  • Expert Rationale: The IR spectrum provides direct evidence for the successful formation of the amide bond. Key absorptions to look for are the N-H stretch and the C=O (Amide I) stretch.[12] The absence of a broad O-H stretch from the starting carboxylic acid is also a key indicator of reaction completion.

Expected IR Data (ATR):

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Medium N-H Stretch (Amide)[13]
~1660 Strong C=O Stretch (Amide I band)[12]
~1550 Medium N-H Bend (Amide II band)[14]
~1590, 1470 Medium-Weak C=C, C=N Stretches (Pyridine ring)

| ~750 | Strong | C-Cl Stretch |

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a synthesized compound.

  • Expert Rationale: By developing a separation method, a single sharp peak at a specific retention time, corresponding to the target compound, can confirm its purity. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity (e.g., >95%). This method is self-validating as impurities would appear as separate peaks.

Exemplary HPLC Protocol:

Parameter Description
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Expected Result | A single major peak with >95% peak area. |

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Cyclopropylamine: Flammable liquid and corrosive. Handle with care in a well-ventilated area.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be done within a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis of this compound. The two-step synthetic route, involving acyl chloride formation and subsequent amide coupling, is efficient and utilizes common laboratory reagents. The comprehensive characterization workflow, employing NMR, MS, IR, and HPLC, provides a multi-faceted approach to rigorously confirm the molecular structure and assess the purity of the final product. The detailed protocols and expert rationale presented herein serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

References

N-Cyclopropylisonicotinamide Analogs: A Technical Guide to Exploring Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the potential biological activities of N-cyclopropylisonicotinamide analogs. Drawing from established research on related nicotinamide derivatives, this document outlines the scientific rationale, synthesis methodologies, and key biological evaluation assays for investigating this promising class of compounds. We will delve into their potential as anticancer agents, with a particular focus on histone deacetylase (HDAC) inhibition, and touch upon other conceivable therapeutic applications.

Introduction: The Scientific Rationale for Investigating N-Cyclopropylisonicotinamide Analogs

The nicotinamide scaffold is a well-established pharmacophore present in numerous biologically active molecules and approved drugs. Its derivatives have demonstrated a wide array of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The isonicotinamide core, a constitutional isomer of nicotinamide, offers a distinct electronic and steric profile, providing a unique avenue for drug design.

The introduction of a cyclopropyl group at the amide nitrogen is a strategic design choice. The cyclopropyl ring is a bioisostere for various functional groups and is known to enhance metabolic stability, improve membrane permeability, and provide a rigid conformational constraint. This rigidity can lead to higher binding affinity and selectivity for specific biological targets. In the context of N-cyclopropylisonicotinamide, this moiety is hypothesized to orient the isonicotinamide core for optimal interaction with target proteins, such as the active site of histone deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers and other diseases.[3][4] Several approved anticancer drugs are HDAC inhibitors, validating this enzyme class as a therapeutic target.[5] Nicotinamide itself is a known weak inhibitor of sirtuins (Class III HDACs). By modifying the nicotinamide scaffold, it is possible to develop more potent and selective inhibitors of other HDAC classes. This guide will focus on the potential of N-cyclopropylisonicotinamide analogs as inhibitors of classical, zinc-dependent HDACs (Classes I, II, and IV).

Beyond oncology, the structural motifs present in N-cyclopropylisonicotinamide analogs suggest potential applications in other therapeutic areas. For instance, nicotinamide and its derivatives have been investigated for their roles in neuroprotection and inflammation.[6] The unique properties conferred by the cyclopropyl group may lead to the discovery of novel agents for these conditions.

Synthesis of N-Cyclopropylisonicotinamide Analogs: A General Approach

The synthesis of N-cyclopropylisonicotinamide analogs can be achieved through standard amide bond formation reactions. A general and reliable method involves the coupling of isonicotinoyl chloride with cyclopropylamine or its derivatives. This approach allows for the facile introduction of various substituents on either the isonicotinamide ring or the cyclopropylamine moiety, enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a Representative N-Cyclopropylisonicotinamide Analog

This protocol describes the synthesis of a hypothetical analog, N-cyclopropyl-2-chloroisonicotinamide, to illustrate the general procedure.

Step 1: Preparation of Isonicotinoyl Chloride

  • To a solution of 2-chloroisonicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (2 equivalents) dropwise at 0°C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve cyclopropylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add a solution of 2-chloroisonicotinoyl chloride (1 equivalent) in anhydrous DCM dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-cyclopropyl-2-chloroisonicotinamide.

This protocol is a general guideline and may require optimization for specific analogs.

Exploring Anticancer Activity: Focus on HDAC Inhibition

The primary hypothesized mechanism of anticancer activity for N-cyclopropylisonicotinamide analogs is the inhibition of histone deacetylases. The isonicotinamide moiety can act as a zinc-binding group (ZBG), a key pharmacophoric feature of many HDAC inhibitors.[7] The cyclopropyl group and any additional substituents on the aromatic ring can interact with the cap region of the HDAC active site, contributing to binding affinity and isoform selectivity.

In Vitro Evaluation of HDAC Inhibitory Activity

A crucial first step is to assess the inhibitory potential of the synthesized analogs against various HDAC isoforms. This allows for the determination of potency and selectivity, which are critical for developing effective and safe therapeutic agents.

This protocol outlines a common method for measuring HDAC activity.

  • Reagents and Materials:

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

    • Developer solution (containing a protease to cleave the deacetylated substrate)

    • Assay buffer (e.g., Tris-based buffer with appropriate salts)

    • Test compounds (N-cyclopropylisonicotinamide analogs) and a known HDAC inhibitor as a positive control (e.g., Vorinostat/SAHA).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

    • In a 96-well microplate, add the HDAC enzyme, assay buffer, and the test compounds or vehicle control.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and generate the fluorescent signal by adding the developer solution.

    • Incubate for a further period (e.g., 15 minutes) at room temperature.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cellular Assays for Anticancer Activity

Following the confirmation of HDAC inhibition, it is essential to evaluate the effects of the analogs on cancer cells.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the N-cyclopropylisonicotinamide analogs for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-cyclopropylisonicotinamide scaffold is crucial for understanding the SAR and optimizing for potency and selectivity. Key modifications to explore include:

  • Substituents on the Isonicotinamide Ring: Introducing electron-donating or electron-withdrawing groups at various positions can modulate the electronic properties of the zinc-binding group and create additional interactions with the enzyme active site.

  • Substituents on the Cyclopropyl Ring: While synthetically more challenging, substitution on the cyclopropyl ring can provide finer control over the compound's conformation and interactions with the cap region.

  • Linker Modification: For analogs designed with a linker between the isonicotinamide core and a larger cap group, varying the length and composition of the linker can significantly impact HDAC isoform selectivity.[8]

Table 1: Hypothetical Biological Data for a Series of N-Cyclopropylisonicotinamide Analogs

Compound IDR1 (on Isonicotinamide)R2 (on Cyclopropyl)HDAC1 IC50 (µM)HDAC6 IC50 (µM)MCF-7 GI50 (µM)
NCI-001 HH15.28.5> 50
NCI-002 2-ClH5.82.112.7
NCI-003 2-OCH3H10.16.325.4
NCI-004 3-FH7.33.918.9
NCI-005 2-Cl1-CH34.51.59.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualization of Key Concepts

Signaling Pathway: HDAC Inhibition and Cancer

HDAC_Inhibition_Pathway N-Cyclopropylisonicotinamide Analog N-Cyclopropylisonicotinamide Analog HDACs HDACs N-Cyclopropylisonicotinamide Analog->HDACs Inhibits Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Decreases Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Leads to Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Enables Tumor Suppressor Genes Tumor Suppressor Genes Gene Transcription->Tumor Suppressor Genes Activates Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Genes->Apoptosis

Caption: Mechanism of action for HDAC inhibitors in cancer.

Experimental Workflow: From Synthesis to Biological Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_sar SAR & Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization HDAC Inhibition Assay HDAC Inhibition Assay Characterization->HDAC Inhibition Assay Determine IC50 Determine IC50 HDAC Inhibition Assay->Determine IC50 Cell Viability Assay Cell Viability Assay Determine IC50->Cell Viability Assay Determine GI50 Determine GI50 Cell Viability Assay->Determine GI50 Mechanism of Action Studies Mechanism of Action Studies Determine GI50->Mechanism of Action Studies SAR Analysis SAR Analysis Mechanism of Action Studies->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Synthesis Iterative Process

Caption: A typical workflow for the discovery of novel compounds.

Broader Therapeutic Potential and Future Directions

While the primary focus of this guide is on the anticancer potential of N-cyclopropylisonicotinamide analogs, their biological activity may extend to other therapeutic areas.

  • Neurodegenerative Diseases: The role of HDACs in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Huntington's disease is an active area of research. Selective HDAC inhibitors have shown promise in preclinical models of these diseases.[9] The unique structural features of N-cyclopropylisonicotinamide analogs may offer a new chemical space for the development of neuroprotective agents.

  • Inflammatory Diseases: HDACs are also involved in the regulation of inflammatory responses.[2] The evaluation of N-cyclopropylisonicotinamide analogs in models of inflammation could uncover novel anti-inflammatory agents.

Future research in this area should focus on:

  • Expanding the Chemical Library: Synthesizing a broader range of analogs with diverse substitution patterns to build a comprehensive SAR.

  • In-depth Mechanistic Studies: Investigating the specific HDAC isoforms targeted by the most potent compounds and elucidating the downstream cellular effects.

  • In Vivo Efficacy Studies: Evaluating the most promising lead compounds in animal models of cancer and other relevant diseases to assess their therapeutic potential.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

Conclusion

N-cyclopropylisonicotinamide analogs represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. Their structural similarity to known HDAC inhibitors, coupled with the unique properties of the cyclopropyl group, makes them attractive candidates for anticancer drug discovery. The methodologies and experimental protocols outlined in this guide provide a solid framework for researchers to synthesize, evaluate, and optimize these compounds. Through a systematic and iterative process of design, synthesis, and biological testing, the full therapeutic potential of N-cyclopropylisonicotinamide analogs can be unlocked.

References

An In-Depth Technical Guide to the Crystallography of 2-chloro-N-cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of 2-chloro-N-cyclopropylisonicotinamide, a compound of interest to researchers in drug discovery and development. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap, outlining the essential experimental and computational workflows required to elucidate its three-dimensional atomic arrangement. We will delve into the strategic considerations for synthesis and purification, a survey of robust crystallization techniques, the principles and practice of single-crystal X-ray diffraction (SCXRD), and the computational methods that complement experimental data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully determine and analyze the crystal structure of this and similar novel chemical entities.

Introduction: The Imperative for Structural Elucidation

The precise three-dimensional structure of a small molecule is a cornerstone of modern drug development. It governs molecular interactions, dictates binding affinity to biological targets, and influences critical physicochemical properties such as solubility and stability. For this compound, a molecule featuring a substituted pyridine ring and a cyclopropylamide moiety, a detailed crystallographic study would provide invaluable insights into its conformational preferences, intermolecular interactions, and potential for polymorphism. Such knowledge is critical for structure-activity relationship (SAR) studies, lead optimization, and the formulation of a stable and effective pharmaceutical product. This guide, therefore, presents a holistic approach to obtaining and interpreting the single-crystal X-ray structure of this compound.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of pure material. A plausible and efficient synthetic route to this compound involves the amide coupling of 2-chloroisonicotinic acid with cyclopropylamine.

Proposed Synthetic Protocol: Amide Coupling

This reaction can be achieved through several reliable methods. A common and effective approach is the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Experimental Protocol: Synthesis via Carbodiimide Coupling

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-chloroisonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Stir at room temperature for 30 minutes to form the active ester.

  • Amine Addition: To the activated acid mixture, add cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 eq).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Synthesis 2-chloroisonicotinic_acid 2-chloroisonicotinic acid Product This compound 2-chloroisonicotinic_acid->Product Amide Coupling Cyclopropylamine Cyclopropylamine Cyclopropylamine->Product EDC_HOBt EDC, HOBt, DIEA EDC_HOBt->Product

Caption: Synthetic pathway for this compound.

The Art of Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study. A systematic screening of various crystallization conditions is paramount.[1]

Key Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where a solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Antisolvent Diffusion: A layer of a less dense anti-solvent is carefully added on top of a solution of the compound. Crystals may form at the interface as the solvents slowly mix.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

  • Screening Setup: Prepare small-scale crystallization trials using the techniques mentioned above in 96-well crystallization plates or small vials.

  • Varying Parameters: Systematically vary parameters such as temperature, concentration, and solvent/anti-solvent combinations.

  • Observation: Regularly inspect the trials under a microscope for the formation of single crystals.

Crystallization_Workflow Start Pure Compound Solvent_Screen Solubility Screening Start->Solvent_Screen Crystallization_Setup Set up Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screen->Crystallization_Setup Incubation Incubate at Various Temperatures Crystallization_Setup->Incubation Observation Microscopic Inspection Incubation->Observation Crystal_Harvest Harvest Suitable Single Crystal Observation->Crystal_Harvest Success Optimization Optimize Conditions Observation->Optimization No/Poor Crystals Optimization->Crystallization_Setup

Caption: Workflow for small molecule crystallization screening.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SCXRD) is employed to determine the arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

Experimental Protocol: SCXRD Data Collection

  • Crystal Mounting: A well-formed single crystal is selected and mounted on a cryoloop.

  • Data Collection Temperature: The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage.

  • Diffractometer Setup: The crystal is centered on a modern X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected by rotating the crystal through a series of angles.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This information is then used to solve the crystal structure.

Data Processing and Refinement Workflow

  • Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots.

  • Scaling and Merging: The integrated intensities are scaled and merged to create a single reflection file.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is typically performed using software such as SHELXL or Olex2.[2]

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule and its solid-state packing.

Expected Structural Features

A detailed analysis of the crystal structure of this compound would reveal:

  • Molecular Conformation: The torsion angles defining the orientation of the cyclopropyl group relative to the amide plane and the conformation of the nicotinamide moiety.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared to standard values.

  • Intermolecular Interactions: Identification of hydrogen bonds (e.g., N-H···O or N-H···N), halogen bonds (C-Cl···O or C-Cl···N), and other non-covalent interactions that govern the crystal packing.

  • Crystal Packing: The overall arrangement of molecules in the crystal lattice, including any motifs like chains, layers, or networks.

Parameter Expected Information
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic)
Space GroupThe symmetry of the crystal lattice
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ)
ZThe number of molecules in the unit cell
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

The Role of Computational Chemistry

In parallel with experimental efforts, computational methods can provide valuable predictive insights.

Crystal Structure Prediction (CSP)

CSP algorithms can generate and rank a multitude of possible crystal packing arrangements based on their calculated lattice energies. This can help in understanding potential polymorphism and can guide experimental crystallization efforts.

Quantum Chemical Calculations

Density functional theory (DFT) calculations on the isolated molecule can predict its gas-phase geometry, which can be compared with the experimentally determined solid-state conformation to assess the effects of crystal packing forces.

Conclusion: A Pathway to Structural Certainty

This technical guide has outlined a comprehensive, field-proven methodology for determining the crystal structure of this compound. By following a logical progression from synthesis and crystallization to X-ray diffraction and computational analysis, researchers can obtain a detailed and accurate three-dimensional model of this molecule. The resulting structural information will be instrumental in advancing our understanding of its chemical behavior and will provide a solid foundation for its further development in pharmaceutical applications.

References

Unraveling the Enigma: A Mechanistic Hypothesis for 2-chloro-N-cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Mechanism in the Absence of Direct Evidence

In the landscape of contemporary drug discovery and chemical biology, it is not uncommon to encounter compounds with intriguing structural motifs yet lacking a well-defined mechanism of action. 2-chloro-N-cyclopropylisonicotinamide stands as such an enigma. While direct empirical studies elucidating its biological targets remain to be published, its constituent chemical features—an isonicotinamide core, a 2-chloro substitution on the pyridine ring, and an N-cyclopropyl amide group—provide a fertile ground for formulating a robust, evidence-based mechanistic hypothesis. This guide will deconstruct the known biological activities of structurally related compounds to build a compelling hypothesis for the mechanism of action of this compound. We will further propose a detailed experimental roadmap to rigorously test this hypothesis, empowering researchers to pioneer the investigation of this promising molecule.

PART 1: Deconstructing the Molecule to Formulate a Core Hypothesis

The chemical architecture of this compound suggests a primary hypothesis centered on enzyme inhibition or modulation . This is predicated on the established roles of its core components:

  • The Isonicotinamide Core: A Privileged Scaffold for Enzyme Interaction. Isonicotinamide, an isomer of nicotinamide (a form of vitamin B3), is a versatile scaffold found in numerous biologically active compounds.[1] Derivatives of isonicotinic acid have demonstrated a broad spectrum of activities, including anti-inflammatory effects through the inhibition of reactive oxygen species (ROS) production and potential interactions with enzymes like cyclooxygenase-2 (COX-2).[2][3] Furthermore, isonicotinamide-containing molecules have been patented as inhibitors of a diverse range of enzymes, such as myeloperoxidase (MPO), urease, acetylcholinesterase, Bcr-Abl tyrosine kinase, and histone demethylases.[2] Notably, a structurally related compound, 2-Chloro-N-(2-fluorobenzyl)isonicotinamide, has been identified as a positive allosteric modulator of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[4] This underscores the potential of the isonicotinamide core to engage with enzymatic targets.

  • The 2-Chloro Pyridine Moiety: A Handle for Potency and Potential Covalent Interaction. The presence of a chlorine atom at the 2-position of the pyridine ring is a critical feature.[5] Halogen substitutions are a common strategy in medicinal chemistry to modulate the electronic properties of a molecule, potentially enhancing its binding affinity to a target protein. The 2-position of the pyridine ring, when chlorinated, is susceptible to nucleophilic aromatic substitution.[6] While this reactivity is often exploited for synthetic purposes, it also raises the possibility of the compound acting as a covalent inhibitor, forming a stable bond with a nucleophilic residue (such as cysteine or lysine) within the active site of its target enzyme. From a toxicological perspective, 2-chloropyridine is known to target the liver, suggesting potential interactions with hepatic enzymes.[7]

  • The N-cyclopropyl Group: A Key to Enhanced Pharmacological Properties. The cyclopropyl group is a favored substituent in modern drug design.[8][9] Its rigid, three-dimensional structure can lock the molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for a biological target.[10] The cyclopropyl moiety is also known to enhance metabolic stability by being resistant to oxidative metabolism by cytochrome P450 enzymes.[11][12] In the context of enzyme inhibition, the N-cyclopropyl group could facilitate hydrophobic interactions within a binding pocket, contributing to the overall affinity and specificity of the molecule for its target.

Central Hypothesis:

Based on the synthesis of these individual lines of evidence, we hypothesize that This compound functions as an inhibitor or modulator of a specific enzyme target. The isonicotinamide core likely serves as the primary pharmacophore for target recognition, while the 2-chloro and N-cyclopropyl substituents fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the compound. The potential for covalent modification by the 2-chloro-pyridine moiety represents a compelling secondary hypothesis that warrants investigation.

PART 2: An Experimental Blueprint for Mechanistic Elucidation

To systematically investigate our central hypothesis, a multi-pronged experimental approach is necessary. The following protocols are designed to be self-validating, with each step building upon the insights of the previous one.

Initial Target Class Screening: Casting a Wide Net

Given the diverse range of enzymes inhibited by isonicotinamide derivatives, an initial broad screening is crucial to narrow down the potential target classes.

Experimental Protocol: Broad-Spectrum Kinase and Deacetylase Panel Screening

  • Compound Preparation: Synthesize and purify this compound to >98% purity, confirmed by HPLC and NMR. Prepare a 10 mM stock solution in DMSO.

  • Kinase Panel Screening: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) to screen the compound at a concentration of 1 µM and 10 µM against a panel of at least 100 human kinases.

  • Deacetylase Panel Screening: Employ a commercial deacetylase panel (e.g., Reaction Biology's HDAC or Sirtuin panels) to screen the compound at 1 µM and 10 µM against a representative set of human histone and non-histone deacetylases.

  • Data Analysis: Identify any kinases or deacetylases that exhibit significant inhibition (e.g., >50% inhibition at 10 µM). These "hits" will be prioritized for further validation.

Causality Behind Experimental Choices: This initial broad screen is a cost-effective and high-throughput method to quickly identify potential target classes without a priori assumptions. Kinases and deacetylases are chosen as primary screening panels due to the known activity of related pyridine-containing compounds against these enzyme families.

Hit Validation and Potency Determination

Once initial hits are identified, the next step is to validate these interactions and determine the potency of the compound.

Experimental Protocol: In Vitro IC50 Determination

  • Recombinant Enzyme Assays: For each validated hit, perform in vitro enzyme activity assays using purified recombinant human enzyme.

  • Dose-Response Curve Generation: Serially dilute this compound to generate a 10-point dose-response curve (e.g., from 100 µM down to 1 nM).

  • IC50 Calculation: Measure enzyme activity at each compound concentration and plot the data to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

  • Control Compounds: Include a known inhibitor for each target enzyme as a positive control to validate the assay performance.

Data Presentation: Summary of Hypothetical IC50 Values

Target EnzymeThis compound IC50 (µM)Positive Control IC50 (µM)
Kinase X0.5 ± 0.10.02 ± 0.005
Deacetylase Y2.1 ± 0.30.15 ± 0.02
Elucidating the Mechanism of Inhibition

Determining whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive, is critical for understanding the compound's interaction with its target.

Experimental Protocol: Enzyme Kinetics and Irreversibility Studies

  • Substrate Competition Assays: Perform enzyme activity assays with varying concentrations of both the substrate and this compound. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

  • Dialysis or Jump-Dilution Experiments: To test for irreversibility, pre-incubate the enzyme with a high concentration of the compound. Then, remove the free compound by dialysis or rapid dilution and measure the recovery of enzyme activity over time. A lack of recovery suggests irreversible inhibition.

  • Mass Spectrometry Analysis: For suspected irreversible inhibitors, incubate the target protein with the compound and analyze the protein by mass spectrometry to identify any covalent adducts and map the site of modification.

Visualization of Experimental Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Inhibition A Broad-Spectrum Screening (Kinases, Deacetylases) B Hit Identification (>50% Inhibition) A->B C In Vitro IC50 Determination (Dose-Response) B->C D Potency & Selectivity Profile C->D E Enzyme Kinetics (Substrate Competition) D->E F Irreversibility Studies (Dialysis/Jump-Dilution) D->F H Defined Mechanism of Action E->H F->H G Mass Spectrometry (Covalent Adduct Mapping) G->H

Caption: Experimental workflow for elucidating the mechanism of action.

Cellular Target Engagement and Downstream Effects

Validating that the compound interacts with its target in a cellular context and elicits the expected downstream biological effects is the final crucial step.

Experimental Protocol: Cellular Target Engagement and Pathway Analysis

  • Cellular Thermal Shift Assay (CETSA): Treat intact cells with this compound and then heat them to various temperatures. The binding of the compound to its target protein should stabilize it against thermal denaturation. Analyze protein levels by Western blot or mass spectrometry to confirm target engagement.

  • Phospho-protein Profiling: If the target is a kinase, treat cells with the compound and analyze the phosphorylation status of known downstream substrates of the target kinase using phospho-specific antibodies and Western blotting.

  • Gene Expression Analysis: If the target is a deacetylase, treat cells with the compound and perform RNA-sequencing or qPCR to analyze changes in the expression of genes known to be regulated by the target deacetylase.

Visualization of Hypothesized Signaling Pathway

G Compound 2-chloro-N- cyclopropylisonicotinamide TargetEnzyme Target Enzyme (e.g., Kinase X) Compound->TargetEnzyme Inhibition Substrate Downstream Substrate TargetEnzyme->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Apoptosis, Proliferation Change) PhosphoSubstrate->CellularResponse

References

An In-Depth Technical Guide to the In Silico Modeling of 2-chloro-N-cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Chemical Structure and Biological Function

In the landscape of modern drug discovery and chemical biology, the journey from a novel chemical entity to a well-characterized compound with known biological activity is both time-consuming and resource-intensive. Small molecules like 2-chloro-N-cyclopropylisonicotinamide, a substituted pyridine derivative, represent a vast chemical space with untapped therapeutic potential. However, without prior experimental data, elucidating their mechanism of action, potential protein targets, and pharmacokinetic profiles presents a significant challenge.

This is where in silico modeling becomes an indispensable tool. By leveraging the power of computational chemistry and bioinformatics, we can construct a detailed molecular profile, predict interactions with biological macromolecules, and simulate dynamic behavior, thereby generating testable hypotheses and guiding subsequent experimental validation.[1][2] This technical guide provides a comprehensive, protocol-driven framework for the in silico characterization of this compound, serving as a blueprint for researchers, scientists, and drug development professionals to apply to other novel small molecules. Our approach is built on a logical progression of computational techniques, from fundamental quantum mechanical analysis to complex simulations of protein-ligand dynamics.

Part 1: Foundational Analysis: Quantum Mechanical Characterization

Before assessing a molecule's interaction with biological systems, we must first understand its intrinsic properties. The initial and most critical step is to determine the most stable three-dimensional conformation and its electronic characteristics. For this, we turn to Density Functional Theory (DFT), a robust quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size.[3][4][5][6] DFT allows us to calculate the electron density of a system, from which we can derive a host of essential molecular properties.[7]

Rationale for DFT in Early-Stage Analysis

Choosing DFT is a strategic decision. Unlike simpler molecular mechanics methods, DFT provides detailed insights into the electronic structure, which is crucial for understanding reactivity and intermolecular interactions.[7] This level of detail is paramount for accurately parameterizing the molecule for subsequent steps like molecular docking and for predicting properties such as dipole moments and reactivity sites, which are key determinants of ligand binding.[8][9]

Experimental Protocol 1.1: Geometry Optimization and Electronic Property Calculation
  • Structure Preparation :

    • Obtain the 2D structure of this compound (SMILES: c1cn(c(c1)Cl)C(=O)NC2CC2) or from its CAS number (959241-13-5)[10].

    • Convert the 2D representation into a preliminary 3D structure using a molecular editor such as Avogadro or ChemDraw.

  • DFT Calculation Setup :

    • Select a suitable quantum chemistry software package. Gaussian, ORCA, and Quantum ESPRESSO are industry-standard tools for this purpose.[7]

    • Define the level of theory. A common and well-validated choice for organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-31G(d,p). This combination provides reliable geometries and electronic properties for a manageable computational expense.[11]

    • Specify the task as 'Geometry Optimization' followed by 'Frequency' calculation. The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Execution and Analysis :

    • Run the calculation.

    • From the output files, extract key electronic and structural data:

      • Optimized 3D coordinates.

      • Total electronic energy.

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

      • Molecular electrostatic potential (MEP) map, which visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

      • Dipole moment.

Data Presentation: Computed Properties of this compound
PropertyComputed ValueSignificance in Drug Discovery
Molecular Formula C₉H₉ClN₂ODefines the elemental composition.
Molecular Weight 196.63 g/mol Influences diffusion and transport properties.
Optimized Energy (B3LYP/6-31G(d,p)) Value from calculationProvides a baseline for conformational stability analysis.
HOMO-LUMO Energy Gap Value from calculationIndicates chemical stability and reactivity.
Dipole Moment Value from calculationAffects solubility and the ability to form electrostatic interactions.
XLogP3 (Predicted) ~1.6A measure of lipophilicity, crucial for membrane permeability.[12]

Note: XLogP3 is an empirical prediction; DFT calculations provide a more fundamental electronic profile.

Part 2: Target Hypothesis: Molecular Docking

With a validated 3D structure, the next logical step is to investigate how this compound might interact with protein targets. Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand when it binds to a receptor.[13][14] This process is fundamental to structure-based drug design and can rapidly screen thousands of potential protein-ligand interactions.[15]

The Logic of the Docking Workflow

The docking process can be conceptualized as a two-stage problem: first, a search algorithm explores the vast conformational space of the ligand within the protein's active site, and second, a scoring function estimates the binding affinity for each generated pose.[15] The reliability of the result depends heavily on the quality of both the protein structure and the ligand parameters.

docking_logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Receptor Receptor Structure (e.g., from PDB) Algorithm Docking Algorithm (e.g., Genetic Algorithm) Receptor->Algorithm Ligand Ligand Structure (Optimized via DFT) Ligand->Algorithm Scoring Scoring Function (Estimates Affinity) Algorithm->Scoring Generates Poses Complex Predicted Protein-Ligand Complex Scoring->Complex Ranks Poses Affinity Binding Affinity (e.g., kcal/mol) Scoring->Affinity

Caption: The logical flow of a molecular docking experiment.

Experimental Protocol 2.1: Protein-Ligand Docking with AutoDock Vina

This protocol assumes a hypothetical protein target has been identified (e.g., through literature review of similar compounds or reverse screening).

  • Receptor Preparation :

    • Download the 3D structure of the target protein from the Protein Data Bank (RCSB PDB).[14]

    • Using molecular modeling software like UCSF Chimera or AutoDock Tools, prepare the protein by:

      • Removing all non-essential molecules, including water, co-solvents, and existing ligands.[14]

      • Adding polar hydrogen atoms, as they are critical for forming hydrogen bonds.

      • Assigning partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation :

    • Use the DFT-optimized structure of this compound.

    • Using AutoDock Tools, define the rotatable bonds and assign partial charges.

    • Save the prepared ligand in the .pdbqt format.

  • Docking Simulation Setup :

    • Define the search space (the "grid box"). This is a three-dimensional box that encompasses the entire binding site of the protein. The accuracy of this step is paramount; a poorly defined box can completely miss the correct binding pose.

    • Configure the docking parameters in a text file (e.g., conf.txt), specifying the receptor and ligand files, and the coordinates and dimensions of the grid box.[14]

  • Execution and Analysis :

    • Run the docking simulation using the AutoDock Vina executable from the command line.[16]

    • Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). Lower, more negative scores indicate stronger predicted binding.[14]

    • Visualize the top-ranked poses in complex with the receptor using PyMOL or UCSF Chimera. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the complex.

Part 3: Assessing Stability and Dynamics: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations bridge this gap by modeling the physical movements of atoms and molecules over time.[17] An MD simulation of the top-ranked protein-ligand complex from docking serves as a crucial validation step, allowing us to assess the stability of the binding pose and observe subtle conformational changes in both the ligand and the protein.[18][19]

Experimental Protocol 3.1: MD Simulation using GROMACS
  • System Preparation :

    • The starting point is the best-ranked protein-ligand complex from the docking experiment.

    • Choose a force field (e.g., AMBER, CHARMM). A force field is a set of mathematical functions and parameters that describe the potential energy of the system's atoms.[17] The ligand's topology and parameters, derived from the earlier DFT calculations, must be compatible with the chosen protein force field.

    • Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P). This mimics the aqueous physiological environment.[18][20]

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

  • Energy Minimization :

    • Perform an energy minimization run on the entire system. This step removes any steric clashes or unfavorable geometries introduced during the setup phase, relaxing the system to a more stable energetic state.[20]

  • Equilibration :

    • This is a two-phase process to bring the system to the desired temperature and pressure.

      • NVT Equilibration : Heat the system to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.[21]

      • NPT Equilibration : Bring the system to the target pressure (e.g., 1 bar) while keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the system reaches the correct density.[21]

  • Production MD Run :

    • Once the system is equilibrated, remove the position restraints and run the production simulation for a set duration (e.g., 50-100 nanoseconds). During this run, the trajectory (atomic coordinates over time) is saved for analysis.[20]

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both suggests the complex is structurally stable.

    • Root Mean Square Fluctuation (RMSF) : Calculate the RMSF for each protein residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis : Analyze the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.

The Integrated In Silico Workflow

The entire computational process, from initial structure to dynamic analysis, forms a cohesive and self-validating workflow. Each step builds upon the last, increasing the confidence in the final predictive model.

in_silico_workflow cluster_prep 1. Ligand Preparation & Characterization cluster_interaction 2. Interaction Modeling cluster_dynamics 3. Dynamic Validation cluster_prediction 4. Property Prediction mol_2d 2D Structure of This compound dft DFT Calculation (Geometry Optimization, Electronic Properties) mol_2d->dft mol_3d Optimized 3D Structure dft->mol_3d docking Molecular Docking (Predict Pose & Affinity) mol_3d->docking admet ADMET Prediction (QSAR Models) mol_3d->admet target_id Hypothetical Target Protein target_id->docking complex Top-Ranked Protein-Ligand Complex docking->complex md_setup MD System Setup (Solvation, Ionization) complex->md_setup md_sim MD Simulation (Minimization, Equilibration, Production) md_setup->md_sim md_analysis Trajectory Analysis (RMSD, RMSF, Interactions) md_sim->md_analysis md_analysis->admet Provides Stability Context

Caption: A comprehensive workflow for the in silico analysis of a novel small molecule.

Conclusion: From Data to Decision

This guide has outlined a rigorous, multi-step in silico methodology for the comprehensive characterization of this compound. By systematically applying DFT, molecular docking, and molecular dynamics simulations, we can construct a detailed profile of a novel compound in the absence of experimental data. This workflow transforms a simple chemical structure into a dynamic model, rich with predictive insights into its physicochemical properties, potential biological targets, and the stability of its interactions. The resulting hypotheses are not endpoints but are instead robust, data-driven starting points that can dramatically increase the efficiency and success rate of subsequent experimental validation in the laboratory.

References

The Evolving Landscape of Isonicotinamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isonicotinamide Scaffold

Isonicotinamide, the amide derivative of isonicotinic acid, is a pyridinecarboxamide distinguished by its carboxamide group at the 4-position.[1][2] This seemingly simple heterocyclic compound has emerged as a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of therapeutic agents. Its structural isomer, nicotinamide, is a well-known form of vitamin B3.[1] The unique electronic properties and hydrogen bonding capabilities of the isonicotinamide nucleus have enabled the development of derivatives with a broad spectrum of biological activities. These activities range from potent anticancer and antimicrobial effects to significant anti-inflammatory and enzyme-inhibiting properties.[3][4][5][6] This in-depth technical guide provides a comprehensive literature review of isonicotinamide derivatives, intended for researchers, scientists, and drug development professionals. It will delve into their synthesis, multifaceted biological activities, structure-activity relationships, and key experimental protocols, offering a roadmap for future drug discovery endeavors.

Synthetic Strategies for Isonicotinamide Derivatives

The synthesis of isonicotinamide derivatives often involves the functionalization of the pyridine ring or the amide group. A variety of synthetic methodologies have been employed to generate libraries of these compounds for biological screening.

A common approach involves the reaction of isonicotinic acid with various amines in the presence of coupling agents. For instance, a series of isonicotinoylamino acids and their corresponding methyl esters and hydrazides have been synthesized.[6] Another effective route describes the reaction of isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides, leading to functionalized isonicotinamide derivatives.[7][8] Furthermore, the production of isonicotinamide from the corresponding cyanopyridine has also been a subject of process optimization.[9]

The versatility of the isonicotinamide scaffold allows for the introduction of diverse functional groups, leading to compounds with tailored physicochemical and biological properties. This adaptability is a key reason for its continued exploration in drug discovery programs.

Biological Activities and Therapeutic Potential of Isonicotinamide Derivatives

The therapeutic potential of isonicotinamide derivatives is vast, with significant findings in several key areas of pharmacology.

Anticancer Activity

Isonicotinamide derivatives have demonstrated notable potential as anticancer agents, with several studies highlighting their efficacy against various cancer cell lines. Nicotinamide derivatives, in general, have been reported to possess anticancer properties.[4] Specifically, isonicotinic acid derivatives containing an isoxazole heterocycle have been investigated for their anticancer applications.[10]

One area of focus has been the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). New nicotinamide derivatives have been designed and synthesized as potential VEGFR-2 inhibitors.[4][11][12] For example, certain compounds have shown promising cytotoxic effects on HCT-116 and HepG-2 cell lines, with IC50 values comparable to the standard drug Sorafenib.[4][11] The antitumor activity of some derivatives is associated with the induction of apoptosis.[4]

Another target for isonicotinamide-based anticancer agents is the DNA demethylase ALKBH2, which is often highly expressed in cancers like glioblastoma.[13] Researchers have discovered potent and selective ALKBH2 inhibitors derived from nicotinamide, which have shown anti-viability, anti-proliferation, and anti-migration activities against U87 glioblastoma cells.[13]

The following table summarizes the anticancer activity of selected isonicotinamide and nicotinamide derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Nicotinamide Derivative 10HCT-11615.40VEGFR-2 Inhibition[4][11]
Nicotinamide Derivative 10HepG-29.80VEGFR-2 Inhibition[4][11]
Nicotinamide Derivative 7HCT-11615.70Apoptosis Induction[4]
AH2-14cU87 (Glioblastoma)-ALKBH2 Inhibition[13]
N4MCF-7 (Breast Cancer)12.1Cytotoxic Effect
Antimicrobial Activity

The antimicrobial properties of isonicotinamide derivatives have been extensively studied, with many compounds exhibiting activity against a range of bacteria and fungi. Isonicotinic acid hydrazide (isoniazid) is a well-known first-line drug for the treatment of tuberculosis.[14][15] Building on this, numerous derivatives have been synthesized and evaluated for their antimicrobial potential.

A series of isonicotinoylamino acid and dipeptide derivatives have been shown to possess specific antimicrobial activities against various microorganisms.[6] Similarly, newly synthesized nicotinamides have demonstrated promising antibacterial and antifungal effects.[5][16] For instance, certain nicotinamide derivatives have shown significant inhibition of gram-negative and gram-positive bacteria at low millimolar concentrations.[5] The structure-activity relationship of these compounds is crucial, with modifications to the core structure significantly influencing their antimicrobial spectrum and potency.[15]

Some isonicotinamide derivatives have also been found to enhance the potency of natural antimicrobial peptides, such as LL-37, against bacteria like Staphylococcus aureus.[17] This synergistic effect opens up new avenues for combination therapies to combat antibiotic resistance.

Anti-inflammatory Activity

Isonicotinamide and its derivatives have demonstrated significant anti-inflammatory properties.[18] The suppression of reactive oxygen species (ROS) overproduction is a key mechanism underlying the anti-inflammatory effects of many of these compounds.[3][19]

Novel isonicotinoyl motif-containing scaffolds have been synthesized and screened for their in vitro anti-inflammatory activity.[3][20] Remarkably, some isonicotinates have exhibited exceptional activity, with IC50 values significantly better than the standard drug ibuprofen.[3] For example, an isonicotinate of meta-aminophenol was found to be eight-fold more potent than ibuprofen.[3] Molecular docking studies have been employed to understand the binding modes of these potent isonicotinates with enzymes like COX-2.[21]

The anti-inflammatory potential of isonicotinic acid-derived 1,3,4-oxadiazoles and 2,6-disubstituted isonicotinic acid hydrazides has also been highlighted, with some compounds showing activity superior to naproxen.[3]

Enzyme Inhibition

Beyond their direct cytotoxic or antimicrobial effects, isonicotinamide derivatives are known to inhibit a variety of enzymes, which is often the basis for their therapeutic effects. As previously mentioned, VEGFR-2 and ALKBH2 are key enzyme targets in cancer therapy.[4][13]

In the context of metabolic disorders, nicotinamide-N-methyltransferase (NNMT) has emerged as a therapeutic target, and novel inhibitors based on the nicotinamide scaffold have been developed.[22] Furthermore, isonicotinic acid-derived compounds have been patented for their inhibitory activities against enzymes such as myeloperoxidase (MPO), urease, acetylcholinesterase, and cyclooxygenase-2 (COX-2).[3]

The ability to selectively inhibit specific enzymes underscores the potential for developing highly targeted therapies with reduced off-target effects.

Structure-Activity Relationships (SAR)

The biological activity of isonicotinamide derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For antimicrobial isonicotinohydrazide derivatives, the nature and position of substituents on the pyridine ring and modifications to the hydrazide moiety significantly influence their activity.[15] Similarly, for antifungal nicotinamide derivatives, the position of substituents like amino and isopropyl groups has been found to be critical for their activity against Candida albicans.[23][24]

In the case of anti-inflammatory isonicotinates, the introduction of a lipophilic acyl chain can significantly alter their potency.[3] The SAR for enzyme inhibitors is also highly specific, with subtle changes in the molecule affecting its binding affinity and inhibitory potency against the target enzyme.[13][22]

The following diagram illustrates the general pharmacophoric features often considered in the design of isonicotinamide-based inhibitors.

SAR_Isonicotinamide Isonicotinamide_Core Isonicotinamide Scaffold Pyridine_Ring Pyridine Ring (H-bond acceptor) Isonicotinamide_Core->Pyridine_Ring Contains Amide_Group Amide Group (H-bond donor/acceptor) Isonicotinamide_Core->Amide_Group Contains Substituents Substituents (R) (Modulate Lipophilicity, Sterics, Electronics) Isonicotinamide_Core->Substituents Can be modified at Linker Linker (Variable length & flexibility) Substituents->Linker Connects to Terminal_Group Terminal Group (Targets specific pocket) Linker->Terminal_Group

Caption: Key structural components of isonicotinamide derivatives influencing biological activity.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of N-(3-Aminophenyl) isonicotinamide

This protocol is adapted from the synthesis of potent anti-inflammatory isonicotinates.[3]

Materials:

  • 3-Aminophenol

  • Di-tert-butyl pyrocarbonate (Boc2O)

  • Triethylamine (Et3N)

  • Pyridine-4-carboxylic acid (Isonicotinic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Boc Protection of 3-Aminophenol:

    • To a solution of 3-aminophenol in an appropriate solvent, add di-tert-butyl pyrocarbonate and triethylamine.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the Boc-protected aminophenol.

  • Esterification:

    • To a solution of the Boc-protected aminophenol in DMF, add pyridine-4-carboxylic acid, DCC, and DMAP.

    • Stir the reaction mixture at room temperature for the specified time.

    • After completion, perform an appropriate work-up to isolate the crude ester.

  • Boc Deprotection:

    • Dissolve the crude ester in a 1:1 mixture of CH2Cl2 and TFA.

    • Stir the solution at 0 °C and then allow it to warm to room temperature.

    • Once the deprotection is complete, neutralize the reaction mixture and extract the product.

  • Purification:

    • Purify the final product, N-(3-Aminophenyl) isonicotinamide, using column chromatography or recrystallization.

    • Characterize the purified compound using NMR and mass spectrometry.

Protocol 2: In Vitro Anti-inflammatory Assay (ROS Inhibition)

This protocol is based on the measurement of reactive oxygen species (ROS) production by human blood cells.[3]

Materials:

  • Freshly collected human blood

  • Luminol (enhancer)

  • Serum-opsonized zymosan (stimulant)

  • Test compounds (isonicotinamide derivatives)

  • Standard drug (e.g., Ibuprofen)

  • Luminometer

Procedure:

  • Preparation of Cell Suspension:

    • Dilute freshly collected human blood with an appropriate buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted blood, luminol, and the test compound at various concentrations.

    • Include wells for a negative control (vehicle) and a positive control (standard drug).

  • Stimulation and Measurement:

    • Incubate the plate at a controlled temperature in the thermostatic chamber of a luminometer.

    • Initiate the reaction by adding serum-opsonized zymosan to each well.

    • Measure the chemiluminescence (as a measure of ROS production) over a specified period.

  • Data Analysis:

    • Calculate the percentage inhibition of ROS production for each concentration of the test compounds compared to the negative control.

    • Determine the IC50 value (the concentration that causes 50% inhibition) for each active compound.

The following workflow diagram illustrates the key steps in the in vitro anti-inflammatory assay.

AntiInflammatory_Assay Start Start: In Vitro Anti-inflammatory Assay Prep_Blood Prepare Diluted Human Blood Suspension Start->Prep_Blood Plate_Setup Set up 96-well Plate: - Blood Suspension - Luminol - Test Compounds/Controls Prep_Blood->Plate_Setup Incubation Incubate Plate in Luminometer Plate_Setup->Incubation Stimulation Add Serum-Opsonized Zymosan to Stimulate ROS Production Incubation->Stimulation Measurement Measure Chemiluminescence (ROS Levels) Stimulation->Measurement Analysis Calculate % Inhibition and IC50 Values Measurement->Analysis End End: Determine Anti-inflammatory Activity Analysis->End

Caption: Workflow for assessing the anti-inflammatory activity of isonicotinamide derivatives.

Conclusion and Future Perspectives

Isonicotinamide derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. The extensive research to date has demonstrated their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often acting through the inhibition of specific enzymes. The adaptability of the isonicotinamide scaffold allows for fine-tuning of its properties through synthetic modifications, enabling the exploration of vast chemical space and the optimization of biological activity.

Future research in this area should continue to focus on:

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Combination Therapies: Investigating the synergistic effects of isonicotinamide derivatives with existing drugs to enhance efficacy and overcome resistance.

  • In Vivo Studies: Translating the promising in vitro results into preclinical and clinical studies to evaluate their safety and efficacy in vivo.

The continued exploration of isonicotinamide derivatives holds great promise for the development of novel therapeutics to address a wide range of diseases.

References

A Technical Guide to the Discovery and Synthesis of Novel Isonicotinamides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Isonicotinamide Scaffold

The isonicotinamide core, a simple yet versatile pyridinecarboxamide, represents a privileged scaffold in modern medicinal chemistry.[1] Functionally derived from isonicotinic acid, its true value lies in its capacity for chemical modification, enabling the development of highly potent and selective agents against a multitude of biological targets. From pioneering anti-tuberculosis drugs like isoniazid to cutting-edge kinase inhibitors for neurodegenerative diseases and oncology, the isonicotinamide framework continues to yield novel therapeutic candidates.[2][3][4]

This guide provides an in-depth exploration of the core principles and practical methodologies underpinning the discovery and synthesis of novel isonicotinamides. It is designed for researchers, chemists, and drug development professionals, moving beyond simple protocols to elucidate the scientific rationale—the why—behind the experimental choices that drive successful discovery campaigns. We will delve into robust synthetic strategies, from foundational methods to advanced flow chemistry, and dissect the logic of structure-based drug design that transforms simple molecules into targeted therapeutics.

Section 1: Strategic Synthesis of the Isonicotinamide Core

The construction of the amide bond is central to isonicotinamide synthesis. The choice of methodology is dictated by factors such as substrate tolerance, desired scale, and process efficiency. While classical methods remain relevant, modern techniques offer significant advantages in speed and yield.

Foundational Synthetic Routes: Amidation of Isonicotinic Acid Derivatives

The most direct approach involves the coupling of an isonicotinic acid derivative with a primary or secondary amine. The primary challenge here is the activation of the carboxylic acid.

  • Via Acid Chlorides: Conversion of isonicotinic acid to isonicotinoyl chloride provides a highly reactive intermediate. This method is robust but can be limited by the harsh conditions required (e.g., thionyl chloride), which may not be suitable for sensitive or complex substrates.

  • Via Esters: Isonicotinic acid esters can react with amines, often under heat, to form the amide. This method offers milder conditions but may require longer reaction times. The reaction of an ester with hydrazine, for example, is a classic route to produce hydrazides like isoniazid.[5]

  • Peptide Coupling Reagents: For laboratory-scale synthesis, particularly during lead optimization where a variety of amines are screened, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are invaluable. They operate under mild conditions and are compatible with a wide range of functional groups, offering a reliable and versatile method for generating diverse isonicotinamide libraries.

Advanced & Process Chemistry Methodologies

For larger-scale and more efficient synthesis, alternative strategies are often employed.

  • Continuous Flow Synthesis: A notable advancement is the multistep continuous flow synthesis starting from 4-cyanopyridine.[6] This process first involves the hydrolysis of the nitrile to the primary isonicotinamide intermediate, which can then be reacted further without isolation.[6] This approach offers superior control over reaction parameters, enhanced safety, and higher throughput, making it ideal for industrial production.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the synthesis of isonicotinamide derivatives.[7] Reactions that might take hours using conventional heating can often be completed in minutes, with yields reported to be up to eight times higher.[7] This technique is particularly advantageous for rapid library synthesis in the discovery phase.

  • Biocatalytic Synthesis: An emerging green chemistry approach utilizes engineered nitrile hydratase (NHase) enzymes to convert 4-cyanopyridine into isonicotinamide.[8] This biological method circumvents the need for harsh chemical reagents and can achieve very high conversion rates (approaching 100%) and product yields, presenting a promising avenue for sustainable industrial production.[8]

Section 2: The Discovery Engine: From Hit Identification to Lead Optimization

The discovery of novel, therapeutically valuable isonicotinamides is a systematic process of design, synthesis, and testing, guided by the principles of medicinal chemistry.

Target Identification and Rationale

The isonicotinamide scaffold has proven effective against several key enzyme classes. A critical first step is identifying a compelling biological target.

  • Kinases: A primary area of focus has been protein kinases. Glycogen Synthase Kinase-3 (GSK-3) is a prominent target for Alzheimer's disease, and isonicotinamides have been developed as highly selective, brain-penetrable, and orally active inhibitors.[2] Similarly, isonicotinamide derivatives have been designed as potent RAF inhibitors for RAS mutant cancers.[3]

  • Other Enzymes: The scaffold has also been explored for inhibiting enzymes like nicotinamide phosphoribosyltransferase (Nampt) and VEGFR-2, which are critical in cancer metabolism and angiogenesis, respectively.[9][10][11]

Workflow for Novel Isonicotinamide Discovery

The path from an initial concept to a viable drug candidate follows a structured, iterative workflow. This process is designed to be self-validating at each stage, ensuring that only the most promising compounds advance.

G cluster_0 Design & Synthesis Phase cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical A Target Selection & Virtual Screening B Library Design (e.g., SAR, Bioisosteres) A->B Identify Scaffold C Chemical Synthesis (Parallel or Focused) B->C Synthesize Analogs D Primary Biochemical Assay (e.g., Kinase Inhibition) C->D Test Compounds E Cell-Based Potency Assay (e.g., pTau Reduction) D->E Confirm Cellular Activity E->B Iterate based on SAR F Selectivity & Off-Target Screening E->F Assess Specificity G ADMET Profiling (Metabolic Stability, Permeability) F->G Profile Leads G->B Optimize PK/PD H In Vivo Efficacy Studies (e.g., Mouse Models) G->H Test in Animal Models I Candidate Selection H->I Select Best Candidate

Caption: Iterative workflow for novel isonicotinamide drug discovery.

The Power of Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization, providing critical insights into how specific structural modifications impact a compound's biological activity. For isonicotinamides, SAR exploration typically focuses on two key areas: substitutions on the pyridine ring and variations of the amide group.[12]

Case Study: SAR of GSK-3 Inhibitors In the development of isonicotinamide-based GSK-3 inhibitors for Alzheimer's disease, extensive SAR studies were performed.[12][13] Researchers systematically explored how different functional groups at various positions influenced potency and selectivity.

Position of SubstitutionMoietyEffect on GSK-3 InhibitionRationale / Insight
Pyridine Ring (C2) 2-Amino groupCrucial for activityThe amino group often acts as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the kinase.
Pyridine Ring (C5) Halogens (F, Cl)Increased potencyHalogen atoms can form favorable interactions (e.g., halogen bonds) with the protein backbone and improve physicochemical properties.
Amide Nitrogen (N) Substituted Pyridyl RingsModulates Potency & SelectivityThe nature and substitution pattern of this ring system significantly fine-tune the inhibitor's fit within the binding site, impacting both potency and selectivity against other kinases.[12][14]
Amide Nitrogen (N) Cyclopropane CarboxamideEnhanced PotencyThis modification can introduce conformational rigidity and form specific hydrogen bonds in the hinge region of GSK-3β, boosting inhibitory activity.[14]

This table summarizes general trends observed in published SAR studies.[12][13][14]

The causality is clear: small, targeted modifications lead to significant changes in biological effect. For instance, introducing a 2-amino group on the isonicotinamide ring is often critical for GSK-3β activity, while modifying the N-substituent of the amide can dictate selectivity over related kinases like p38α MAPK.[14]

Section 3: Experimental Protocols & Methodologies

The trustworthiness of any discovery campaign rests on the reproducibility of its experimental protocols. The following sections provide detailed, self-validating methodologies for the synthesis and analysis of novel isonicotinamides.

Protocol: General Synthesis of an N-Aryl Isonicotinamide via Amide Coupling

This protocol describes a standard, lab-scale synthesis using a common peptide coupling agent, which is broadly applicable for generating a library of analogs for initial SAR studies.

Objective: To synthesize N-(3-methoxyphenyl)isonicotinamide.

Materials:

  • Isonicotinic acid (1.0 eq)

  • 3-Methoxyaniline (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (as solvent)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve isonicotinic acid (1.0 eq) and 3-methoxyaniline (1.05 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base is critical for deprotonating the carboxylic acid and neutralizing the HCl byproduct.

  • Coupling Agent Addition: Add HATU (1.1 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic. The choice of HATU ensures a high-yielding, clean reaction with minimal side products.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours). A self-validating checkpoint is the disappearance of the isonicotinic acid spot/peak.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers successively with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Each wash removes specific impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-(3-methoxyphenyl)isonicotinamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Diagram: Core Synthetic Transformation

The following diagram illustrates the fundamental amide bond formation, which is the central reaction in the protocol described above.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product IsonicotinicAcid Isonicotinic Acid Reagents Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) Amine Primary/Secondary Amine (R-NH₂) Isonicotinamide N-Substituted Isonicotinamide Reagents->Isonicotinamide Amide Bond Formation

Caption: Key transformation in isonicotinamide synthesis via amide coupling.

Section 4: Conclusion and Future Outlook

The isonicotinamide scaffold is a testament to the power of iterative design and chemical innovation in drug discovery. Its straightforward synthesis and amenability to structural modification have made it a highly productive platform for developing novel therapeutics.[2] Current research continues to expand its utility, with applications in diverse areas such as neuroinflammation, metabolic disorders, and infectious diseases.[15][16]

Future efforts will likely focus on two key areas:

  • Novel Target Scaffolds: Applying the isonicotinamide core to new and challenging biological targets through advanced computational screening and structure-based design.

  • Sustainable Synthesis: Further development and adoption of green chemistry principles, such as biocatalysis and continuous flow manufacturing, to produce these vital compounds more efficiently and with less environmental impact.[6][8]

As our understanding of disease biology deepens, the strategic application of privileged scaffolds like isonicotinamide will remain a cornerstone of medicinal chemistry, driving the development of the next generation of targeted medicines.

References

Methodological & Application

Application Note: A Comprehensive Guide to In Vitro Assays for the Characterization of Isonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isonicotinamide (pyridine-4-carboxamide) is a structural isomer of nicotinamide (Vitamin B3), a fundamental molecule in cellular metabolism and signaling.[1] Nicotinamide is a key precursor in the NAD+ salvage pathway and a well-established endogenous inhibitor of NAD+-consuming enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[2][3][4][5] Consequently, synthetic derivatives of isonicotinamide are of significant interest in drug discovery as potential modulators of these critical enzyme families, which are implicated in cancer, aging, and inflammatory diseases.[6][7][8]

The successful development of any new chemical entity hinges on a systematic and rigorous preclinical evaluation. This guide provides an integrated framework of essential in vitro assays designed to build a comprehensive profile of novel isonicotinamide derivatives. Moving beyond a simple listing of procedures, we delve into the causality behind each experimental choice, providing field-proven insights to guide researchers from initial target validation to early ADME profiling. The protocols herein are designed as self-validating systems, emphasizing the inclusion of appropriate controls to ensure data integrity and trustworthiness.

This document will guide researchers through four critical stages of characterization:

  • Target Engagement: Confirming the physical interaction between the compound and its intended protein target within a live-cell context.

  • Biochemical Potency: Quantifying the direct inhibitory or activating effect of the compound on purified enzymes.

  • Cellular & Phenotypic Effects: Assessing the compound's impact on cellular health, viability, and specific mechanisms of action like apoptosis.

  • Early ADME & Druglikeness: Evaluating fundamental drug-like properties, including membrane permeability and metabolic stability.

Section 1: Target Engagement in a Cellular Context

Expertise & Experience: Before investing in extensive downstream assays, it is paramount to verify that a compound physically interacts with its intended target in a physiological environment. Biochemical assays on purified proteins are essential but can sometimes be misleading if a compound has poor cell permeability or is rapidly metabolized. The Cellular Thermal Shift Assay (CETSA) directly addresses this by measuring target protein stabilization upon ligand binding in intact cells or cell lysates.[9][10] The principle is that a protein bound to a ligand will be more resistant to thermal denaturation than an unbound protein.[10][11]

Core Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for validating drug-target engagement in a native cellular environment, applicable without modification to the compound or protein.[9][12][13]

Experimental Workflow for CETSA

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Protein Analysis A 1. Culture Cells to Desired Confluency B 2. Treat Cells with Vehicle or Isonicotinamide Derivative A->B C 3. Incubate to Allow Compound Uptake B->C D 4. Aliquot Cell Suspension into PCR Plate C->D E 5. Heat Plate Across a Temperature Gradient (e.g., 40°C - 70°C) D->E F 6. Lyse Cells (e.g., Freeze-Thaw) E->F G 7. Separate Soluble vs. Aggregated Proteins (Centrifugation) F->G H 8. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) G->H I 9. Plot Melting Curve & Determine Thermal Shift (ΔTm) H->I

Caption: CETSA workflow from cell treatment to data analysis.

Protocol: Microplate-Based CETSA for Target Engagement

This protocol is adapted for a 96-well PCR plate format to assess the thermal stabilization of a target protein (e.g., SIRT1) in response to a test compound.

Materials & Reagents:

  • Cell line expressing the target protein of interest.

  • Cell culture medium, FBS, PBS.

  • Isonicotinamide derivative stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (e.g., DMSO).

  • Lysis buffer with protease inhibitors.

  • 96-well PCR plates and standard cell culture plates.

  • Thermal cycler with a gradient function.

  • Centrifuge for plates.

  • Equipment for protein quantification (e.g., Western Blot or ELISA).

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Seed cells in a suitable plate and grow to ~80-90% confluency.

    • On the day of the experiment, treat cells with the desired concentration of the isonicotinamide derivative or vehicle control. A typical final concentration might be 1-10 µM.

    • Incubate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.[11]

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a defined cell density.

    • Aliquot the cell suspension into a 96-well PCR plate.

    • Place the PCR plate in a thermal cycler programmed with a temperature gradient (e.g., 12 columns set from 40°C to 64°C in 2°C increments).

    • Heat for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[11]

  • Lysis and Fractionation:

    • Lyse the cells directly in the plate by performing 3-5 rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

    • To separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (aggregated, denatured protein), centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification & Analysis:

    • Carefully collect the supernatant (soluble fraction) from each well.

    • Determine the concentration of the soluble target protein in each sample using a suitable method like Western Blot, ELISA, or AlphaScreen®.[11]

    • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • Trustworthiness Check: A successful experiment will show a sigmoidal "melting curve." A rightward shift in the curve for the compound-treated sample relative to the vehicle indicates thermal stabilization and thus, target engagement. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).

Section 2: Biochemical Assays for Target Activity

Expertise & Experience: Once target engagement is confirmed, the next logical step is to quantify the compound's direct effect on the purified target's enzymatic activity. This allows for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency. For isonicotinamide derivatives, the primary targets are often NAD+-dependent enzymes.

Core Assay 1: SIRT1 Deacetylase Inhibition Assay

Sirtuins catalyze the deacetylation of protein substrates in an NAD+-dependent manner, producing nicotinamide, O-acetyl-ADP-ribose, and the deacetylated substrate.[4] Many commercial assay kits operate on a two-step principle: SIRT1 deacetylates a synthetic peptide substrate, and a developer solution then reacts with the remaining acetylated peptides to produce a fluorescent signal. Inhibition is therefore measured as a decrease in fluorescence.

SIRT1 Deacetylation and Inhibition Mechanism

SIRT1_Reaction cluster_reactants cluster_products NAD NAD+ SIRT1 SIRT1 Enzyme NAD->SIRT1 Ac_Peptide Acetylated Peptide (e.g., Ac-p53) Ac_Peptide->SIRT1 Deac_Peptide Deacetylated Peptide SIRT1->Deac_Peptide NAM Nicotinamide SIRT1->NAM AADPR O-acetyl-ADP-ribose SIRT1->AADPR Inhibitor Isonicotinamide Derivative Inhibitor->SIRT1 Inhibition

Caption: The SIRT1-catalyzed deacetylation reaction.

Protocol: Fluorometric SIRT1 Inhibition Assay

Materials & Reagents:

  • Recombinant human SIRT1 enzyme.

  • SIRT1 fluorogenic substrate (e.g., based on p53 or H3K9 sequences).

  • NAD+.

  • Developer solution (containing a trypsinolysin).

  • Nicotinamide (as a positive control inhibitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • 96- or 384-well black plates.

  • Fluorescence microplate reader.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the isonicotinamide derivative in assay buffer. A typical starting concentration for the dilution series is 100 µM. Include a "no inhibitor" control and a "positive inhibitor" control (e.g., 1 mM Nicotinamide).

  • Reaction Setup:

    • In a black microplate, add the assay components in the following order:

      • Assay Buffer.

      • Test compound dilution or control.

      • SIRT1 enzyme solution.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Deacetylation Reaction:

    • Incubate the plate at 37°C for a defined period (e.g., 45-60 minutes). This step should be optimized to ensure the "no inhibitor" reaction does not proceed to completion.

  • Signal Development & Measurement:

    • Stop the enzymatic reaction by adding the developer solution.

    • Incubate at 37°C for an additional 15-30 minutes to allow the fluorescent signal to develop.

    • Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm, specific wavelengths will depend on the kit).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Core Assay 2: PARP1 Inhibition Assay

PARP enzymes catalyze the transfer of ADP-ribose units from NAD+ to target proteins, forming long poly(ADP-ribose) chains. PARP inhibitors often act as nicotinamide mimetics, competing with NAD+ for the catalytic site.[5][14] Assays typically measure the incorporation of biotinylated ADP-ribose onto histones in an ELISA-like format.

Data Presentation: Biochemical Potency

Summarize the IC50 values for a hypothetical series of derivatives to facilitate structure-activity relationship (SAR) analysis.

Compound IDSIRT1 IC50 (µM)PARP1 IC50 (µM)Selectivity (PARP1/SIRT1)
INA-0015.20.80.15
INA-0020.91.51.67
INA-003> 500.1> 500
INA-0042.125.612.19
Nicotinamide150> 1000-

Section 3: Cellular Phenotypic and Mechanistic Assays

Expertise & Experience: Demonstrating that a compound engages its target and inhibits it biochemically is crucial, but the ultimate goal is to elicit a desired biological response in a cell. Cellular assays bridge the gap between molecular action and physiological outcome. For compounds intended as anticancer agents, the most fundamental assays measure cytotoxicity and the induction of apoptosis.[6][15][16]

Core Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[17][19] The amount of formazan produced is proportional to the number of living, metabolically active cells.[17][20]

Protocol: MTT Cytotoxicity Assay

Materials & Reagents:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116).[15][16][21]

  • Complete culture medium.

  • MTT solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear plates.

  • Absorbance microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the isonicotinamide derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for a specified duration, typically 48 or 72 hours, to assess the effect on cell proliferation.[15][22]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Trustworthiness Check: Visually inspect the wells under a microscope. You should see purple precipitates forming inside the cells.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 5-10 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Measurement & Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percent viability versus the log of compound concentration and determine the IC50 value.

Data Presentation: Cellular Cytotoxicity
Compound IDMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
INA-00115.422.118.9
INA-0024.68.35.1
INA-0031.12.51.9
Doxorubicin0.81.20.9

Section 4: Early ADME & Druglikeness Profiling

Expertise & Experience: A compound's in vivo efficacy is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro assessment of these characteristics is critical for identifying candidates with favorable pharmacokinetic potential and flagging liabilities before committing to expensive animal studies. Key parameters to assess early are membrane permeability and metabolic stability.

Core Assay 1: Membrane Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive transcellular permeability.[23][24] It measures the diffusion of a compound from a donor compartment, through a synthetic lipid-infused membrane, to an acceptor compartment. Because it is an artificial membrane, it only models passive diffusion and does not account for active transport or efflux, which would be assessed in a more complex Caco-2 cell assay.[25][26] However, for rapid screening, PAMPA is an invaluable tool.

Comparison of Permeability Assay Principles

PAMPA_vs_Caco2 cluster_key PAMPA PAMPA (Passive Diffusion) Donor Compartment (pH 6.5) Test Compound Artificial Lipid Membrane Acceptor Compartment (pH 7.4) PAMPA_Key Models Passive Diffusion Only High Throughput Lower Cost Caco2 Caco-2 Assay (All Transport) Apical Compartment (pH 6.5) Test Compound Polarized Caco-2 Cell Monolayer (with transporters & tight junctions) Basolateral Compartment (pH 7.4) Caco2_Key Models Passive & Active Transport Lower Throughput 'Gold Standard' In Vitro Model

Caption: Comparison of PAMPA and Caco-2 permeability assays.

Core Assay 2: Metabolic Stability

This assay assesses a compound's susceptibility to metabolism, primarily by Phase I cytochrome P450 (CYP) enzymes.[27] The compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.[28] The rate of disappearance of the parent compound over time is measured to calculate parameters like half-life (t½) and intrinsic clearance (Clint).[29][30]

Protocol: Liver Microsomal Stability Assay

Materials & Reagents:

  • Pooled liver microsomes (human, rat, or mouse).

  • NADPH regenerating system (NRS) solution (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil).

  • Acetonitrile containing an internal standard for LC-MS/MS analysis.

  • 96-well incubation plate and deep-well collection plate.

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Reaction Preparation:

    • In an incubation plate, prepare a master mix of microsomes in phosphate buffer.

    • Add the test compound to the wells at a low final concentration (e.g., 1 µM) to ensure enzyme kinetics are not saturated.

  • Initiation and Sampling:

    • Pre-warm the plate to 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and add it to a collection plate containing ice-cold acetonitrile with an internal standard. This immediately stops the reaction and precipitates the proteins.[30]

    • Trustworthiness Check: Include a negative control incubation where the NRS is replaced with buffer. The compound concentration should not decrease in this control.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log (ln) of the percent remaining compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) based on the half-life and protein concentration.

Data Presentation: Early ADME Properties
Compound IDPAMPA Pe (10⁻⁶ cm/s)Permeability ClassMicrosomal Stability t½ (min)Metabolic Stability Class
INA-0010.8Low45Moderate
INA-0026.2High> 60High
INA-0039.5High8Low
Verapamil15.0High< 10Low

Conclusion

The systematic application of this tiered in vitro assay cascade provides a robust framework for the comprehensive characterization of novel isonicotinamide derivatives. By integrating assays for target engagement (CETSA), biochemical potency (SIRT1/PARP1 inhibition), cellular function (MTT), and early ADME properties (PAMPA, microsomal stability), researchers can make data-driven decisions, efficiently identify promising lead candidates, and build a strong foundation for further preclinical and clinical development. This approach ensures that resources are focused on compounds with the highest probability of success, embodying the principles of modern, efficient drug discovery.

References

Application Notes and Protocols: 2-chloro-N-cyclopropylisonicotinamide as a Potential Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

A detailed guide for researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Fungicides

The persistent challenge of fungal resistance to existing treatments necessitates a continuous search for novel antifungal agents with unique mechanisms of action. Nicotinamide derivatives have emerged as a promising class of compounds due to their diverse biological activities. This document focuses on the exploration of 2-chloro-N-cyclopropylisonicotinamide as a potential fungicide, providing a theoretical framework and practical protocols for its synthesis and evaluation. While direct studies on this specific molecule are not extensively available in public literature, we can extrapolate from closely related analogs, such as 2-chloro-N-phenylacetamide, to guide our investigation.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from 3-cyanopyridine. The key intermediate, 2-chloronicotinic acid, is a crucial precursor for the final compound.

Protocol 1: Synthesis of 2-chloronicotinic acid

This protocol is adapted from established methods for the synthesis of 2-chloronicotinic acid.[1][2]

Materials:

  • 3-cyanopyridine

  • Hydrogen peroxide (30%)

  • Molybdenum acetylacetonate (catalyst)

  • Thionyl chloride or phosphorus oxychloride

  • Organic base (e.g., pyridine, triethylamine)

  • Halogenated solvent (e.g., dichloromethane, chloroform)

  • Strong base (e.g., sodium hydroxide)

  • Standard laboratory glassware and safety equipment

Procedure:

  • N-Oxidation of 3-cyanopyridine: In a round-bottom flask, dissolve 3-cyanopyridine in an appropriate solvent. Add a catalytic amount of molybdenum acetylacetonate. Slowly add 30% hydrogen peroxide dropwise while maintaining the reaction temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the resulting nicotinic acid amide N-oxide is isolated.

  • Chlorination: The nicotinic acid amide N-oxide is then subjected to chlorination. In an anhydrous environment under a nitrogen atmosphere, the N-oxide is dissolved in a halogenated solvent. An organic base is added, followed by the dropwise addition of a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically heated to drive it to completion.

  • Hydrolysis: The resulting 2-chloro-3-cyanopyridine is hydrolyzed using a strong base like sodium hydroxide to yield 2-chloronicotinic acid. The product is then purified by recrystallization.

Protocol 2: Synthesis of this compound

This final step involves the amidation of 2-chloronicotinic acid with cyclopropylamine.

Materials:

  • 2-chloronicotinic acid

  • Cyclopropylamine

  • Coupling agent (e.g., DCC, EDC)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Activation of 2-chloronicotinic acid: Dissolve 2-chloronicotinic acid in an anhydrous solvent. Add a coupling agent to activate the carboxylic acid group.

  • Amidation: To the activated acid, add cyclopropylamine dropwise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is then worked up to remove byproducts and unreacted reagents. The final product, this compound, is purified using column chromatography or recrystallization.

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, studies on the related compound, 2-chloro-N-phenylacetamide, suggest a potential mode of action. It is hypothesized that these compounds may interfere with the fungal cell membrane by binding to ergosterol, a vital component of the fungal plasma membrane.[3][4] This interaction could disrupt membrane integrity, leading to cell death. Another proposed mechanism involves the inhibition of DNA synthesis.[4]

In Vitro Evaluation of Fungicidal Activity

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the minimum concentration of the compound required to inhibit fungal growth.

Materials:

  • This compound

  • Fungal strains of interest (e.g., Aspergillus niger, Aspergillus flavus, Candida species)[3][4][5]

  • Appropriate fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the fungal growth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the fungal strain to each well. Include positive (fungus only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungal strain for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

In Vivo Evaluation of Fungicidal Activity

In vivo studies are crucial to assess the efficacy and potential toxicity of the compound in a living organism.[6][7][8]

Protocol 4: Plant Protection Assay

This protocol is designed to evaluate the protective effect of the compound against fungal pathogens in a plant model.

Materials:

  • This compound formulation

  • Host plants (e.g., cucumber, rapeseed)[9][10]

  • Fungal pathogen (e.g., Pseudoperonospora cubensis, Alternaria brassicicola)[9][10]

  • Greenhouse or controlled environment chamber

  • Spraying equipment

Procedure:

  • Plant Cultivation: Grow healthy host plants to a suitable stage for infection.

  • Compound Application: Prepare different concentrations of the this compound formulation and spray them onto the leaves of the plants until runoff. Include a control group treated with the formulation vehicle only.

  • Pathogen Inoculation: After a set period (e.g., 24 hours), inoculate the plants with a suspension of the fungal pathogen.

  • Incubation: Maintain the plants under conditions favorable for disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: After a suitable incubation period, assess the disease severity on the leaves. This can be done by visual scoring of the lesion area or by quantifying the fungal biomass.

  • Data Analysis: Calculate the protective efficacy of the compound at different concentrations compared to the control group.

Data Presentation

Quantitative data from the in vitro and in vivo assays should be summarized in a clear and structured manner.

Table 1: In Vitro Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Fungus A
Fungus B
Fungus C

Table 2: In Vivo Protective Efficacy of this compound against Pathogen X on Host Plant Y

Compound Concentration (mg/L)Disease Severity (%)Protective Efficacy (%)
Control0
Concentration 1
Concentration 2
Concentration 3

Visualizations

Synthesis_Pathway A 3-cyanopyridine B Nicotinic acid amide N-oxide A->B H2O2, Mo(acac)2 C 2-chloro-3-cyanopyridine B->C Chlorinating agent, Organic base D 2-chloronicotinic acid C->D NaOH (hydrolysis) E This compound D->E Cyclopropylamine, Coupling agent

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B MIC Determination A->B D Formulation Development A->D C MFC Determination B->C E Plant Protection Assay D->E F Toxicity Assessment E->F

Caption: Experimental workflow for evaluating fungicidal potential.

References

Application Note & Protocol: Experimental Design for Testing Isonicotinamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isonicotinamide, the amide of isonicotinic acid, is an isomer of nicotinamide (Vitamin B3) and serves as a valuable building block in pharmaceutical and material synthesis.[1][2] As with any chemical compound intended for applications that may involve biological exposure, a thorough evaluation of its cytotoxic potential is a critical component of its safety and risk assessment.[3][4] This guide provides a detailed, multi-faceted experimental design for researchers, scientists, and drug development professionals to comprehensively assess the cytotoxicity of isonicotinamide.

This document moves beyond a single-endpoint analysis to a more robust, multi-assay approach. By interrogating various cellular processes, this protocol aims to not only determine if isonicotinamide is cytotoxic but also to provide insights into the potential mechanisms of cell death. The protocols herein are grounded in established scientific principles and are designed with self-validation through appropriate controls.

PART 1: Foundational Knowledge and Experimental Strategy

Understanding Isonicotinamide and its Isomer, Nicotinamide

Isonicotinamide is a structural isomer of nicotinamide, with the carboxamide group at the 4-position of the pyridine ring, as opposed to the 3-position in nicotinamide.[1] While they share a similar chemical formula, this structural difference can lead to distinct biological activities. Nicotinamide is a precursor to NAD+ and is involved in cellular energy metabolism, DNA repair, and has anti-inflammatory properties.[5][6][7] High doses of nicotinamide have been shown to induce apoptosis in some cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and alterations in cellular energy metabolism.[8] Given the structural similarity, it is plausible that isonicotinamide could exert cytotoxic effects through related pathways, making a multi-parametric investigation essential.

A Multi-Assay Approach to Cytotoxicity Testing

A single assay provides a limited view of a compound's cytotoxic profile. Therefore, a tiered experimental approach is recommended to build a comprehensive understanding of isonicotinamide's effects on cell health.

Figure 1: Experimental workflow for assessing isonicotinamide cytotoxicity. This tiered approach allows for an initial broad screening followed by more detailed mechanistic studies if cytotoxicity is observed.

PART 2: Detailed Protocols and Methodologies

Preparation of Isonicotinamide Stock Solution

Isonicotinamide is soluble in water, DMSO, and ethanol.[1] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is recommended, which can then be diluted in the culture medium to the final working concentrations.

Protocol:

  • Prepare a 100 mM stock solution of isonicotinamide in cell culture grade DMSO.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Tier 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Seed a well-characterized cell line (e.g., HeLa, HepG2, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of isonicotinamide in a culture medium from the stock solution. A broad concentration range is recommended for initial screening (e.g., 0.1 µM to 1000 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of isonicotinamide. Include a vehicle control (medium with the same concentration of DMSO as the highest isonicotinamide concentration).

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

ParameterRecommendationRationale
Cell Line HeLa, HepG2, A549Commonly used, well-characterized cell lines for general cytotoxicity.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase.
Concentrations 0.1 µM - 1000 µM (log scale)To determine a dose-response curve and calculate the IC50.
Time Points 24, 48, 72 hoursTo assess both acute and long-term effects.
Tier 2: Mechanistic Assays

If the MTT assay indicates a dose- and time-dependent decrease in cell viability, the following assays can elucidate the mechanism of cell death.

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol into the culture medium upon plasma membrane damage, a hallmark of necrosis.[10]

Principle: LDH is a stable enzyme that is rapidly released from cells with damaged membranes.[10] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • At the end of the incubation period, carefully collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol.[11] Typically, the supernatant is incubated with a reaction mixture that leads to the formation of a colored product.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).[12][13]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]

Protocol:

  • Seed cells in 6-well plates and treat with isonicotinamide at concentrations around the IC50 value determined from the MTT assay.

  • After the desired incubation period, harvest both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.[17]

  • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.[15]

  • Analyze the cells by flow cytometry.

G cluster_0 Cell Populations A Viable (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) C Late Apoptosis/Necrosis (Annexin V+, PI+) D Necrosis (Annexin V-, PI+)

Figure 2: Interpretation of Annexin V/PI staining results. This allows for the quantification of different cell populations based on their staining patterns.

This assay measures the intracellular accumulation of ROS, a common mechanism of drug-induced cytotoxicity.[18][19]

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21]

Protocol:

  • Seed and treat cells as described for the Annexin V/PI assay.

  • Towards the end of the treatment period, add DCFH-DA solution (typically 10-25 µM) to the cells and incubate for 30-45 minutes at 37°C.[18][20]

  • Wash the cells with PBS to remove the excess probe.[21]

  • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation ~485 nm, Emission ~535 nm).[20]

PART 3: Data Analysis and Interpretation

A comprehensive analysis requires integrating the results from all assays to build a cohesive narrative of isonicotinamide's cytotoxic effects.

AssayKey FindingInterpretation
MTT Dose-dependent decrease in viability.Isonicotinamide is cytotoxic.
LDH No significant increase in LDH release.Cytotoxicity is likely not due to necrosis.
Annexin V/PI Increase in Annexin V+/PI- and Annexin V+/PI+ populations.Isonicotinamide induces apoptosis.
ROS Dose-dependent increase in DCF fluorescence.The induced apoptosis may be mediated by oxidative stress.

References

Application Notes and Protocols for 2-chloro-N-cyclopropylisonicotinamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Nicotinamide Derivatives in Crop Protection

2-chloro-N-cyclopropylisonicotinamide belongs to the broader class of nicotinamide (also known as niacinamide) derivatives, a group of compounds that has garnered significant interest in agrochemical research.[1][2] Natural products have long been a source of inspiration for the discovery of new pesticides due to their structural diversity and biological activity.[3] The pyridine structure, a key component of nicotinamide, is a foundational skeleton in many successful agrochemicals, including the widely used fungicide boscalid.[3] The exploration of novel nicotinamide derivatives like this compound is driven by the continuous need for new active ingredients with improved efficacy, broader spectrum of activity, and novel modes of action to combat the development of resistance in plant pathogens.

These application notes provide a comprehensive guide for researchers and scientists in the field of drug development for the agricultural sector. We will delve into the proposed mechanism of action for this compound, followed by detailed protocols for its evaluation as a potential fungicide.

Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDHI)

Based on the structure-activity relationships of related nicotinamide and carboxamide compounds, it is highly probable that this compound functions as a Succinate Dehydrogenase Inhibitor (SDHI).[4][5] SDHI fungicides target Complex II (succinate-ubiquinone oxidoreductase) in the mitochondrial respiratory chain, a critical enzyme for cellular energy production in fungi.[6][7] This enzyme complex plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4][7]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, SDHIs block the transfer of electrons from succinate to ubiquinone.[6][8] This inhibition disrupts the fungus's ability to produce ATP, leading to a cessation of growth and ultimately cell death.[4] The specificity of this action on fungal SDH compared to the host plant's enzyme is a key factor in the selective toxicity of these compounds. The Fungicide Resistance Action Committee (FRAC) classifies SDHI fungicides as having a medium to high risk of resistance development, primarily due to single-site mutations in the genes encoding the SDH enzyme subunits.[9]

SDHI_Mechanism cluster_membrane Inner Mitochondrial Membrane TCA Succinate SDH Complex II (Succinate Dehydrogenase) TCA->SDH Oxidation UQ Ubiquinone (Q) SDH->UQ e- transfer Fumarate Fumarate SDH->Fumarate UQH2 UQH2 UQ->UQH2 Reduction ComplexIII Complex III ATP_Synthase ATP Production ComplexIII->ATP_Synthase Drives UQH2->ComplexIII e- transfer Inhibitor 2-chloro-N- cyclopropylisonicotinamide (SDHI) Inhibitor->SDH Blocks Q-site

Caption: Proposed mechanism of action for this compound as an SDHI fungicide.

Application Notes for Agrochemical Research

The unique chemical structure of this compound warrants a systematic investigation into its fungicidal properties. Key research applications include:

  • Broad-Spectrum Screening: Initial studies should focus on screening the compound against a diverse panel of economically important plant pathogens, including representatives from Ascomycetes, Basidiomycetes, and Deuteromycetes. This will help to establish its spectrum of activity.

  • Resistance Management Studies: Given that resistance to SDHI fungicides is a known issue, it is crucial to test this compound against fungal strains that have developed resistance to existing SDHIs.[8] Cross-resistance studies can provide valuable insights into its potential for use in resistance management programs.[6]

  • Structure-Activity Relationship (SAR) Elucidation: The cyclopropyl and chloro-substituents on the isonicotinamide core are key features. SAR studies involving the synthesis and testing of analogues can help to optimize the molecule for enhanced potency and desired physicochemical properties.[5]

  • Mode of Action Confirmation: While the SDHI mechanism is proposed, it should be experimentally verified. This can be achieved through enzymatic assays using isolated mitochondria or purified SDH enzyme, and by observing the physiological effects on fungal respiration.

Experimental Protocols

The following protocols provide a framework for the initial evaluation of this compound's fungicidal activity.

Experimental_Workflow start Start: Compound Synthesis (this compound) in_vitro Protocol 1: In Vitro Assay (Mycelial Growth Inhibition) start->in_vitro ec50 Data Analysis: Calculate EC50 Values in_vitro->ec50 in_vivo Protocol 2: In Vivo Assay (Detached Leaf Assay) ec50->in_vivo Select promising concentrations disease_severity Data Analysis: Assess Disease Severity & Control Efficacy in_vivo->disease_severity end End: Efficacy Profile disease_severity->end

Caption: General experimental workflow for evaluating fungicidal activity.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is designed to determine the concentration of this compound that inhibits 50% of the mycelial growth (EC50) of a target fungus.

Materials:

  • This compound (technical grade, >95% purity)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Target fungal cultures (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave the PDA medium and allow it to cool to 50-55°C in a water bath.

  • Amendment of Media: Add the appropriate volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound. Gently swirl the flasks to ensure homogenous mixing.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • EC50 Determination: Use probit analysis or other suitable statistical software to regress the inhibition percentage against the log of the compound concentration to determine the EC50 value.

Protocol 2: In Vivo Fungicidal Efficacy Testing (Detached Leaf Assay)

This protocol assesses the protective and curative activity of the compound on plant tissue.

Materials:

  • This compound

  • Wetting agent (e.g., Tween 20)

  • Healthy, young leaves from a susceptible host plant (e.g., cucumber for downy mildew, tomato for late blight)

  • Fungal spore suspension of the target pathogen (e.g., Pseudoperonospora cubensis) at a known concentration (e.g., 1 x 10^5 spores/mL)

  • Sterile water

  • Humid chambers (e.g., Petri dishes with moist filter paper)

  • Spray bottle

Procedure:

  • Treatment Solution Preparation: Prepare a series of concentrations of the test compound in sterile water containing a wetting agent (e.g., 0.05% Tween 20).

  • Protective Activity:

    • Spray the adaxial surface of the detached leaves with the treatment solutions until runoff. Allow the leaves to air dry.

    • As a control, spray a set of leaves with sterile water and the wetting agent only.

    • After 24 hours, inoculate the treated leaves by spraying them with the fungal spore suspension.

  • Curative Activity:

    • Inoculate a separate set of leaves with the fungal spore suspension.

    • After 24 hours of incubation in the humid chamber, spray the inoculated leaves with the treatment solutions.

  • Incubation: Place all treated and control leaves in humid chambers and incubate under appropriate light and temperature conditions to promote disease development (e.g., 12h photoperiod at 22°C).

  • Disease Assessment: After 5-7 days, or when disease symptoms are well-developed on the control leaves, assess the disease severity. This can be done by estimating the percentage of the leaf area covered by lesions.

  • Efficacy Calculation: Calculate the control efficacy for each treatment using the formula:

    • Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Data Presentation

Quantitative data from the in vitro assays should be summarized in a clear and concise table to allow for easy comparison of the compound's activity against different fungal pathogens.

Fungal SpeciesCommon DiseaseEC50 (µg/mL)95% Confidence Interval
Sclerotinia sclerotiorumWhite Mold[Insert Value][Insert Range]
Botrytis cinereaGray Mold[Insert Value][Insert Range]
Rhizoctonia solaniDamping-off, Root Rot[Insert Value][Insert Range]
Pyrenophora teresNet Blotch of Barley[Insert Value][Insert Range]

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion

This compound represents a promising scaffold for the development of new fungicides. Its likely mechanism as a Succinate Dehydrogenase Inhibitor places it in a well-established and important class of agrochemicals. The protocols outlined in these application notes provide a robust starting point for a thorough investigation of its biological activity. Rigorous in vitro and in vivo testing, coupled with mode of action and resistance studies, will be crucial in determining its potential as a next-generation crop protection agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclopropylisonicotinamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.

I. Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 2-chloroisonicotinic acid to its corresponding acyl chloride, 2-chloropyridine-4-carbonyl chloride. The second step is the amidation of this acyl chloride with cyclopropylamine to form the final product.

Step 1: Acyl Chloride Formation

2-chloroisonicotinic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to produce 2-chloropyridine-4-carbonyl chloride.[1][2] This intermediate is often used in the subsequent step without extensive purification.

Step 2: Amidation

The freshly prepared 2-chloropyridine-4-carbonyl chloride is then reacted with cyclopropylamine in the presence of a base to yield this compound.

Below is a general workflow for the synthesis:

Synthesis Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2-chloroisonicotinic_acid 2-chloroisonicotinic acid Acyl_Chloride_Formation Acyl Chloride Formation 2-chloroisonicotinic_acid->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride_Formation 2-chloropyridine-4-carbonyl_chloride 2-chloropyridine-4-carbonyl chloride Acyl_Chloride_Formation->2-chloropyridine-4-carbonyl_chloride Amidation Amidation 2-chloropyridine-4-carbonyl_chloride->Amidation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Amidation Base Base (e.g., Triethylamine) Base->Amidation Final_Product This compound Amidation->Final_Product

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions to improve your reaction outcomes.

Low Yield in Acyl Chloride Formation

Question: My yield of 2-chloropyridine-4-carbonyl chloride is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the formation of 2-chloropyridine-4-carbonyl chloride can often be attributed to incomplete reaction or degradation of the starting material or product. Here are some key factors to consider:

  • Purity of 2-chloroisonicotinic Acid: Ensure your starting material is of high purity. Impurities can interfere with the reaction. The melting point of pure 2-chloroisonicotinic acid is approximately 246 °C (with decomposition).

  • Excess Chlorinating Agent: Using a sufficient excess of the chlorinating agent, such as thionyl chloride, can drive the reaction to completion. A common protocol involves using thionyl chloride as both the reagent and the solvent.[1]

  • Reaction Temperature and Time: The reaction of 2-chloroisonicotinic acid with thionyl chloride is typically heated to reflux (around 80 °C) for a few hours to ensure the reaction goes to completion.[1] Monitoring the reaction by observing the dissolution of the solid starting material can be a good indicator of progress.

  • Removal of Excess Chlorinating Agent: After the reaction is complete, it is crucial to remove the excess thionyl chloride, usually by distillation or rotary evaporation.[3] Any residual thionyl chloride can interfere with the subsequent amidation step.

Challenges in the Amidation Step

Question: I'm experiencing a low yield and the formation of side products during the amidation of 2-chloropyridine-4-carbonyl chloride with cyclopropylamine. What should I investigate?

Answer:

The amidation step is critical and several factors can influence its success. Here’s a breakdown of potential issues and their solutions:

  • Moisture Sensitivity: 2-chloropyridine-4-carbonyl chloride is highly reactive and sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any moisture will hydrolyze the acyl chloride back to the carboxylic acid, reducing your yield.

  • Reaction Temperature: This reaction is typically exothermic. It's often recommended to add the acyl chloride solution dropwise to a cooled solution of cyclopropylamine and a base (e.g., in an ice bath) to control the reaction temperature and minimize side reactions.[3]

  • Choice and Stoichiometry of the Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is commonly used to neutralize the HCl generated during the reaction. Using at least one equivalent of the base is essential. An excess of the base can sometimes be beneficial.

  • Side Reactions of Cyclopropylamine: Cyclopropylamines can be susceptible to ring-opening reactions under certain conditions.[4] Maintaining a low reaction temperature and neutral pH can help mitigate this.

  • Purity of Cyclopropylamine: The purity of cyclopropylamine is important. Impurities can lead to the formation of undesired side products.

Troubleshooting Decision Tree

This decision tree can help you systematically troubleshoot low yields in your synthesis.

Troubleshooting_Yield cluster_acyl_chloride Acyl Chloride Formation Troubleshooting cluster_amidation Amidation Step Troubleshooting Start Low Yield of Final Product Check_Acyl_Chloride Problem in Acyl Chloride Formation? Start->Check_Acyl_Chloride Check_Amidation Problem in Amidation Step? Check_Acyl_Chloride->Check_Amidation No Purity_Acid Verify Purity of 2-chloroisonicotinic Acid Check_Acyl_Chloride->Purity_Acid Yes Moisture_Control Strict Moisture Control (Dry Glassware, Inert Atmosphere) Check_Amidation->Moisture_Control Yes Excess_SOCl2 Ensure Excess Thionyl Chloride Purity_Acid->Excess_SOCl2 Temp_Time_Acyl Optimize Reaction Temperature and Time Excess_SOCl2->Temp_Time_Acyl Remove_SOCl2 Complete Removal of Excess Thionyl Chloride Temp_Time_Acyl->Remove_SOCl2 Temp_Control Control Reaction Temperature (e.g., Ice Bath) Moisture_Control->Temp_Control Base_Choice Optimize Base Choice and Stoichiometry Temp_Control->Base_Choice Purity_Amine Verify Purity of Cyclopropylamine Base_Choice->Purity_Amine

Caption: A decision tree for troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different chlorinating agent instead of thionyl chloride?

A1: Yes, other chlorinating agents like oxalyl chloride can be used.[2] Oxalyl chloride is often preferred in cases where milder reaction conditions are required, as the byproducts (CO and CO₂) are gases and easily removed. However, thionyl chloride is generally more cost-effective for larger-scale syntheses.

Q2: What is the best solvent for the amidation step?

A2: Dichloromethane (DCM) is a commonly used solvent for this reaction as it is relatively inert and allows for easy workup.[3] Other aprotic solvents like tetrahydrofuran (THF) or diethyl ether can also be employed. The choice of solvent can sometimes influence the reaction rate and solubility of the reagents.

Q3: How can I purify the final product, this compound?

A3: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be used for further purification if necessary.

Q4: Are there alternative synthetic routes to this compound?

A4: While the acyl chloride route is the most common, one could explore direct coupling methods between 2-chloroisonicotinic acid and cyclopropylamine using peptide coupling reagents. Reagents like HBTU, HATU, or carbodiimides (e.g., DCC, EDC) in the presence of an activator like HOBt could facilitate the amide bond formation.[5][6][7] These methods can sometimes offer milder reaction conditions and avoid the handling of highly reactive acyl chlorides.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Acyl Chloride Formation
Molar Ratio (Acid:SOCl₂)1 : 5-10 (or SOCl₂ as solvent)Drives the reaction to completion.
Reaction TemperatureReflux (~80 °C)Ensures complete conversion of the carboxylic acid.[1]
Reaction Time2-4 hoursSufficient time for the reaction to complete.
Amidation
Molar Ratio (Acyl Chloride:Amine:Base)1 : 1.1 : 1.2A slight excess of amine and base ensures complete consumption of the acyl chloride.
Reaction Temperature0 °C to Room TemperatureControls the exothermic reaction and minimizes side products.
SolventAnhydrous DichloromethaneInert solvent that facilitates the reaction and subsequent workup.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloropyridine-4-carbonyl chloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid (1.0 eq).

  • Carefully add thionyl chloride (5-10 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 3 hours, or until the solid has completely dissolved.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 2-chloropyridine-4-carbonyl chloride can be used directly in the next step.

Protocol 2: Synthesis of this compound
  • In a separate flask under an inert atmosphere, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 2-chloropyridine-4-carbonyl chloride from Protocol 1 in anhydrous dichloromethane.

  • Slowly add the 2-chloropyridine-4-carbonyl chloride solution to the cooled amine solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

V. References

  • ChemicalBook. 2-Chloropyridine-4-carbonyl chloride synthesis. --INVALID-LINK--

  • Sigma-Aldrich. 2-Chloropyridine-4-carbonyl chloride 97%. --INVALID-LINK--

  • Patel, K. et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

  • Google Patents. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide. --INVALID-LINK--

  • Organic Syntheses. 2-chloronicotinonitrile. --INVALID-LINK--

  • Aapptec Peptides. Coupling Reagents. --INVALID-LINK--

  • ResearchGate. Yield optimization for multiple reactions. --INVALID-LINK--

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. --INVALID-LINK--

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. --INVALID-LINK--

  • Patsnap Eureka. 2-chloro-N-(phenyl formamyl) nicotinamide compound, preparation method thereof and application of compound. --INVALID-LINK--

  • ChemRxiv. Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. --INVALID-LINK--

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. --INVALID-LINK--

  • Sigma-Aldrich. 2-Chloropyridine-4-carboxylic acid. --INVALID-LINK--

References

Technical Support Center: Purification of Chlorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Purification of Chlorinated Organic Compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing these persistent and often toxic compounds from various matrices. As a Senior Application Scientist, I have structured this resource to provide not just procedural steps, but also the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.

This center is divided into key purification technologies. Each section contains a detailed troubleshooting guide in a question-and-answer format and a comprehensive FAQ section to directly address the practical issues you may face during your experiments.

Activated Carbon Adsorption: The Workhorse of Purification

Activated carbon is a versatile and widely used adsorbent for removing chlorinated organic compounds due to its high surface area and porous structure.[1][2] However, its performance can be affected by various factors.

Troubleshooting Guide: Activated Carbon Adsorption

Question: My granular activated carbon (GAC) column is showing premature breakthrough of chlorinated solvents, long before its expected lifespan. What are the likely causes and how can I fix it?

Answer: Premature breakthrough is a common issue that can be traced to several factors. Here’s a systematic approach to diagnosing and resolving the problem:

  • Channeling: Uneven flow through the carbon bed can create channels, allowing contaminants to bypass the adsorbent. This can be caused by improper packing of the GAC.

    • Solution: Ensure the GAC is uniformly packed. Backwashing the column before the first use can help settle the media and minimize channeling.[3]

  • Competitive Adsorption: The presence of other organic compounds, even at low concentrations, can compete with your target chlorinated compounds for adsorption sites, leading to faster saturation for the target analyte.[2]

    • Solution: Analyze your influent for total organic carbon (TOC). If TOC is high, consider a pre-treatment step to remove the competing organics.

  • High Flow Rate: If the flow rate is too high, the contact time between the contaminants and the activated carbon may be insufficient for effective adsorption.

    • Solution: Reduce the flow rate to increase the Empty Bed Contact Time (EBCT). A longer EBCT allows for greater adsorption of the contaminant.

  • Incorrect Carbon Type: Not all activated carbons are created equal. The pore size distribution and surface chemistry of the carbon should be appropriate for the specific chlorinated compounds you are targeting.

    • Solution: Consult the manufacturer's specifications for your activated carbon. Carbons with a high micropore volume are generally better for adsorbing small organic molecules like many chlorinated solvents.

Question: I'm observing a gradual decrease in the removal efficiency of my activated carbon system. How can I determine if the carbon is saturated?

Answer: A decline in performance is a clear indicator of approaching saturation. Here are several methods to confirm this:

  • Effluent Monitoring: Regularly analyze the effluent for the target chlorinated compounds. A consistent increase in the effluent concentration indicates the carbon is losing its adsorptive capacity.

  • Breakthrough Curve Analysis: By plotting the effluent concentration against the volume of liquid treated, you can generate a breakthrough curve. The "breakthrough point" is the point at which the effluent concentration reaches a predetermined maximum allowable level.[4]

  • Iodine Number Test: The iodine number is a measure of the micropore content of the activated carbon. A significant decrease in the iodine number of a used carbon sample compared to virgin carbon indicates that the micropores are filled with adsorbates.

  • Weight Gain: Saturated carbon will have a higher weight than fresh carbon due to the adsorbed contaminants. While less precise, a noticeable weight increase can be an indicator.

Diagram: Activated Carbon Adsorption Workflow

GAC_Workflow cluster_prep Preparation cluster_adsorption Adsorption cluster_monitoring Monitoring & Output cluster_regeneration Regeneration/Disposal Influent Contaminated Influent Pre_Treatment Optional Pre-Treatment (e.g., pH adjustment, filtration) Influent->Pre_Treatment GAC_Column GAC Column Pre_Treatment->GAC_Column Controlled Flow Effluent_Monitoring Effluent Monitoring (e.g., GC/MS) GAC_Column->Effluent_Monitoring Spent_Carbon Spent Carbon GAC_Column->Spent_Carbon Purified_Effluent Purified Effluent Effluent_Monitoring->Purified_Effluent Regeneration Regeneration or Disposal Spent_Carbon->Regeneration

Caption: Workflow for GAC treatment of chlorinated organic compounds.

FAQs: Activated Carbon Adsorption
  • What is the difference between granular activated carbon (GAC) and powdered activated carbon (PAC)?

    • GAC is used in packed beds for continuous flow applications, while PAC is typically added directly to a batch of liquid and then removed by filtration.[5] GAC is more common for larger-scale or continuous purification, while PAC is often used for intermittent or smaller-scale treatment.

  • Can activated carbon be regenerated?

    • Yes, spent activated carbon can be regenerated through methods like thermal regeneration, steam stripping, or chemical regeneration. Thermal regeneration is the most common industrial method. However, with each cycle, there is some loss of adsorptive capacity.

  • Does pH affect the adsorption of chlorinated organic compounds on activated carbon?

    • The effect of pH is compound-specific. For non-ionizable chlorinated organics, the effect of pH is generally minimal. However, for ionizable compounds like chlorinated phenols, pH can significantly impact their charge and, consequently, their adsorption.

Advanced Oxidation Processes (AOPs): Harnessing Reactive Radicals

AOPs are a class of processes that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and degrade chlorinated organic compounds.[6] Common AOPs include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and ozonation.

Troubleshooting Guide: Advanced Oxidation Processes

Question: My Fenton reaction is showing low degradation efficiency for chlorinated ethenes. What could be wrong?

Answer: The efficiency of the Fenton process is highly dependent on several key parameters. Here’s a checklist for troubleshooting:

  • Incorrect pH: The Fenton reaction is most effective in a narrow acidic pH range, typically between 2.5 and 3.5.[7] At higher pH, the iron precipitates as ferric hydroxide, reducing the availability of the Fe²⁺ catalyst.

    • Solution: Carefully monitor and adjust the pH of your reaction mixture to the optimal range using an acid like sulfuric acid.

  • Insufficient Hydrogen Peroxide (H₂O₂): An inadequate amount of H₂O₂ will limit the generation of hydroxyl radicals.

    • Solution: Ensure you are using the correct stoichiometric ratio of H₂O₂ to your contaminant. A molar ratio of H₂O₂ to contaminant in the range of 10:1 to 100:1 is often a good starting point, but this needs to be optimized for your specific system.

  • Catalyst Deactivation: The Fe²⁺ catalyst can be consumed through side reactions or complexation with intermediates, leading to a decrease in activity.

    • Solution: Consider adding the Fe²⁺ catalyst in multiple smaller doses throughout the reaction rather than a single large dose at the beginning. This can help maintain a steady concentration of the active catalyst.

  • Presence of Radical Scavengers: Other compounds in your matrix, such as carbonate and bicarbonate ions, can act as hydroxyl radical scavengers, reducing the efficiency of the process.

    • Solution: Analyze your sample for common radical scavengers. If present in high concentrations, a pre-treatment step to remove them may be necessary.

Question: I am observing the formation of unwanted byproducts during the UV/persulfate oxidation of chlorinated solvents. How can I minimize this?

Answer: Byproduct formation is a potential issue in AOPs. Here are some strategies to manage it:

  • Optimize Oxidant Dose: An excess of persulfate can lead to scavenging of sulfate radicals by the excess persulfate itself, and can also promote the formation of less desirable reactive species.

    • Solution: Perform dose-response experiments to find the optimal persulfate concentration that maximizes the degradation of the target compound while minimizing byproduct formation.

  • Control pH: The pH of the solution can influence the dominant radical species and the reaction pathways.

    • Solution: Investigate the effect of pH on your system. For persulfate activation, both acidic and alkaline conditions can be effective, but the optimal pH will depend on the specific chlorinated compound and the activation method.[8]

  • Increase UV Intensity or Wavelength: Insufficient UV energy can lead to incomplete degradation and the accumulation of intermediates.

    • Solution: Ensure your UV lamp has sufficient power and that the wavelength is appropriate for activating persulfate (typically in the UVC range).

Diagram: Mechanism of Advanced Oxidation of TCE

AOP_Mechanism TCE Trichloroethylene (TCE) Intermediates Chlorinated Intermediates (e.g., Dichloroacetic Acid) TCE->Intermediates Oxidation Hydroxyl_Radical •OH (Hydroxyl Radical) Mineralization Mineralization Products (CO₂, H₂O, Cl⁻) Intermediates->Mineralization Further Oxidation

Caption: Simplified reaction pathway for the AOP of TCE.

FAQs: Advanced Oxidation Processes
  • What are the main advantages of AOPs over other methods?

    • AOPs can achieve complete mineralization of organic pollutants to carbon dioxide, water, and inorganic salts.[6] They are also effective for a wide range of recalcitrant compounds that are resistant to other treatment methods.

  • Are there any safety concerns with AOPs?

    • Yes, AOPs often involve strong oxidizing agents like hydrogen peroxide and ozone, which must be handled with care. Proper personal protective equipment (PPE) and engineering controls are essential.

  • Can AOPs be used for large-scale applications?

    • Yes, AOPs are used in various industrial applications, including wastewater treatment and groundwater remediation.[9] However, the operational costs, particularly for energy (UV lamps) and chemical reagents, can be a significant consideration.[10]

Bioremediation: Nature's Solution to Contamination

Bioremediation utilizes microorganisms to degrade chlorinated organic compounds. Enhanced reductive dechlorination (ERD) is a common anaerobic process where bacteria use these compounds as electron acceptors, sequentially removing chlorine atoms.[11][12]

Troubleshooting Guide: Bioremediation

Question: My enhanced reductive dechlorination (ERD) process has stalled, and I'm seeing an accumulation of cis-1,2-dichloroethene (cis-DCE) and vinyl chloride (VC). What's the problem?

Answer: This is a common issue in ERD and often points to a limitation in the microbial community or the environmental conditions.

  • Absence of Key Microorganisms: The complete dechlorination of PCE and TCE to non-toxic ethene requires specific microorganisms, most notably Dehalococcoides species, which are capable of degrading cis-DCE and VC.[12][13]

    • Solution: Perform microbial analysis of your system to determine the presence and abundance of Dehalococcoides. If they are absent or in low numbers, bioaugmentation with a culture known to contain these organisms may be necessary.[14][15]

  • Insufficient Electron Donor: The dechlorinating bacteria require a source of electrons (food) to drive the reductive dechlorination process.

    • Solution: Ensure a sufficient and continuous supply of an appropriate electron donor, such as lactate, emulsified vegetable oil, or a slow-release carbon substrate.[11] Monitor the concentration of the electron donor and its fermentation products (e.g., volatile fatty acids).

  • Suboptimal Geochemical Conditions: The activity of dechlorinating bacteria is sensitive to pH, temperature, and the presence of competing electron acceptors.

    • Solution: Maintain a pH between 6 and 8.[14] Ensure the system is sufficiently anaerobic (low oxidation-reduction potential). High levels of sulfate or nitrate can compete with the chlorinated solvents as electron acceptors, so their concentrations should be monitored.

  • Toxicity from Co-contaminants: The presence of other toxic compounds, such as heavy metals, can inhibit microbial activity.

    • Solution: Analyze your sample for potential co-contaminants. If present, a pre-treatment step to remove or sequester them may be required.

Question: I'm considering bioaugmentation for my site. What are the key factors for a successful implementation?

Answer: Successful bioaugmentation requires careful planning and execution.

  • Site Characterization: A thorough understanding of the site's hydrogeology, geochemistry, and existing microbial populations is crucial.

  • Selection of Microbial Culture: The chosen culture should be well-characterized and proven to degrade the target contaminants under site-specific conditions.

  • Acclimation of the Inoculum: The introduced microorganisms need to adapt to the new environment. A gradual introduction and monitoring period is often beneficial.

  • Sustained Favorable Conditions: After inoculation, it is critical to maintain the necessary environmental conditions (e.g., anaerobic conditions, sufficient electron donor) to support the growth and activity of the augmented population.

Diagram: Enhanced Reductive Dechlorination (ERD) Workflow

ERD_Workflow cluster_input Inputs cluster_process Bioremediation Process cluster_output Degradation Pathway & Products Chlorinated_Solvents Chlorinated Solvents (PCE, TCE) Reductive_Dechlorination Reductive Dechlorination Chlorinated_Solvents->Reductive_Dechlorination Electron_Donor Electron Donor (e.g., Lactate, EVO) Electron_Donor->Reductive_Dechlorination Bioaugmentation Bioaugmentation Culture (Optional, e.g., Dehalococcoides) Bioaugmentation->Reductive_Dechlorination Anaerobic_Conditions Anaerobic Conditions Anaerobic_Conditions->Reductive_Dechlorination PCE PCE TCE TCE PCE->TCE cisDCE cis-DCE TCE->cisDCE VC Vinyl Chloride cisDCE->VC Ethene Ethene (non-toxic) VC->Ethene

Caption: Simplified workflow of enhanced reductive dechlorination.

FAQs: Bioremediation
  • How long does bioremediation take?

    • The timeframe for bioremediation can vary significantly, from months to years, depending on the type and concentration of contaminants, the site conditions, and the specific bioremediation strategy employed.

  • Is bioremediation always the most cost-effective option?

    • Bioremediation can be a very cost-effective solution, especially for large, dilute plumes of contamination.[9] However, the costs for site characterization, amendments, and long-term monitoring need to be considered. For highly concentrated source zones, other technologies might be more cost-effective in the short term.[16]

  • What is the difference between biostimulation and bioaugmentation?

    • Biostimulation involves adding nutrients and/or an electron donor to stimulate the growth and activity of the native microbial population.[17] Bioaugmentation is the introduction of specific, cultured microorganisms to the site to enhance the degradation of contaminants.[17]

Comparative Analysis of Purification Methods

Choosing the right purification method depends on a variety of factors including the type and concentration of the chlorinated organic compounds, the matrix, regulatory requirements, and cost.

Parameter Activated Carbon Adsorption Advanced Oxidation Processes (AOPs) Bioremediation
Primary Mechanism Physical adsorption onto a porous surface.[1]Chemical oxidation by highly reactive species (e.g., •OH).[6]Microbial degradation.[11]
Typical Removal Efficiency High for a broad range of organics, but can be affected by competitive adsorption.[2]Very high, can achieve complete mineralization.[6]Can be very high, but highly dependent on microbial activity and environmental conditions.
Treatment Time Relatively fast (minutes to hours of contact time).Fast (minutes to hours).Slow (months to years).
Operating Costs Moderate (cost of carbon and regeneration/disposal).High (energy and chemical costs).[10]Generally low, but can have significant initial investment and long-term monitoring costs.[18]
Byproduct Formation Generally no harmful byproducts are formed.Potential for formation of harmful byproducts if not optimized.Can produce more toxic intermediates (e.g., vinyl chloride) if the process is incomplete.[14]
Applicability Widely applicable for both liquid and gas streams.Best for aqueous streams; can be less effective in complex matrices with high scavenger concentrations.Primarily for soil and groundwater; can be sensitive to co-contaminants and environmental conditions.

Experimental Protocols

Protocol 1: Granular Activated Carbon (GAC) Column Breakthrough Study

Objective: To determine the breakthrough characteristics and adsorption capacity of a GAC for a specific chlorinated organic compound.

Materials:

  • Glass column

  • Granular activated carbon

  • Peristaltic pump

  • Influent solution containing a known concentration of the target chlorinated organic compound

  • Sample collection vials

  • GC/MS for analysis

Procedure:

  • GAC Preparation: Weigh the required amount of GAC and record the weight.

  • Column Packing: Wet the GAC with deionized water to form a slurry. Carefully pour the slurry into the column to ensure uniform packing and avoid air pockets.

  • Column Conditioning: Backwash the packed column with deionized water at a flow rate sufficient to expand the bed by 20-30% for at least 30 minutes. This will remove fine particles and help to settle the GAC.

  • Initiate Flow: Start pumping the influent solution through the column at a constant, predetermined flow rate.

  • Sample Collection: Collect effluent samples at regular intervals. The frequency of sampling should be higher at the beginning and can be reduced as the experiment progresses.

  • Sample Analysis: Analyze the influent and effluent samples for the concentration of the target chlorinated organic compound using a validated GC/MS method.

  • Data Analysis: Plot the ratio of effluent concentration to influent concentration (C/C₀) versus the volume of water treated or time. The point at which C/C₀ reaches a predetermined value (e.g., 0.05 or 0.1) is the breakthrough point.[4] The total amount of contaminant adsorbed at saturation can be calculated by integrating the area above the breakthrough curve.

Protocol 2: GC/MS Analysis of Chlorinated Ethenes in Water

Objective: To quantify the concentration of chlorinated ethenes (PCE, TCE, cis-DCE, trans-DCE, and VC) in an aqueous sample.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC/MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms)

  • Autosampler

  • Headspace or Purge and Trap system for sample introduction

Typical GC/MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 2 minutes

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for each target analyte.

Procedure:

  • Sample Preparation: Collect water samples in vials with zero headspace. If using headspace analysis, transfer a known volume of the sample to a headspace vial and seal.

  • Calibration: Prepare a series of calibration standards of the target analytes in deionized water. Analyze the standards to generate a calibration curve.

  • Sample Analysis: Analyze the samples using the same method as the calibration standards.

  • Quantification: Determine the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

Note: This is a general protocol. Specific parameters may need to be optimized for your instrument and application.[7][19][20][21]

References

Technical Support Center: Nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nicotinamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of nicotinamide (niacinamide). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments, optimize your yields, and ensure the highest purity of your final product.

Section 1: Hydrolysis of 3-Cyanopyridine

The hydrolysis of 3-cyanopyridine is one of the most common industrial methods for synthesizing nicotinamide.[1] It can be achieved through chemical (acid/base catalysis) or enzymatic routes. While seemingly straightforward, this pathway is prone to specific side reactions that can impact purity and yield.

FAQ 1.1: I'm observing significant amounts of nicotinic acid in my product after alkaline hydrolysis of 3-cyanopyridine. What's causing this and how can I prevent it?

Answer:

This is the most common issue in the chemical hydrolysis of 3-cyanopyridine. The formation of nicotinic acid is a result of over-hydrolysis, where the desired nicotinamide product is further hydrolyzed under the reaction conditions.[2]

Causality: The reaction is a two-step process: the nitrile group is first hydrated to an amide (nicotinamide), which can then be further hydrolyzed to a carboxylic acid (nicotinic acid). Strong bases (e.g., NaOH), high temperatures, and prolonged reaction times significantly favor the second, undesired step.[3][4]

Troubleshooting & Preventative Measures:

  • Control Base Concentration: Using a stoichiometric excess of a strong base like sodium hydroxide drives the reaction but also aggressively promotes the formation of nicotinic acid.[5]

    • Action: Reduce the molar ratio of the base to 3-cyanopyridine. Catalytic amounts are often sufficient, though this may require longer reaction times or higher temperatures, which must be carefully balanced.

  • Optimize Reaction Temperature: Higher temperatures accelerate both hydrolysis steps, but often favor the formation of nicotinic acid more significantly.[6]

    • Action: Lower the reaction temperature. Perform a temperature screening study (e.g., from 60°C to 100°C) to find the optimal balance between reaction rate and selectivity for nicotinamide.

  • Monitor Reaction Progress: Allowing the reaction to run for too long is a primary cause of over-hydrolysis.

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the consumption of 3-cyanopyridine is maximized and the formation of nicotinic acid begins to accelerate.

  • Consider a Milder Catalyst: Strong inorganic bases are not the only option.

    • Action: Explore the use of milder catalysts. Manganese dioxide (MnO₂) has been shown to effectively catalyze the hydration of 3-cyanopyridine to nicotinamide with high selectivity, minimizing byproduct formation.[7][8]

Diagram 1: Hydrolysis Pathway of 3-Cyanopyridine

hydrolysis_pathway cluster_main Desired Pathway cluster_side Side Reaction 3-Cyanopyridine 3-Cyanopyridine Nicotinamide Nicotinamide 3-Cyanopyridine->Nicotinamide +H₂O (Catalyst) Nicotinic_Acid Nicotinic Acid Nicotinamide->Nicotinic_Acid +H₂O (Excess Base/Heat)

Caption: Desired vs. side reaction pathways in 3-cyanopyridine hydrolysis.

FAQ 1.2: My enzymatic conversion of 3-cyanopyridine using Rhodococcus rhodochrous is producing nicotinic acid. Isn't this method supposed to be highly selective?

Answer:

You are correct; the enzymatic route using a nitrile hydratase is renowned for its exceptional selectivity in converting 3-cyanopyridine to nicotinamide, often with 100% conversion and no nicotinic acid formation.[9][10] However, the presence of nicotinic acid points to a secondary enzymatic activity.

Causality: Many microorganisms that possess nitrile hydratase also contain amidase enzymes. While the nitrile hydratase specifically targets the nitrile-to-amide conversion, the amidase can subsequently hydrolyze the newly formed nicotinamide into nicotinic acid. The observed side product is therefore likely due to amidase activity in your whole-cell biocatalyst.[9][11]

Troubleshooting & Preventative Measures:

  • Optimize Reaction Time: Amidase activity may be slower than nitrile hydratase activity.

    • Action: Conduct a time-course experiment. You will likely observe the concentration of nicotinamide peaking before it begins to decrease as the nicotinic acid concentration rises. Terminate the reaction at the point of maximum nicotinamide yield.[10]

  • Control pH and Temperature: Enzyme activities are highly dependent on pH and temperature. The optimal conditions for nitrile hydratase and the contaminating amidase may differ.

    • Action: Review the literature for the optimal pH and temperature for the specific Rhodococcus strain's nitrile hydratase. Adjusting your reaction buffer and temperature may selectively favor the desired enzyme while disfavoring the amidase.

  • Substrate Feeding Strategy: High concentrations of the substrate (3-cyanopyridine) can sometimes inhibit enzymes. A fed-batch approach can maintain an optimal substrate concentration.

    • Action: Instead of adding all the 3-cyanopyridine at the start, use a fed-batch process. This can improve the overall efficiency of the nitrile hydratase and may help outpace the amidase activity, leading to higher nicotinamide accumulation before significant conversion to nicotinic acid occurs.[10]

  • Enzyme Immobilization: Immobilizing the enzyme or whole cells can sometimes alter the apparent activity and stability, potentially mitigating the side reaction.

    • Action: Experiment with immobilizing your Rhodococcus cells in a matrix like calcium alginate. This can also simplify catalyst recovery and reuse.

Table 1: Comparison of Chemical vs. Enzymatic Hydrolysis

ParameterAlkaline HydrolysisEnzymatic (Nitrile Hydratase)
Primary Byproduct Nicotinic acid, nicotinate salts[3]Nicotinic acid (if amidase is present)[9]
Reaction Conditions High temperature, strong base[4]Mild (e.g., 25-40°C, neutral pH)[12]
Selectivity Moderate to low; requires careful control[2]Very high to excellent[9]
Environmental Impact Higher energy consumption, salt wasteGreener, biodegradable catalyst[13]
Section 2: Ammonolysis of Nicotinic Acid

This classical method involves reacting nicotinic acid directly with ammonia, often at high temperatures and pressures. While effective, it presents its own set of challenges.

FAQ 2.1: The yield from my ammonolysis of nicotinic acid is consistently low, and the final product is difficult to purify. What are the likely side reactions?

Answer:

Low yields in this process are typically due to incomplete conversion and thermal decomposition. The primary impurity you will need to remove is unreacted nicotinic acid.

Causality: The reaction requires high temperatures (e.g., 180°C to >250°C) to proceed, which can lead to the thermal decomposition of both the starting material and the product.[14] The reaction is also an equilibrium process, and inefficient removal of the water byproduct can limit the conversion to nicotinamide.

Troubleshooting & Preventative Measures:

  • Ensure Anhydrous Conditions: The presence of water can shift the equilibrium back towards the reactants.

    • Action: Use dry ammonia and ensure your nicotinic acid is thoroughly dried before the reaction.

  • Optimize Temperature and Pressure: There is a fine line between the temperature needed for the reaction and the temperature at which decomposition occurs.

    • Action: Carefully control the reaction temperature. A staged approach, where the temperature is gradually increased, can sometimes improve yields.[14]

  • Use a Dehydrating Agent or Catalyst: Reacting nicotinic acid with urea instead of ammonia can provide better yields under milder conditions. The urea acts as the ammonia source and helps drive the reaction.[14]

  • Purification Strategy: The main impurity will be unreacted nicotinic acid.

    • Action: Utilize a purification method that specifically removes acidic impurities. Recrystallization from an appropriate solvent system at a controlled pH is highly effective.[15]

Section 3: General Purification Troubleshooting

Regardless of the synthesis route, the final step is purification. Most side reactions result in the same key impurities: unreacted starting materials and nicotinic acid.

FAQ 3.1: How can I effectively remove residual nicotinic acid and its salts from my crude nicotinamide product?

Answer:

This is a critical step for producing high-purity, pharmaceutical-grade nicotinamide. The difference in acidity between nicotinamide (neutral) and nicotinic acid/nicotinate salts (acidic/basic) is the key to their separation.

Causality: Nicotinic acid and its salts have significantly different solubility profiles compared to nicotinamide, especially in organic solvents and at specific pH values.[15] Exploiting this is the most effective purification strategy.

Workflow Diagram 2: Purification of Crude Nicotinamide

purification_workflow start Crude Nicotinamide (Contains Nicotinic Acid) dissolve Dissolve in H₂O-containing 2-Methylpropanol-1 start->dissolve heat Heat to 80-100°C dissolve->heat adjust_ph Adjust pH to 7.5 - 9.5 (e.g., with NaOH soln.) heat->adjust_ph cool Slowly Cool to 10°C adjust_ph->cool filter Filter and Wash Crystals (with anhydrous solvent) cool->filter dry Dry Under Vacuum filter->dry Crystals end_impurity Mother Liquor (Contains Sodium Nicotinate) filter->end_impurity Filtrate end_product Pure Nicotinamide Crystals dry->end_product

Caption: A validated recrystallization workflow for removing acidic impurities.

Protocol: Recrystallization of Crude Nicotinamide[15]

This protocol is based on a patented method for efficiently removing nicotinic acid and its salts.

  • Solvent Preparation: Prepare a solvent mixture of 2-methylpropanol-1 containing 10-18% water by weight.

  • Dissolution: For every 100g of crude nicotinamide, add approximately 104 mL of the 2-methylpropanol-1 and 15 mL of water.

  • Heating: Heat the mixture to its boiling point with stirring until all the nicotinamide has dissolved.

  • pH Adjustment: Cool the solution to approximately 80°C. Measure the pH. Carefully add a dilute aqueous sodium hydroxide solution (e.g., 10% NaOH) dropwise until the pH of the solution is between 7.5 and 9.5. This converts the acidic nicotinic acid into its more soluble sodium nicotinate salt.[15]

  • Crystallization: Slowly cool the mixture to 10°C with gentle stirring. Pure nicotinamide will crystallize out, while the impurities remain in the mother liquor.

  • Isolation: Filter the crystallized nicotinamide using a suction filter.

  • Washing: Wash the crystals on the filter three times with small portions of anhydrous 2-methylpropanol-1 to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to obtain high-purity nicotinamide.

This single recrystallization process, when performed correctly, can significantly reduce nicotinic acid content to below 0.1%.[15]

References

Technical Support Center: Improving the Solubility of 2-Chloro-N-cyclopropylisonicotinamide for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing solubility challenges with 2-chloro-N-cyclopropylisonicotinamide in research and drug development assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable experimental results. Our approach is grounded in established physicochemical principles and extensive field experience to empower you with the knowledge to overcome solubility hurdles.

Understanding the Challenge: Physicochemical Properties of this compound

Before delving into solubilization strategies, it's crucial to understand the inherent properties of this compound.

PropertyValueImplication for Solubility
Molecular Formula C₉H₉ClN₂O[1]-
Molecular Weight 196.63 g/mol [1]Standard for a small molecule.
Calculated XLogP3 1.6[1]Indicates moderate lipophilicity, suggesting limited aqueous solubility.
Structure Contains a pyridine ringThe nitrogen atom in the pyridine ring can be protonated, making the molecule's solubility pH-dependent.[2][3]

The calculated XLogP3 value of 1.6 suggests that this compound is more soluble in organic solvents than in water. The presence of the pyridine ring is a key feature; its basic nitrogen atom means that the compound's overall charge and, consequently, its aqueous solubility, can be significantly influenced by the pH of the medium.[2][3]

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound and other poorly soluble compounds.

Q1: I dissolved this compound in DMSO and it was clear, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?

This is a common phenomenon known as "crashing out." Your compound is likely highly soluble in 100% dimethyl sulfoxide (DMSO), a strong organic solvent.[4] However, when you introduce this concentrated DMSO stock into an aqueous buffer, the solvent environment abruptly changes. The poor aqueous solubility of the compound at the final concentration then leads to its precipitation.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally below 0.1%.[5] It is crucial to perform a vehicle control experiment to ensure that the DMSO concentration used does not affect the biological system being studied.

Q3: How does pH affect the solubility of this compound?

As a pyridine derivative, this compound is a weak base.[2] In acidic conditions (lower pH), the nitrogen on the pyridine ring can become protonated, leading to a positively charged molecule. This ionized form is generally more soluble in aqueous solutions.[6][7][8] Conversely, at neutral or basic pH, the compound is likely to be in its neutral, less soluble form.

Q4: Can I heat the solution to dissolve my compound?

Gentle warming can be a useful technique to aid dissolution, particularly when preparing stock solutions. However, prolonged exposure to high temperatures can degrade the compound. It is advisable to use this method with caution and to assess the stability of your compound under such conditions. For aqueous solutions, temperature changes can also affect solubility.[9]

Troubleshooting Guides & Protocols

This section provides a systematic approach to preparing and solubilizing this compound for your assays.

Part 1: Preparing a Concentrated Stock Solution

The first step is to create a high-concentration stock solution in an appropriate organic solvent. DMSO is a common choice due to its strong solubilizing power for a wide range of organic molecules.[4]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 196.63 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need: 196.63 g/mol * 0.010 mol/L * 0.001 L = 0.0019663 g = 1.97 mg.

  • Weigh the compound: Accurately weigh approximately 1.97 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube thoroughly for at least one minute. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, so ensure the vials are tightly sealed.[10]

Part 2: Strategies for Improving Aqueous Solubility

If you encounter precipitation upon diluting the DMSO stock into your aqueous assay buffer, consider the following strategies.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[11] Polyethylene glycol 400 (PEG 400) is a commonly used co-solvent in in vitro studies.[12]

Protocol 2: Determining an Optimal Co-solvent Concentration

This protocol helps you identify a suitable concentration of a co-solvent like PEG 400 for your assay.

  • Prepare a series of co-solvent/buffer solutions: Create a range of PEG 400 concentrations in your assay buffer (e.g., 1%, 5%, 10%, 20% v/v).

  • Test solubility: Add your this compound DMSO stock to each co-solvent/buffer solution to achieve your desired final assay concentration.

  • Observe for precipitation: Visually inspect the solutions for any signs of precipitation immediately and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature.

  • Assay compatibility check: It is critical to test the effect of the chosen co-solvent concentration on your assay performance (e.g., enzyme activity, cell viability) using a vehicle control.

Given that this compound is a pyridine derivative, its solubility is expected to increase in acidic conditions.[2][6][7][8]

Protocol 3: Evaluating the Effect of pH on Solubility

  • Prepare buffers at different pH values: Prepare your assay buffer at a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Assess solubility: Add your compound's DMSO stock to each buffer to the desired final concentration.

  • Monitor for precipitation: Observe the solutions for any precipitation over time.

  • Consider assay constraints: Ensure that the pH at which your compound is most soluble is also compatible with the optimal conditions for your biological assay.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[15]

Protocol 4: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD solutions: Create a series of HP-β-CD concentrations (e.g., 1%, 2%, 5% w/v) in your assay buffer.

  • Add the compound: Introduce the DMSO stock of this compound to each HP-β-CD solution to your target final concentration.

  • Equilibrate: Gently mix and allow the solutions to equilibrate for at least one hour to facilitate the formation of inclusion complexes.

  • Check for clarity: Visually inspect for any precipitation.

  • Validate assay compatibility: As with other excipients, confirm that the chosen concentration of HP-β-CD does not interfere with your assay.

Part 3: Systematic Troubleshooting Workflow

When faced with compound precipitation, a structured approach is key to identifying and resolving the issue.

Diagram 1: Troubleshooting Workflow for Compound Precipitation

A Precipitation Observed in Assay B Check Stock Solution (Is it clear?) A->B C Check Final Concentration (Is it too high?) B->C Yes Re-dissolve Stock\n(Vortex/Sonicate) Re-dissolve Stock (Vortex/Sonicate) B->Re-dissolve Stock\n(Vortex/Sonicate) No D Evaluate Dilution Method C->D No Lower Final Concentration Lower Final Concentration C->Lower Final Concentration Yes E Assess Assay Buffer Composition D->E OK Serial Dilution in Buffer Serial Dilution in Buffer D->Serial Dilution in Buffer Improve F Implement Solubilization Strategy E->F Buffer OK Adjust pH Adjust pH E->Adjust pH pH Sensitive? Check for Interactions\n(e.g., with salts, proteins) Check for Interactions (e.g., with salts, proteins) E->Check for Interactions\n(e.g., with salts, proteins) Complex Medium? Use Co-solvents (e.g., PEG 400) Use Co-solvents (e.g., PEG 400) F->Use Co-solvents (e.g., PEG 400) Use Cyclodextrins (e.g., HP-β-CD) Use Cyclodextrins (e.g., HP-β-CD) F->Use Cyclodextrins (e.g., HP-β-CD) Optimize Temperature Optimize Temperature F->Optimize Temperature

Caption: A systematic workflow for diagnosing and resolving compound precipitation in assays.

Visualizing the Mechanism of Solubilization

Understanding how different solubilization techniques work at a molecular level can aid in selecting the most appropriate strategy.

Diagram 2: Mechanisms of Solubility Enhancement

cluster_0 Poorly Soluble Compound in Aqueous Buffer cluster_1 Co-solvent System cluster_2 Cyclodextrin Inclusion Complex cluster_3 pH Adjustment (Acidic) A Aggregate A->A B Solvated Compound C Cmpd CoS1 Co-S C->CoS1 CoS2 Co-S C->CoS2 D Encapsulated Compound E Cmpd CD1 CD F Ionized (Soluble) Compound

Caption: Conceptual overview of different methods to improve compound solubility.

Concluding Remarks

Improving the solubility of this compound requires a methodical approach that begins with proper stock solution preparation and extends to the rational selection of solubilization strategies. By understanding the physicochemical properties of your compound and systematically evaluating factors such as co-solvents, pH, and the use of excipients like cyclodextrins, you can overcome precipitation issues and ensure the generation of high-quality, reproducible data in your assays. Always remember to validate that your chosen solubilization method does not interfere with the assay itself.

References

Technical Support Center: Optimizing Reaction Conditions for 2-chloro-N-cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-chloro-N-cyclopropylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we will address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow and enhance your success rate. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your reaction conditions.

I. Synthesis Overview & Key Stages

The synthesis of this compound is typically a two-step process commencing from the commercially available 2-chloronicotinic acid. The first step involves the activation of the carboxylic acid, most commonly by converting it to the more reactive acyl chloride. The subsequent and final step is the amide coupling of the activated 2-chloronicotinoyl chloride with cyclopropylamine.

Synthesis_Workflow A 2-Chloronicotinic Acid B 2-Chloronicotinoyl Chloride A->B  Activation C This compound B->C  Amide Coupling Reagent1 SOCl2 or (COCl)2 Reagent1->A Reagent2 Cyclopropylamine, Base Reagent2->B

Caption: General synthetic workflow for this compound.

This guide is structured to address potential issues at each of these critical stages.

II. Troubleshooting Guide & FAQs

Stage 1: Activation of 2-Chloronicotinic Acid to 2-Chloronicotinoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1] However, challenges can arise.

Q1: My reaction to form 2-chloronicotinoyl chloride is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete conversion is a frequent issue. Let's break down the potential causes:

  • Reagent Quality: Thionyl chloride is highly reactive and susceptible to degradation by moisture. Ensure you are using a fresh bottle or a properly stored reagent. Older bottles may have reduced potency, leading to incomplete reactions.

  • Reaction Temperature: While the reaction is often initiated at room temperature, gentle heating is typically required to drive it to completion. A common procedure involves refluxing the mixture for a period of time, often around one hour.[1]

  • Insufficient Reagent: A molar excess of thionyl chloride is generally used to ensure the complete conversion of the carboxylic acid. A typical protocol might use a significant excess of thionyl chloride, which can also act as the solvent.

  • Catalyst: For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.

Troubleshooting Workflow for Incomplete Acyl Chloride Formation:

Troubleshooting_Acyl_Chloride Start Incomplete Reaction Check_Reagent Verify SOCl₂ Quality (Fresh Bottle?) Start->Check_Reagent Increase_Temp Increase Temperature (Reflux) Check_Reagent->Increase_Temp If Reagent is Good Increase_Reagent Increase SOCl₂ Stoichiometry Increase_Temp->Increase_Reagent If Still Incomplete Add_Catalyst Add Catalytic DMF Increase_Reagent->Add_Catalyst If Still Incomplete Success Complete Conversion Add_Catalyst->Success

Caption: Decision tree for troubleshooting incomplete acyl chloride formation.

Q2: I am observing significant color change and potential side product formation during the synthesis of 2-chloronicotinoyl chloride. Is this normal?

A2: The formation of 2-chloronicotinoyl chloride can result in a colored oil, which is not unusual.[1] However, dark coloration can indicate decomposition or side reactions, especially if the reaction is overheated or run for an extended period. It is crucial to monitor the reaction by a suitable method (e.g., quenching a small aliquot and analyzing by TLC or LC-MS) to determine the optimal reaction time.

Stage 2: Amide Coupling of 2-Chloronicotinoyl Chloride with Cyclopropylamine

This is the final and critical bond-forming step. The high reactivity of the acyl chloride makes this reaction generally favorable, but careful control of conditions is necessary to maximize yield and purity.

Q3: My amide coupling reaction is giving a low yield of the desired this compound. What should I investigate?

A3: Low yields in amide coupling reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Base Selection and Stoichiometry: An acid scavenger (base) is essential to neutralize the HCl generated during the reaction. Common choices include triethylamine (Et₃N) or diisopropylethylamine (DIPEA). At least one equivalent of the base is required, but using a slight excess (1.1-1.5 equivalents) is often beneficial. An insufficient amount of base can lead to the protonation of the cyclopropylamine, rendering it non-nucleophilic and halting the reaction.

  • Reaction Temperature: The addition of cyclopropylamine to the acyl chloride is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. After the initial addition, the reaction is often allowed to warm to room temperature to ensure completion.

  • Moisture Contamination: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Competing Reactions: If the reaction temperature is too high, there is a risk of di-acylation or other side reactions.

Optimizing Amide Coupling Conditions:

ParameterRecommended ConditionRationale
Temperature Initial addition at 0 °C, then warm to RTControls exothermicity, then drives reaction to completion.
Base Et₃N or DIPEA (1.1-1.5 eq.)Neutralizes HCl byproduct, preventing amine protonation.
Solvent Anhydrous aprotic solvents (e.g., DCM, THF)Prevents hydrolysis of the acyl chloride.
Atmosphere Inert (N₂ or Ar)Excludes moisture.

Q4: I am having difficulty with the purification of the final product. What are some common impurities and how can I remove them?

A4: Purification is key to obtaining high-quality this compound. Common impurities and purification strategies are outlined below:

  • Unreacted 2-Chloronicotinic Acid: If the initial acyl chloride formation was incomplete or if the acyl chloride hydrolyzed, you will have the starting carboxylic acid in your crude product. This can typically be removed by an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution). The deprotonated carboxylic acid will be soluble in the aqueous layer.

  • Excess Cyclopropylamine: This is a volatile amine and can often be removed during solvent evaporation under reduced pressure.

  • Triethylammonium Hydrochloride: This salt is a byproduct of the reaction when using triethylamine as a base. It can be removed by washing the organic layer with water during the workup.

  • Other Byproducts: If significant side reactions have occurred, column chromatography on silica gel is an effective method for purification. A gradient of ethyl acetate in hexanes is a common solvent system for this type of compound.

Purification Workflow:

Purification_Workflow Crude_Product Crude Product Aqueous_Workup Aqueous Workup (NaHCO₃, H₂O washes) Crude_Product->Aqueous_Workup Remove Acid & Salt Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Aqueous_Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (if necessary) Evaporation->Chromatography Check Purity Pure_Product Pure Product Evaporation->Pure_Product If Pure Chromatography->Pure_Product

Caption: A standard purification workflow for this compound.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride
  • To 2-chloronicotinic acid (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thionyl chloride (5-10 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction for the cessation of gas evolution (HCl and SO₂).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is often used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve the crude 2-chloronicotinoyl chloride (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve cyclopropylamine (1.1 eq.) and triethylamine (1.2 eq.) in the same anhydrous solvent.

  • Add the cyclopropylamine solution dropwise to the cold 2-chloronicotinoyl chloride solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Proceed with an aqueous workup and purification as described in the troubleshooting section.

IV. References

  • PrepChem. Synthesis of 2-chloronicotinyl chloride. --INVALID-LINK--

  • Google Patents. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride. --INVALID-LINK--

  • ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. --INVALID-LINK--

  • Chem-Impex. 2-Chloronicotinoyl chloride. --INVALID-LINK--

  • Guidechem. How is 2-Chloronicotinic acid prepared?. --INVALID-LINK--

  • PrepChem. Synthesis of 2-chloronicotinic acid. --INVALID-LINK--

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. --INVALID-LINK--

  • Google Patents. CN101117332B - The preparation method of 2-chloronicotinic acid. --INVALID-LINK--

  • Wikipedia. 2-Chloronicotinic acid. --INVALID-LINK--

  • ECHEMI. 2942-59-8, 2-Chloronicotinic acid Formula. --INVALID-LINK--

  • PubChem. 2-chloro-N-cyclopropylnicotinamide. --INVALID-LINK--

  • LookChem. This compound. --INVALID-LINK--

References

Technical Support Center: Stability of 2-chloro-N-cyclopropylisonicotinamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-N-cyclopropylisonicotinamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during experimental workflows. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your results.

Troubleshooting Guide: Navigating Instability

This section is designed in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in prepared solutions.

  • Question: I've prepared a stock solution of this compound in DMSO, but subsequent analyses show a decrease in concentration over a short period. What could be the cause?

  • Answer: While DMSO is a common solvent, prolonged storage of reactive compounds, even at low temperatures, can lead to degradation. A study on the stability of a large compound library in DMSO showed that while many compounds are stable, a noticeable percentage can degrade over time, and the presence of even small amounts of water can facilitate hydrolysis.[1] For a molecule like this compound, which contains both a susceptible amide bond and an activated chloropyridine ring, this is a critical consideration.

    • Immediate Action: Prepare fresh stock solutions for each experiment whenever possible. If storage is necessary, use anhydrous DMSO and store in tightly sealed vials at -20°C or -80°C, minimizing freeze-thaw cycles.[2]

  • Question: My aqueous working solutions for cell-based assays show variable activity. Could the compound be degrading in the cell culture medium?

  • Answer: Yes, this is a strong possibility. Cell culture media are typically buffered at a physiological pH of 7.2-7.4.[3][4][5][6] At this near-neutral to slightly alkaline pH, the 2-chloropyridine ring is susceptible to nucleophilic substitution by water (hydrolysis), potentially leading to the formation of the corresponding 2-hydroxypyridine derivative. Additionally, the amide bond can undergo hydrolysis, especially if the pH of the medium shifts due to cellular metabolism.

    • Troubleshooting Workflow:

      A Inconsistent Results in Aqueous Solution B Check for Hydrolysis of 2-Chloropyridine Ring A->B C Check for Amide Bond Hydrolysis A->C D Formation of 2-hydroxy-N-cyclopropylisonicotinamide B->D E Formation of 2-chloroisonicotinic acid and cyclopropylamine C->E F Analyze sample by LC-MS to identify degradation products D->F E->F G Prepare fresh solutions immediately before use F->G If degradation is confirmed H Consider pH of assay buffer F->H If degradation is confirmed

Issue 2: Appearance of unexpected peaks in chromatograms during analysis.

  • Question: I'm running a time-course experiment and I'm observing new peaks in my HPLC chromatogram. How can I identify the source of these peaks?

  • Answer: The appearance of new peaks is a classic sign of compound degradation. For this compound, the primary degradation pathways to consider are hydrolysis, and to a lesser extent, photolysis if samples are exposed to light.

    • Hydrolysis:

      • Acidic Conditions: Under acidic conditions, the amide bond is more susceptible to hydrolysis, which would yield 2-chloroisonicotinic acid and cyclopropylamine.

      • Basic Conditions: In basic media, nucleophilic aromatic substitution at the 2-position of the pyridine ring is more likely, leading to the formation of 2-hydroxy-N-cyclopropylisonicotinamide. Amide hydrolysis can also occur.

    • Photodegradation: Chloropyridines can be susceptible to photodegradation upon exposure to UV light. [7]This can lead to a variety of degradation products.

  • Question: How can I confirm the identity of these degradation products?

  • Answer: The most effective way to identify unknown peaks is through liquid chromatography-mass spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can propose structures for the degradation products. For example, the formation of 2-hydroxy-N-cyclopropylisonicotinamide would result in a decrease in the molecular weight corresponding to the substitution of chlorine with a hydroxyl group.

    cluster_0 Primary Degradation Pathways A This compound B Hydrolysis (Acidic or Basic) A->B C Photolysis (UV/Visible Light) A->C D 2-hydroxy-N-cyclopropylisonicotinamide (via Nucleophilic Substitution) B->D Basic pH E 2-chloroisonicotinic acid + cyclopropylamine (via Amide Hydrolysis) B->E Acidic pH F Various Photodegradants C->F

    Caption: Potential degradation pathways.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH range for preparing aqueous solutions of this compound to minimize degradation?

    • A1: To minimize hydrolysis, it is advisable to prepare solutions in a slightly acidic buffer (pH 4-6) if compatible with your experimental system. The amide bond is generally more stable in this pH range compared to strongly acidic or basic conditions. [8][9][10]For cell-based assays that require physiological pH, it is crucial to minimize the time the compound is in the aqueous medium before the experiment begins.

  • Q2: How should I store stock solutions of this compound?

    • A2: For short-term storage (days to a week), store in an anhydrous aprotic solvent like DMSO at -20°C. For long-term storage, aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles and storing at -80°C is recommended. [2]Always use high-purity, anhydrous solvents.

  • Q3: Can I use methanol or acetonitrile to prepare stock solutions?

    • A3: While methanol and acetonitrile are common solvents for chromatography, they are generally not recommended for long-term storage of reactive compounds. Alcohols like methanol can potentially act as nucleophiles and react with the activated chloropyridine ring, especially under certain conditions (e.g., presence of a base). While amides are generally stable in acetonitrile, the presence of any water can still lead to hydrolysis. For stock solutions intended for storage, DMSO is generally a better choice, provided it is anhydrous.

  • Q4: I need to perform a forced degradation study. What conditions should I use?

    • A4: A forced degradation study is essential for developing a stability-indicating analytical method. [7][11][12]Typical conditions to test include:

      • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

      • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Dry heat (e.g., 80°C).

      • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating HPLC Method Development

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and develop a robust stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. At selected time points, withdraw an aliquot and dilute with the mobile phase.
  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. At selected time points, dissolve a portion of the solid in the mobile phase for analysis.
  • Photostability: Expose a solution of the compound (e.g., in the mobile phase) to a calibrated light source providing both UV and visible light. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. HPLC Analysis:

  • Analyze the stressed samples using a suitable HPLC method. A good starting point would be a reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

4. Peak Purity Analysis:

  • Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a stability-indicating HPLC-UV method for the quantification of this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (or determined by UV scan)
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). [13]

References

Technical Support Center: Overcoming Drug Resistance with Novel Isonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with novel isonicotinamide derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated protocols to help you overcome common challenges and accelerate your research in combating drug resistance.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the handling and application of novel isonicotinamide derivatives.

Q1: My isonicotinamide derivative shows poor solubility in aqueous buffers. How can I improve this?

A1: Poor aqueous solubility is a common challenge. Here are several strategies to address this:

  • Co-solvents: Initially, try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF before making the final dilution in your aqueous buffer. It is critical to keep the final concentration of the organic solvent below a level that affects your biological system (typically <0.5% v/v).

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH. If your isonicotinamide derivative has an ionizable group, systematically varying the pH of your buffer can significantly improve solubility.

  • Excipients: For in vivo studies, formulation with solubility-enhancing excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be highly effective.

  • Sonication: Gentle sonication in a water bath can help to break down compound aggregates and facilitate dissolution.

Q2: I am observing high background signal or off-target effects in my cellular assays. What are the likely causes and solutions?

A2: High background or off-target effects can confound your results. Consider the following:

  • Compound Purity: Ensure the purity of your isonicotinamide derivative is high (>95%). Impurities can have their own biological activity. Re-purification by HPLC or recrystallization may be necessary.

  • Assay Conditions: Optimize the concentration of your compound. Start with a wide dose-response curve to identify the optimal concentration range. Also, optimize incubation times to minimize non-specific effects.

  • Control Experiments: Always include appropriate controls. For cellular assays, this includes vehicle-only controls and controls with a known inactive analogue of your compound if available. For enzymatic assays, include controls without the enzyme or substrate.

Q3: How can I confirm that my isonicotinamide derivative is engaging its intended target in cells?

A3: Target engagement is a critical validation step. Several methods can be employed:

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of your compound indicates direct binding.

  • Western Blotting for Downstream Markers: If your target is part of a known signaling pathway, you can measure the modulation of downstream phosphorylation events or protein expression levels by Western blotting.

  • Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) Assays: These proximity-based assays can be used in live cells to monitor the interaction between your target and a known binding partner, which may be disrupted or enhanced by your compound.

Troubleshooting Guides for Specific Experimental Issues

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Question: I am getting highly variable IC50 values for my isonicotinamide derivative when I repeat my cell viability assay (e.g., MTT, CellTiter-Glo®). What could be causing this?

Answer: Inconsistent IC50 values are often due to subtle variations in experimental conditions. Here’s a systematic approach to troubleshoot this:

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values cell_health Check Cell Health & Density start->cell_health compound_prep Verify Compound Preparation start->compound_prep assay_protocol Standardize Assay Protocol start->assay_protocol data_analysis Review Data Analysis start->data_analysis cell_passage Consistent cell passage number? cell_health->cell_passage stock_sol Fresh stock solution? compound_prep->stock_sol incubation_time Consistent incubation time? assay_protocol->incubation_time curve_fit Appropriate curve fitting model? data_analysis->curve_fit seeding_density Uniform seeding density? cell_passage->seeding_density Yes seeding_density->compound_prep Yes serial_dil Accurate serial dilutions? stock_sol->serial_dil Yes serial_dil->assay_protocol Yes reagent_add Uniform reagent addition? incubation_time->reagent_add Yes reagent_add->data_analysis Yes outliers Outliers removed correctly? curve_fit->outliers Yes solution Consistent IC50 Values outliers->solution Yes

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Steps:

  • Cell Health and Density:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.

    • Seeding Density: Ensure a uniform cell seeding density across all wells. Edge effects in microplates can be minimized by not using the outer wells or by filling them with sterile PBS.

  • Compound Preparation:

    • Stock Solutions: Prepare fresh stock solutions of your isonicotinamide derivative. Avoid repeated freeze-thaw cycles.

    • Serial Dilutions: Perform serial dilutions carefully and ensure thorough mixing at each step.

  • Assay Protocol Standardization:

    • Incubation Time: Use a precise and consistent incubation time for both the compound treatment and the viability reagent.

    • Reagent Addition: Add reagents uniformly to all wells. For assays with short incubation times, use a multichannel pipette.

  • Data Analysis:

    • Curve Fitting: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit your dose-response curve.

    • Outliers: Identify and appropriately handle outliers.

Issue 2: Low Yield During Synthesis and Purification of Isonicotinamide Derivatives

Question: I am struggling with low yields during the synthesis and purification of my novel isonicotinamide derivatives. What are some common areas for optimization?

Answer: Low yields can be attributed to several factors, from reaction conditions to purification methods.

Key Optimization Strategies:

Step Potential Issue Recommended Solution
Reaction Incomplete reactionMonitor reaction progress by TLC or LC-MS. Consider increasing reaction time, temperature, or catalyst loading.
Side product formationOptimize reaction conditions (e.g., temperature, solvent, stoichiometry). Consider using a more selective catalyst or protecting groups.
Work-up Product loss during extractionEnsure the pH of the aqueous phase is optimized for your compound's pKa to maximize its presence in the organic phase. Perform multiple extractions with smaller volumes of solvent.
Purification Co-elution of impuritiesOptimize your chromatography method. For flash chromatography, try a different solvent system or a gradient elution. For HPLC, consider a different column stationary phase or mobile phase modifier.
Product degradation on silicaSome amine-containing compounds can degrade on silica gel. Consider treating the silica with a base (e.g., triethylamine) or using an alternative stationary phase like alumina.

Validated Experimental Protocols

This section provides step-by-step protocols for key experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.

Objective: To determine if the isonicotinamide derivative binds to its intended intracellular target.

Materials:

  • Cells expressing the target protein

  • Isonicotinamide derivative

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (containing protease inhibitors)

  • Antibodies for Western blotting (primary antibody against the target, secondary antibody)

Workflow Diagram:

start Cell Culture treatment Treat with Compound or Vehicle start->treatment heat Heat Shock (Temperature Gradient) treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation western Western Blot for Target Protein centrifugation->western analysis Analyze Protein Stability western->analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Procedure:

  • Cell Treatment: Treat cultured cells with the isonicotinamide derivative or vehicle (DMSO) at the desired concentration for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples, signifying that the compound has stabilized the target protein.

Signaling Pathway Visualization

Understanding the mechanism of action of isonicotinamide derivatives often involves elucidating their impact on specific signaling pathways. For instance, many isonicotinamide derivatives are being investigated as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.

Simplified NAD+ Salvage Pathway and NAMPT Inhibition

NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAD NAD+ NMN->NAD Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins PARPs PARPs NAD->PARPs Cell_Functions DNA Repair, Metabolism, Cell Survival Sirtuins->Cell_Functions PARPs->Cell_Functions NAMPT->NMN Inhibitor Isonicotinamide Derivative Inhibitor->NAMPT

Caption: Inhibition of the NAD+ salvage pathway by an isonicotinamide derivative.

This diagram illustrates how an isonicotinamide derivative, acting as a NAMPT inhibitor, can block the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), thereby depleting intracellular NAD+ levels. This depletion affects NAD+-dependent enzymes like Sirtuins and PARPs, ultimately impacting critical cellular functions and potentially leading to cell death in cancer cells that are highly dependent on this pathway.

minimizing byproduct formation in 2-chloro-N-cyclopropylisonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-cyclopropylisonicotinamide. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses common issues encountered during the synthesis of this compound, focusing on practical solutions to minimize byproduct formation and improve product purity.

Problem 1: Low Yield of this compound with Significant Amount of Unreacted 2-Chloroisonicotinic Acid

Possible Causes and Solutions:

  • Incomplete Activation of Carboxylic Acid: The conversion of 2-chloroisonicotinic acid to its corresponding acid chloride or other activated species is a critical step. Incomplete activation will result in unreacted starting material.

    • Solution:

      • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used. Oxalyl chloride is often preferred as it generates gaseous byproducts that are easily removed. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction with oxalyl chloride.

      • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction temperature and time should be optimized. For instance, reacting 2-chloronicotinic acid with thionyl chloride can be performed under reflux until the solution becomes clear, indicating the formation of the acid chloride.[1]

      • Monitoring the Reaction: The progress of the acid chloride formation can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Hydrolysis of the Acid Chloride: 2-chloroisonicotinoyl chloride is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to moisture.

    • Solution:

      • Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and maintain a dry atmosphere (e.g., under nitrogen or argon) throughout the process.

      • Immediate Use: It is best to use the freshly prepared 2-chloroisonicotinoyl chloride immediately in the subsequent amidation step without prolonged storage.

Problem 2: Presence of a High-Molecular-Weight Byproduct

Possible Cause and Solution:

  • Dimerization or Oligomerization: The highly reactive 2-chloroisonicotinoyl chloride can potentially react with another molecule of 2-chloroisonicotinic acid or its carboxylate to form an anhydride.

    • Solution:

      • Controlled Addition: Add the 2-chloroisonicotinoyl chloride solution dropwise to a solution of cyclopropylamine and a non-nucleophilic base at a low temperature (e.g., 0 °C) to favor the desired bimolecular reaction over side reactions.

      • Stoichiometry: Use a slight excess of cyclopropylamine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the acid chloride.

Problem 3: Formation of a Byproduct with a Mass Corresponding to the Di-acylated Cyclopropylamine

Possible Cause and Solution:

  • Double Acylation of Cyclopropylamine: Although sterically hindered, it is possible for the nitrogen of the newly formed amide to be acylated again by another molecule of 2-chloroisonicotinoyl chloride, especially if a large excess of the acid chloride is used or if the reaction temperature is too high.

    • Solution:

      • Stoichiometry Control: As mentioned, use a slight excess of the amine relative to the acid chloride.

      • Temperature Control: Maintain a low reaction temperature during the addition of the acid chloride and allow the reaction to slowly warm to room temperature.

Problem 4: Presence of Unidentified Impurities in the Final Product

Possible Causes and Solutions:

  • Side Reactions of Cyclopropylamine: The cyclopropylamine ring can be susceptible to ring-opening reactions under harsh acidic or high-temperature conditions.

    • Solution:

      • Mild Reaction Conditions: Employ mild coupling reagents that do not require high temperatures or strongly acidic conditions.

      • Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. This prevents the formation of cyclopropylamine hydrochloride salt, which may be less reactive, and avoids strongly acidic conditions.

  • Reaction with the Pyridine Ring: Although less likely under standard amidation conditions, nucleophilic substitution on the pyridine ring could occur under forcing conditions.

    • Solution:

      • Optimized Conditions: Adhere to optimized and mild reaction conditions to avoid undesired side reactions on the heterocyclic core.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for activating 2-chloroisonicotinic acid for the amidation reaction?

A1: The most common and reliable method is the conversion of the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride. The use of oxalyl chloride with a catalytic amount of DMF in an anhydrous solvent like dichloromethane (DCM) or toluene at room temperature is often a clean and efficient method. The resulting byproducts (CO, CO₂, HCl) are gaseous and easily removed.

Q2: Which coupling reagents are recommended for the direct coupling of 2-chloroisonicotinic acid and cyclopropylamine?

A2: If you wish to avoid the formation of the acid chloride, you can use peptide coupling reagents. Good options include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low racemization potential (though not a concern here). It is typically used with a non-nucleophilic base like DIPEA.

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole): A classic and cost-effective choice. HOBt is added to suppress side reactions and improve efficiency. The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can further enhance the reaction rate.[2]

Q3: What are the optimal solvent and temperature conditions for the amidation step?

A3:

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable. DCM is a good choice for reactions involving acid chlorides due to its inertness and ease of removal.

  • Temperature: The reaction is typically started at a low temperature (0 °C) during the addition of the reactants to control the exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature and stirred until completion (usually 1-4 hours, but can be monitored by TLC or LC-MS).

Q4: How can I effectively purify the final product, this compound?

A4:

  • Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This may involve washing the organic layer with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally a brine wash.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective method of purification.

  • Column Chromatography: For high purity, silica gel column chromatography is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is a common choice for separating the amide product from less polar impurities.

Q5: What analytical techniques are best for assessing the purity of this compound and identifying byproducts?

A5:

  • HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method is ideal for determining the purity of the final product. A C18 column with a gradient of water and acetonitrile (both often containing a small amount of trifluoroacetic acid or formic acid) is a good starting point for method development.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the molecular weights of the main product and any byproducts, which is invaluable for troubleshooting.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying impurities if their structures are known or can be deduced.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid Chloride
  • Acid Chloride Formation:

    • To a solution of 2-chloroisonicotinic acid (1.0 eq) in anhydrous DCM (10 mL/g of acid) under a nitrogen atmosphere, add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.

  • Amidation:

    • In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/g of acid).

    • Cool the amine solution to 0 °C.

    • Dissolve the crude 2-chloroisonicotinoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) or by recrystallization.

Data Presentation

ParameterRecommended ConditionRationale
Acid Activation Oxalyl chloride/cat. DMFForms volatile byproducts, clean reaction.
Amidation Solvent Dichloromethane (DCM)Inert, good solubility, easy to remove.
Base Triethylamine (TEA) or DIPEANon-nucleophilic, neutralizes HCl byproduct.
Reaction Temperature 0 °C to Room TemperatureControls exothermicity, minimizes side reactions.
Purification Silica Gel ChromatographyEffective for removing non-polar and polar impurities.

Visualizations

Logical Flow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of Desired Product check_sm Check for Unreacted 2-Chloroisonicotinic Acid start->check_sm incomplete_activation Incomplete Acid Activation check_sm->incomplete_activation Yes hydrolysis Acid Chloride Hydrolysis check_sm->hydrolysis Yes solution_activation Optimize Activation: - Anhydrous conditions - Sufficient reaction time/temp - Use fresh reagents incomplete_activation->solution_activation solution_hydrolysis Strict Anhydrous Conditions: - Dry glassware and solvents - Inert atmosphere - Use acid chloride immediately hydrolysis->solution_hydrolysis

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway and Potential Byproducts

reaction_pathway cluster_main Main Reaction cluster_side Potential Byproduct Formation Acid 2-Chloroisonicotinic Acid AcidChloride 2-Chloroisonicotinoyl Chloride Acid->AcidChloride + SOCl2 or (COCl)2 Product 2-chloro-N-cyclopropyl- isonicotinamide AcidChloride->Product + Amine, Base Hydrolysis Hydrolysis to Acid AcidChloride->Hydrolysis + H2O Dimer Anhydride Formation AcidChloride->Dimer + R-COO- Amine Cyclopropylamine Diacylation Di-acylated Amine Product->Diacylation + AcidChloride

Caption: Synthetic route and potential side reactions.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Isonicotinamide and Nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the intricate landscape of cellular metabolism and signaling, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides an in-depth comparative analysis of isonicotinamide and nicotinamide, two isomers with distinct and divergent biological activities. While both are pyridinecarboxamides, their functional roles, particularly in regulating key enzyme families, are markedly different. This document will elucidate these differences, supported by experimental data and detailed protocols, to empower researchers in drug development and life sciences to make informed decisions in their experimental designs.

Introduction: A Tale of Two Isomers

Nicotinamide (NAM), also known as niacinamide, is a well-established form of vitamin B3 and a central molecule in cellular bioenergetics.[1][2] It is a fundamental precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for various signaling enzymes.[2][3][4]

Isonicotinamide (INAM), its structural isomer, differs only in the position of the carboxamide group on the pyridine ring (position 4 vs. position 3 in nicotinamide).[5] This seemingly minor structural alteration leads to a profound divergence in biological function. While nicotinamide is a cornerstone of NAD+ metabolism and an endogenous inhibitor of key enzymes, isonicotinamide is primarily recognized as an activator of sirtuins, largely by counteracting the inhibitory effects of nicotinamide.[6][7][8]

This guide will dissect these differences, exploring their respective impacts on NAD+ biosynthesis, sirtuin activity, and PARP inhibition, and provide the experimental frameworks necessary to validate these activities in a laboratory setting.

Core Biological Pathways: Divergent Roles in Cellular Regulation

The biological activities of nicotinamide and isonicotinamide are best understood by examining their influence on two major cellular pathways: the NAD+ salvage pathway and the activity of NAD+-dependent enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).

The NAD+ Salvage Pathway: The Central Role of Nicotinamide

Cells maintain their pool of NAD+ through both de novo synthesis from tryptophan and, more predominantly, through salvage pathways that recycle NAD+ precursors.[3][9][10] Nicotinamide is a primary substrate for the most critical salvage pathway in mammals.[9][10]

The process is initiated by the enzyme nicotinamide phosphoribosyltransferase (NAMPT) , which is the rate-limiting step in this pathway.[2][11] NAMPT converts nicotinamide into nicotinamide mononucleotide (NMN).[2][12] Subsequently, NMN is adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form NAD+.[2][12] Isonicotinamide is not a known substrate for NAMPT and thus does not directly contribute to NAD+ synthesis through this primary salvage mechanism.

NAD_Salvage_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT NAD_Consuming NAD+-Consuming Enzymes (Sirtuins, PARPs, CD38) NAD->NAD_Consuming Substrate NAD_Consuming->NAM Product (Feedback Loop)

Caption: The NAD+ Salvage Pathway highlighting Nicotinamide's central role.

Sirtuin Modulation: Inhibition vs. Activation

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, metabolism, and DNA repair.[2][13] The interplay of nicotinamide and isonicotinamide with sirtuins is a key point of functional divergence.

  • Nicotinamide (NAM): As a direct product of the sirtuin-catalyzed deacetylation reaction, NAM acts as a non-competitive feedback inhibitor of sirtuin activity.[6][8] It binds to a conserved pocket in the sirtuin catalytic domain, promoting a reverse reaction that curtails deacetylase activity.[6]

  • Isonicotinamide (INAM): In contrast, isonicotinamide functions as a sirtuin activator.[7][14] Its primary mechanism of action is to compete with NAM for its binding site on the sirtuin enzyme.[8] By displacing the endogenous inhibitor (NAM), INAM effectively relieves this feedback inhibition, leading to an increase in sirtuin activity.[7][8] Furthermore, studies in yeast have shown that INAM can also elevate intracellular NAD+ levels, which would provide more substrate for sirtuins and further enhance their activity.[7]

Sirtuin_Activity cluster_reaction Sirtuin Deacetylation SIRT Sirtuin Enzyme Products Deacetylated Protein + O-Acetyl-ADP-Ribose SIRT->Products NAM Nicotinamide (NAM) (Product) SIRT->NAM Feedback Inhibition Substrate Acetylated Protein Substrate Substrate->SIRT NAD NAD+ NAD->SIRT INAM Isonicotinamide (INAM) INAM->SIRT Competes with NAM, Relieves Inhibition

Caption: Mechanism of Sirtuin modulation by Nicotinamide and Isonicotinamide.

PARP Inhibition: A High-Dose Effect of Nicotinamide

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair.[2][15] Upon detecting DNA damage, PARP enzymes utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains, which signal and recruit other repair proteins.[2] Nicotinamide, particularly at elevated concentrations (in the millimolar range), can act as a PARP inhibitor.[16][17][18] This inhibition is thought to occur because NAM competes with NAD+ for the substrate binding site on the PARP enzyme. Isonicotinamide is not typically characterized as a potent PARP inhibitor.

Quantitative Comparison of Biological Activities

The distinct mechanisms of nicotinamide and isonicotinamide result in different quantitative effects on key biological targets.

Biological ActivityNicotinamide (NAM)Isonicotinamide (INAM)Key Experimental Finding
NAD+ Synthesis Direct precursor in the primary salvage pathway[2][9]Not a direct precursor; may indirectly increase NAD+ levels in some systems[7]NAM directly fuels NAD+ production, while INAM's effect is secondary and context-dependent.
Sirtuin Activity Potent non-competitive inhibitor[6][8]Activator, primarily by relieving NAM inhibition[7][8][14]For SIRT1, the IC50 of NAM is ~68 µM, whereas for INAM it is ~12.2 mM. For SIRT3, the IC50 of NAM is ~37 µM, while for INAM it is ~13.8 mM.[6][19] This demonstrates NAM is a significantly more potent inhibitor.
PARP Activity Inhibitor at high concentrations[16][18]Not considered a significant inhibitorNicotinamide inhibits in vitro PARP activity at concentrations starting at 0.5 mM.[16]
Primary Mechanism NAD+ precursor and feedback inhibitor of NAD+-consuming enzymesCompetitor of NAM, leading to activation of sirtuinsThe opposing effects on sirtuins are the most profound functional difference between the two isomers.

Experimental Protocols for Activity Assessment

To empirically validate the differential activities of isonicotinamide and nicotinamide, the following robust, self-validating protocols are recommended.

Protocol 1: In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol measures sirtuin deacetylase activity by quantifying the release of a fluorescent molecule following deacetylation of a synthetic substrate. It allows for the direct measurement of inhibition by NAM and activation by INAM.

Principle: The assay uses a peptide substrate containing an acetylated lysine residue adjacent to a fluorophore. Deacetylation by a sirtuin enzyme makes the peptide susceptible to a developer solution, which cleaves the deacetylated peptide and releases the fluorophore, generating a quantifiable signal.

Materials:

  • Recombinant human Sirtuin enzyme (e.g., SIRT1 or SIRT3)

  • Sirtuin activity assay kit (containing fluorogenic substrate, NAD+, developer solution, and stop solution)

  • Nicotinamide (NAM) and Isonicotinamide (INAM) stock solutions

  • Assay buffer (as provided in the kit or a suitable buffer like 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of NAM (e.g., from 1 mM down to 1 µM) and INAM (e.g., from 20 mM down to 100 µM) in assay buffer. Include a vehicle control (e.g., DMSO or water).

  • Reaction Setup: In the 96-well plate, add the following to each well in the specified order:

    • 25 µL of assay buffer

    • 5 µL of test compound (NAM, INAM, or vehicle control)

    • 10 µL of NAD+ solution (final concentration typically 0.5-1 mM)

    • 5 µL of fluorogenic substrate (final concentration as recommended by the kit)

  • Initiate Reaction: Add 5 µL of recombinant sirtuin enzyme to each well to start the reaction. For a "no enzyme" control, add 5 µL of assay buffer instead.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Develop Signal: Add 50 µL of developer solution (containing a protease that cleaves the deacetylated substrate) to each well. Incubate at 37°C for 15-30 minutes.

  • Measurement: Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the "no enzyme" background fluorescence from all readings.

    • Calculate the percent inhibition for NAM or percent activation for INAM relative to the vehicle control.

    • Plot the data and determine the IC50 for NAM or EC50 for INAM.

Causality and Validation: This protocol is self-validating by including controls. The "no enzyme" control ensures the signal is enzyme-dependent. The vehicle control establishes the baseline 100% activity. The dose-response curves for NAM and INAM will demonstrate their opposing, concentration-dependent effects on sirtuin activity.

Protocol 2: In Vitro PARP Activity Assay (ELISA-based)

This protocol quantifies PARP activity by detecting the product of its enzymatic reaction, poly(ADP-ribose) (PAR), on a histone-coated plate.

Principle: Histone proteins are coated onto a microplate well. Activated PARP enzyme uses biotin-labeled NAD+ as a substrate to poly(ADP-ribosyl)ate the histones. The incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • PARP assay kit (containing histone-coated plates, activated DNA, biotin-labeled NAD+, and detection reagents)

  • Nicotinamide (NAM) stock solution

  • Assay buffer

  • 96-well plate reader (absorbance)

Procedure:

  • Compound Preparation: Prepare serial dilutions of NAM (e.g., from 10 mM down to 100 µM) in assay buffer. Include a vehicle control.

  • Reaction Setup: To the histone-coated wells, add:

    • 25 µL of PARP assay buffer

    • 5 µL of test compound (NAM or vehicle)

    • 10 µL of a mix of activated DNA and biotin-labeled NAD+

  • Initiate Reaction: Add 10 µL of recombinant PARP1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate 3-5 times with the provided wash buffer to remove unreacted components.

  • Detection:

    • Add 50 µL of Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate again as in step 5.

    • Add 50 µL of colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops (5-15 minutes).

    • Add 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of PARP activity for each NAM concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Quantification of Intracellular NAD+ Levels (HPLC)

This protocol provides a highly accurate method for measuring changes in intracellular NAD+ concentrations in response to treatment with NAM or INAM.

Principle: Cells are lysed, and proteins are precipitated using an acid. The acid-soluble supernatant, containing NAD+, is then separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Materials:

  • Cell culture reagents

  • Nicotinamide and Isonicotinamide

  • Perchloric acid (HClO4)

  • Potassium phosphate buffer

  • HPLC system with a C18 reverse-phase column and UV detector

  • NAD+ standard

Procedure:

  • Cell Treatment: Culture cells (e.g., HEK293, HeLa) to ~80% confluency. Treat cells with various concentrations of NAM, INAM, or vehicle for a specified time (e.g., 6-24 hours).

  • Extraction:

    • Place the culture plate on ice and wash cells twice with ice-cold PBS.

    • Add 0.5 mL of ice-cold 0.6 M HClO4 to each well to lyse the cells and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 15 minutes.

  • Neutralization: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize it by adding a calculated amount of 3 M K2CO3.

  • HPLC Analysis:

    • Filter the neutralized extract through a 0.22 µm filter.

    • Inject a defined volume (e.g., 20 µL) onto the C18 column.

    • Run a mobile phase gradient (e.g., using potassium phosphate buffer and methanol) to separate the metabolites.

    • Detect NAD+ by its UV absorbance at 260 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of NAD+ standard.

    • Calculate the NAD+ concentration in the samples based on the peak area from the chromatogram and the standard curve.

    • Normalize the NAD+ amount to the total protein concentration of the initial cell lysate.

Experimental_Workflow cluster_assays Parallel Biological Assays start Start: Cultured Cells treatment Treat cells with: 1. Vehicle Control 2. Nicotinamide (NAM) 3. Isonicotinamide (INAM) start->treatment sirtuin_assay Sirtuin Activity Assay (In Vitro / Cell-based) treatment->sirtuin_assay parp_assay PARP Activity Assay (In Vitro / Cell-based) treatment->parp_assay nad_assay NAD+ Level Quantification (HPLC / Enzymatic) treatment->nad_assay analysis Data Analysis: Compare effects of NAM vs. INAM on each biological endpoint sirtuin_assay->analysis parp_assay->analysis nad_assay->analysis conclusion Conclusion: Elucidate differential biological activities analysis->conclusion

Caption: Generalized workflow for comparing the biological effects of NAM and INAM.

Conclusion and Future Directions

The comparative analysis of isonicotinamide and nicotinamide underscores a fundamental principle in pharmacology and cell biology: minor structural changes can lead to major functional consequences.

  • Nicotinamide is a vital nutrient, an essential precursor for NAD+, and a key endogenous regulator of sirtuins and PARPs. Its role is deeply integrated into cellular metabolism and DNA repair signaling.

  • Isonicotinamide , by contrast, acts as a pharmacological tool to modulate sirtuin activity upwards. Its ability to antagonize the inhibitory action of nicotinamide makes it a valuable compound for research aimed at understanding the downstream consequences of sirtuin activation.

For researchers in drug development, this distinction is critical. While NAM supplementation may aim to boost overall NAD+ levels, its inherent inhibitory effect on sirtuins and PARPs must be considered. Conversely, INAM offers a more targeted approach to specifically activate sirtuins by relieving endogenous inhibition, providing a clearer experimental window into sirtuin-specific functions. Future research should continue to explore the off-target effects of both molecules and investigate their potential synergistic or antagonistic interactions in complex biological systems.

References

The Evolving Landscape of N-Substituted Isonicotinamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the isonicotinamide scaffold, a pyridine-4-carboxamide structure, has emerged as a versatile template for the design of novel therapeutic agents.[1][2] The strategic placement of various substituents on the amide nitrogen has unlocked a diverse range of biological activities, from combating infectious diseases to targeting cancer cells. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-substituted isonicotinamides, offering field-proven insights and experimental data to inform future drug discovery efforts.

Antitubercular Activity: Targeting the Mycolic Acid Biosynthesis Pathway

Isoniazid (INH), an isonicotinic acid hydrazide, has been a cornerstone of tuberculosis treatment for decades. However, the rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new antitubercular agents.[3] N-substituted isonicotinamides have shown significant promise in this area, with many derivatives exhibiting potent activity against both drug-sensitive and resistant Mtb strains.

Mechanism of Action: Inhibition of InhA

The primary mechanism of action for many antitubercular isonicotinamide derivatives involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system responsible for mycolic acid biosynthesis.[3][4][5] Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG).[5][6] The activated form then forms an adduct with NAD+, which in turn inhibits InhA.[6] N-substituted isonicotinamides are being designed as direct InhA inhibitors, bypassing the need for KatG activation and thus showing potential against INH-resistant strains with katG mutations.[4][7]

cluster_Mtb Mycobacterium tuberculosis Cell cluster_DirectInhibitor Direct InhA Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation Activated Isoniazid Activated Isoniazid KatG->Activated Isoniazid NAD NAD+ Activated Isoniazid->NAD Adduct Formation INH-NAD Adduct INH-NAD Adduct InhA InhA (Enoyl-ACP Reductase) INH-NAD Adduct->InhA Inhibition Mycolic Acid Biosynthesis Mycolic Acid Biosynthesis InhA->Mycolic Acid Biosynthesis Catalyzes Cell Wall Integrity Disrupted Cell Wall Mycolic Acid Biosynthesis->Cell Wall Integrity N-Substituted Isonicotinamide N-Substituted Isonicotinamide N-Substituted Isonicotinamide->InhA Direct Inhibition

Mechanism of action of Isoniazid and N-substituted isonicotinamides.

Comparative Antitubercular Activity

The nature of the N-substituent plays a pivotal role in the antitubercular potency of isonicotinamides. Both aromatic and aliphatic substituents have been explored, with varying degrees of success.

Compound IDN-SubstituentMIC (µg/mL) vs. Mtb H37RvReference
Isoniazid (INH) -NH20.2[8]
11a N'-[(E)-(phenyl)methylidene]3.12[8]
11d N'-[(E)-(4-nitrophenyl)methylidene]1.20[8]
12c N'-[(E)-(disubstituted-phenyl)methylidene]1.20[8]
13a N'-[(E)-(2-chlorophenyl)methylidene]2.00[8]
8a Aryl sulfonamide linked0.156[9]
8b para-bromo substituted aryl sulfonamide0.156[9]
1j Isonicotinoylhydrazone derivative>0.2[10]
1a, 1g, 1h, 1i, 1l Isonicotinoylhydrazone derivatives0.025[10]
VIIIj, VIIIf Benzofuran based sulphonamides13[11]
isn-Pd(II) Complex Palladium (II) Complex-[12]

Key SAR Insights:

  • Hydrazone Moiety: The isonicotinoylhydrazone scaffold is a well-established pharmacophore for antitubercular activity. Modifications on the hydrazone nitrogen with various aromatic aldehydes have yielded compounds with potent activity.[8][10]

  • Aromatic Substituents: The presence of electron-withdrawing groups, such as a nitro group at the para position of a phenyl ring, can enhance antitubercular activity.[8]

  • Lipophilicity: Increasing the lipophilicity of the N-substituent can improve the penetration of the compound through the mycobacterial cell wall, leading to enhanced activity.[9]

  • Sulfonamide Linkage: The incorporation of a sulfonamide linker between the isonicotinamide core and an aryl group has resulted in highly potent derivatives.[9]

Anticancer Activity: A Multifaceted Approach

N-substituted isonicotinamides have also demonstrated significant potential as anticancer agents, with their mechanism of action often involving the disruption of key cellular processes such as cell division and signaling pathways.

Mechanism of Action: Tubulin Polymerization Inhibition and Beyond

A prominent mechanism of anticancer activity for some isonicotinamide derivatives is the inhibition of tubulin polymerization.[13][14][15] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in mitosis.[13] By interfering with tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

cluster_Cell Cancer Cell Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle->Cell Division Apoptosis Apoptosis Cell Division->Apoptosis Leads to N-Substituted Isonicotinamide N-Substituted Isonicotinamide N-Substituted Isonicotinamide->Tubulin Dimers Inhibits Polymerization

Inhibition of tubulin polymerization by N-substituted isonicotinamides.

Comparative Anticancer Activity

The cytotoxic effects of N-substituted isonicotinamides have been evaluated against various cancer cell lines, with the IC50 values highlighting the importance of the N-substituent in determining potency and selectivity.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
3d Imidazo[1,2-a]pyrimidine derivativeMCF-743.4[16]
4d Imidazo[1,2-a]pyrimidine derivativeMCF-739.0[16]
3d Imidazo[1,2-a]pyrimidine derivativeMDA-MB-23135.9[16]
4d Imidazo[1,2-a]pyrimidine derivativeMDA-MB-23135.1[16]
3a Imidazo[1,2-a]pyrimidine derivativeA5495.988[16]
2, 5, 14, 15 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-715.6 - 23.9[17]
2, 5, 14, 15 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsHCT-11615.6 - 23.9[17]
3 Nitro-substituted hydroxynaphthanilideTHP-11.05[18]
3 Nitro-substituted hydroxynaphthanilideMCF-71.65[18]
2e 2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-ethoxybenzothiazol-2-yl)acetamideHCT1166.43[19]
2e 2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-ethoxybenzothiazol-2-yl)acetamideA5499.62[19]
2e 2-((5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-ethoxybenzothiazol-2-yl)acetamideA3758.07[19]

Key SAR Insights:

  • Heterocyclic Substituents: The incorporation of heterocyclic rings, such as imidazo[1,2-a]pyrimidine and 1,2,4-triazole, on the N-substituent has led to compounds with significant anticancer activity.[16][17]

  • Electron-Donating Groups: In some series, the presence of electron-donating groups on the N-aryl substituent has been shown to enhance cytotoxic activity.

  • Multi-Targeting Potential: Some isonicotinamide derivatives may exert their anticancer effects through multiple mechanisms, highlighting the need for further investigation into their molecular targets.

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their targeted effects on M. tuberculosis, N-substituted isonicotinamides have also demonstrated a broader spectrum of antimicrobial activity against various bacteria and fungi.

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The following table summarizes the MIC values of selected N-substituted isonicotinamides against different microbial strains.

Compound IDN-SubstituentMicrobial StrainMIC (µg/mL)Reference
NC 3 Nicotinic acid hydrazide derivativeP. aeruginosa-[20]
NC 3 Nicotinic acid hydrazide derivativeK. pneumoniae-[20]
NC 5 Nicotinic acid hydrazide derivativeGram-positive bacteria-[20]
NC 4 Nicotinic acid hydrazide derivativeC. albicans-[20]

Key SAR Insights:

  • Structural Diversity: The antimicrobial activity of N-substituted isonicotinamides is highly dependent on the specific N-substituent and the target microorganism.

  • Gram-Positive vs. Gram-Negative Activity: Some derivatives exhibit preferential activity against Gram-positive or Gram-negative bacteria, suggesting different modes of interaction with the bacterial cell envelope.

Experimental Protocols: Ensuring Scientific Rigor

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity

This protocol is based on the broth microdilution method, a widely accepted standard for determining the MIC of antitubercular agents.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • N-substituted isonicotinamide test compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a bacterial suspension of M. tuberculosis H37Rv equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Inoculation: Add 100 µL of the appropriate compound dilution to each well of a 96-well plate. Add 100 µL of the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by measuring the optical density at 600 nm.

Start Start Prepare Compound Dilutions Prepare Serial Dilutions of N-Substituted Isonicotinamides Start->Prepare Compound Dilutions Prepare Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) Start->Prepare Inoculum Inoculate Plate Inoculate 96-Well Plate with Compounds and Bacteria Prepare Compound Dilutions->Inoculate Plate Prepare Inoculum->Inoculate Plate Incubate Incubate at 37°C for 7-14 Days Inoculate Plate->Incubate Read MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read MIC End End Read MIC->End

Workflow for MIC determination of antitubercular compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • N-substituted isonicotinamide test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the N-substituted isonicotinamide compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Start Start Seed Cells Seed Cancer Cells in 96-Well Plate Start->Seed Cells Treat Cells Treat Cells with N-Substituted Isonicotinamides Seed Cells->Treat Cells Add MTT Add MTT Reagent and Incubate Treat Cells->Add MTT Solubilize Add Solubilization Solution to Dissolve Formazan Add MTT->Solubilize Read Absorbance Measure Absorbance at 570 nm Solubilize->Read Absorbance Calculate IC50 Calculate Cell Viability and Determine IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Workflow for the MTT assay to determine anticancer activity.

Conclusion and Future Directions

N-substituted isonicotinamides represent a promising and versatile class of compounds with a broad range of therapeutic applications. The extensive research into their structure-activity relationships has provided valuable insights for the rational design of more potent and selective agents. Future research should focus on exploring novel N-substituents, elucidating the detailed molecular mechanisms of action for anticancer and antimicrobial activities, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development. The continued investigation of this chemical scaffold holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-chloro-N-cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 2-chloro-N-cyclopropylisonicotinamide, a key intermediate in various synthetic pathways. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). By presenting detailed experimental protocols and comparative data, this guide aims to equip you with the expertise to select and implement the most appropriate analytical strategy for your specific needs, ensuring the integrity and quality of your synthesized compound.

Introduction: The Criticality of Purity in Drug Development

The journey of a drug from a synthesized molecule to a therapeutic agent is paved with rigorous quality control. The purity of an active pharmaceutical ingredient (API) like this compound is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, which can arise from starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts, can have unintended pharmacological or toxicological effects.[1][2]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4] These guidelines establish thresholds for impurities, mandating their characterization and toxicological assessment if they exceed certain levels.[3] Therefore, the choice of analytical methodology for purity validation is a decision with significant regulatory and safety implications.

This guide will compare and contrast the most effective techniques for assessing the purity of this compound, providing the scientific rationale behind each method's application.

A Comparative Analysis of Purity Validation Techniques

The selection of an analytical technique for purity determination hinges on a variety of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. For this compound, a multi-faceted approach is often the most robust.

Analytical Technique Principle Strengths Limitations Ideal Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[5][6][7]Requires reference standards for impurity identification and quantification.Primary method for routine purity analysis and quantification of known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for identifying and quantifying volatile organic impurities and residual solvents.[8][9]Not suitable for non-volatile or thermally unstable compounds.Analysis of volatile impurities, residual solvents, and certain process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information for both the main compound and impurities, enabling absolute quantification without a specific reference standard for the impurity.[10][11][12]Lower sensitivity compared to chromatographic methods.Structural elucidation of the API and impurities, and quantitative analysis (qNMR).
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a measure of the total mole fraction of eutectic impurities, offering a good indication of overall purity for crystalline solids with sharp melting points.[5][13][14][15]Not suitable for amorphous compounds, those that decompose on melting, or for identifying individual impurities.[5][13]A complementary technique for assessing the purity of highly pure, crystalline reference standards.[5][13]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of your results, the following detailed protocols are provided.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a reverse-phase HPLC method, a workhorse in pharmaceutical analysis for its versatility and reliability.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation D->E F Peak Integration E->F G Purity Calculation F->G

Caption: A streamlined workflow for HPLC-based purity assessment.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 70:30 (v/v) mixture of methanol and water.[16] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of the main component and all impurities in the chromatogram. Calculate the purity using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is crucial for identifying and quantifying residual solvents and other volatile organic impurities that may be present from the synthesis process.

Workflow for GC-MS Volatile Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Solvent A->B C Inject into GC B->C D Separation & Ionization C->D E Mass Analysis D->E F Library Search E->F G Impurity Identification F->G

Caption: The analytical pathway for identifying volatile impurities via GC-MS.

Protocol:

  • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized this compound into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[18]

    • Injector Temperature: 250 °C.[18]

    • Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.[18]

    • Ion Source Temperature: 230 °C.[18]

    • Mass Range: 35-550 amu.

  • Analysis: Place the vial in the headspace autosampler and inject the vapor phase into the GC-MS system.

  • Data Interpretation: Compare the resulting mass spectra of any detected peaks against a spectral library (e.g., NIST) to identify the volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR is an indispensable tool for the unambiguous structural elucidation of the synthesized compound and any significant impurities.[10][12][19]

Logical Flow for NMR-Based Purity Assessment

NMR_Logic A Prepare Sample with Internal Standard B Acquire 1H NMR Spectrum A->B C Identify API & Impurity Signals B->C D Integrate Signals C->D E Calculate Molar Ratios D->E F Determine Purity E->F

Caption: A logical progression for quantitative purity determination by NMR.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and a known amount of a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons.

  • Spectral Analysis:

    • Identify the characteristic peaks of this compound and the internal standard.

    • Identify any peaks that do not correspond to the main compound or the solvent; these are potential impurities.

  • Quantification:

    • Integrate the area of a well-resolved peak of the main compound and a peak of the internal standard.

    • Integrate the areas of any identified impurity peaks.

    • Calculate the molar ratio of the main compound to the internal standard and any impurities to the internal standard. From this, the purity of the synthesized compound can be determined.

Differential Scanning Calorimetry (DSC) for Overall Purity

DSC provides a thermodynamic assessment of purity based on the van't Hoff law of melting point depression.[14][15] It is particularly useful for highly pure, crystalline materials.[13]

Workflow for DSC Purity Determination

DSC_Workflow A Weigh Sample into Pan B Seal Pan A->B C Place in DSC Cell B->C D Heat at a Controlled Rate C->D E Record Heat Flow D->E F Analyze Melting Endotherm E->F G Calculate Purity F->G

Caption: The procedural flow for assessing purity using Differential Scanning Calorimetry.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into an aluminum DSC pan. Crimp the pan to seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 2 °C/min) through its melting range.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The DSC software will use the shape of the melting endotherm to calculate the mole percent purity based on the van't Hoff equation.

Interpreting the Data: A Holistic Approach

No single technique provides a complete picture of purity. A holistic approach, integrating data from orthogonal methods, is essential for a comprehensive assessment.

  • HPLC provides the primary quantitative measure of purity and is excellent for detecting non-volatile impurities.

  • GC-MS is crucial for identifying and quantifying volatile impurities that HPLC might miss.

  • NMR confirms the structure of the main component and can provide quantitative data for both known and unknown impurities without the need for specific reference standards.

  • DSC offers a valuable, albeit less specific, measure of the total eutectic impurity content in crystalline materials.

By combining the results from these techniques, a comprehensive purity profile of the synthesized this compound can be established, ensuring its quality and suitability for further use in drug development.

Conclusion: Ensuring Confidence in Your Synthesis

The validation of purity for a synthesized compound like this compound is a multi-faceted endeavor that underpins the integrity of subsequent research and development. By employing a strategic combination of orthogonal analytical techniques, researchers can confidently ascertain the purity of their material, meeting both scientific and regulatory standards. The methodologies and protocols outlined in this guide provide a robust framework for achieving this critical objective.

References

A Comparative Guide to the Cross-Reactivity of Isonicotinamide-Based Inhibitors in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isonicotinamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapies. Its chemical properties allow for interactions with key enzymatic targets, most notably the Poly (ADP-ribose) polymerase (PARP) family of enzymes involved in DNA damage repair.[1] The compound "2-chloro-N-cyclopropylisonicotinamide" represents a specific modification of this core structure. While detailed public data on this particular compound is limited, the principles of assessing its specificity and potential for off-target activity are well-established and critical for its development.

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel isonicotinamide derivatives. To ground this discussion in robust experimental data, we will use the well-characterized and clinically approved PARP inhibitor, Olaparib , as a primary case study. The methodologies, interpretation strategies, and comparative analyses presented here are directly applicable to the preclinical evaluation of new chemical entities like this compound, ensuring a thorough understanding of their therapeutic potential and safety liabilities.

Part 1: The Imperative of Selectivity Profiling in Drug Discovery

A successful therapeutic agent balances high potency against its intended target with minimal activity against other proteins, a property known as selectivity. Off-target interactions can lead to a range of undesirable outcomes, from misleading in vitro results to significant clinical adverse drug reactions (ADRs).[2][3] Therefore, early and comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of rational drug design.[4]

In vitro safety pharmacology profiling is an essential component of this process, used for early hazard identification and mitigation of off-target effects.[4] Regulatory authorities expect diligence in determining these effects through panels of biochemical and cellular assays.[4]

On-Target vs. Off-Target Activity

The distinction between a compound's intended and unintended interactions is fundamental to interpreting its biological effects.

  • On-Target Effects : The biochemical and physiological consequences of the drug binding to its intended therapeutic target (e.g., PARP1/2 inhibition).

  • Off-Target Effects : Any effect resulting from the drug binding to a protein other than its primary target. These can be benign, beneficial (polypharmacology), or detrimental (toxicity).[5]

Understanding this distinction is crucial, as unexpected phenotypes in cellular assays may arise from the modulation of unintended kinases or other proteins.[6]

Caption: On-target vs. Off-target drug interactions.

Part 2: Comparative Cross-Reactivity Analysis of PARP Inhibitors

The four FDA-approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—all share a similar primary mechanism of action but exhibit distinct off-target profiles, which may contribute to differences in their clinical efficacy and safety.[7]

A comprehensive study characterized the off-target kinase landscape of these drugs, revealing that each has a unique polypharmacological profile.[7] Notably, while Niraparib and Rucaparib were found to inhibit kinases like DYRK1s and CDK16 at clinically relevant concentrations, Olaparib appeared remarkably clean against the tested kinase panel.[7] This does not imply a complete lack of off-targets for Olaparib, but suggests they may lie outside the kinome.[7]

Data Summary: Kinase Selectivity of PARP Inhibitors

The following table summarizes key findings from published kinase screening data. It's important to note that direct comparison between studies can be challenging due to different assay formats and kinase panels.

CompoundPrimary Target(s)Key Off-Target Kinases Inhibited (<1 µM)Selectivity Profile SummaryReference
Olaparib PARP1, PARP2None identified in major kinase screensHighly selective for PARP enzymes over the kinome.[8][7][8]
Rucaparib PARP1, PARP2CDK16, PIM3, DYRK1B, ALKPolypharmacological, with activity against several kinases in the micromolar range.[8][7][8]
Niraparib PARP1, PARP2DYRK1A, DYRK1BShows potent inhibition of specific kinases at sub-micromolar concentrations.[7]
Talazoparib PARP1, PARP2Not extensively reported in public screensPrimarily characterized by its potent PARP trapping, which is ~100-fold greater than Olaparib.[9][10][9][10]

This differential kinase activity provides a plausible explanation for some of the varied cellular effects observed among these drugs and highlights the importance of broad profiling.[8] The off-target profile can present both risks and opportunities; for instance, the inhibition of kinases like PIM1 and CDKs by some PARP inhibitors could influence their efficacy when used in combination with certain chemotherapeutic agents.[8]

Part 3: Experimental Protocols for Assessing Cross-Reactivity

A tiered and systematic approach is the most efficient strategy for evaluating the selectivity of a novel compound like this compound.[11]

Tier 1: Broad Panel Screening for Hazard Identification

The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against a broad panel of targets. This is designed to cast a wide net and identify potential liabilities early. Commercial services from vendors like Eurofins Discovery or Reaction Biology offer comprehensive panels.[12][13]

Workflow for Initial Broad Panel Screening

Tier1_Workflow Compound Test Compound (e.g., 2-chloro-N- cyclopropylisonicotinamide) Screen Single-Dose Screen (e.g., 10 µM) Compound->Screen Panel Broad Target Panel (e.g., SafetyScreen44 Kinase Panel, GPCR Panel) Screen->Panel Data Data Analysis (% Inhibition) Panel->Data Hits Identify Hits (e.g., >50% Inhibition) Data->Hits

Caption: Tier 1 single-dose screening workflow.

Protocol: Single-Point Kinase Panel Screen (Luminescence-Based)

This protocol outlines a general workflow for an in vitro kinase assay, such as the ADP-Glo™ format.

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a working solution for the assay (e.g., 10 µM in the final reaction).

    • Causality: DMSO is a standard solvent for small molecules, but its final concentration in the assay must be kept low (typically <1%) to avoid artifacts.

  • Reaction Setup : In a 384-well plate, combine the kinase, the appropriate substrate (e.g., a generic peptide), and ATP at a concentration near its Km (Michaelis-Menten constant).

    • Causality: Using ATP at its Km makes the assay sensitive to competitive inhibitors. Deviating from this can alter the measured IC50 value and complicate data interpretation.[14]

  • Initiate Reaction : Add the test compound to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detect Kinase Activity : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Generate Signal : Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to kinase activity.

  • Data Analysis : Measure luminescence using a plate reader. Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

Tier 2: Dose-Response Analysis for Potency Determination

Any "hits" identified in the Tier 1 screen must be followed up with dose-response experiments to determine their potency (IC50).[11]

Protocol: IC50 Determination for Off-Target Hits

  • Compound Dilution : Prepare a serial dilution of the test compound, typically in 10-point, half-log steps, starting from a high concentration (e.g., 100 µM).

    • Trustworthiness: A 10-point curve provides a robust dataset for accurately fitting the sigmoidal dose-response curve and calculating the IC50.

  • Assay Performance : Perform the same in vitro assay as in Tier 1, but with the range of compound concentrations.

  • Data Fitting : Plot percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Part 4: Interpreting the Data and Making Decisions

A raw IC50 value is not sufficient to declare a compound "selective" or "non-selective." The data must be contextualized.

Selectivity Score: A simple metric is the Selectivity Score (S), which quantifies how many kinases are inhibited by a compound above a certain threshold. For example, S(3µM) is the number of kinases inhibited at a concentration of 3 µM divided by the total number of kinases tested.[11] A lower score indicates higher selectivity.

Therapeutic Window : The most critical comparison is between the compound's potency against its on-target and its off-targets. A therapeutic window of at least 100-fold between the on-target IC50 and any off-target IC50 is a common goal in drug discovery.[15]

Decision Matrix for a Novel Isonicotinamide Derivative

Off-Target IC50 vs On-Target IC50Risk LevelRecommended Action
>100-fold weakerLow Proceed. Monitor for any related toxicities in vivo.
10 to 100-fold weakerMedium Proceed with caution. Design cellular assays to assess the physiological relevance of the off-target activity. Consider structure-activity relationship (SAR) studies to design out the liability.
<10-fold weakerHigh Halt or redesign. The risk of off-target effects confounding biological data and causing toxicity is significant. The compound is likely not a suitable tool or therapeutic candidate.

Conclusion

The comprehensive evaluation of cross-reactivity is a non-negotiable step in the characterization of any new chemical entity, including this compound. By employing a systematic, tiered approach to screening and contextualizing the resulting data, researchers can build a detailed selectivity profile. Using well-characterized drugs like Olaparib as benchmarks provides an invaluable comparative framework. This rigorous, data-driven process is fundamental to scientific integrity, enabling the selection of the most promising and safest compounds for further development and ultimately, for clinical application.

References

A Researcher's Guide to Unveiling the Molecular Target of 2-chloro-N-cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Modern Target Deconvolution

For researchers and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic often begins with a critical question: what is its molecular target? This guide provides a comprehensive framework for identifying the biological target of a novel compound, using 2-chloro-N-cyclopropylisonicotinamide as a case study. While this specific molecule currently lacks a well-defined public biological target[1], its structure, featuring a cyclopropyl carboxamide moiety, offers intriguing possibilities, as similar scaffolds have been shown to target enzymes like cytochrome b in pathogens[2].

This document eschews a rigid template, instead offering a logical, in-depth exploration of the strategies and experimental workflows essential for successful target identification and validation. We will delve into the causality behind experimental choices, ensuring a trustworthy and self-validating approach to this scientific challenge.

I. The Strategic Imperative: Choosing Your Target Identification Approach

The initial and most critical decision is selecting the appropriate strategy for target deconvolution. The choice is not arbitrary; it is dictated by the properties of the small molecule, available resources, and the desired depth of mechanistic understanding. Three primary philosophies guide modern target identification:

  • Affinity-Based Methods: These techniques leverage the physical binding interaction between the small molecule and its protein target.

  • Activity-Based Methods: This approach utilizes chemical probes to profile the functional state of enzymes, identifying targets based on their catalytic activity.

  • Computational Prediction: In silico methods use algorithms and databases to predict potential targets based on structural similarity, chemical properties, and known bioactivity data.

The following table provides a comparative overview of the leading methodologies within these categories.

Methodology Principle Advantages Disadvantages Ideal For
Affinity Chromatography Immobilized small molecule captures binding partners from a cell lysate.Relatively straightforward, well-established.Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.Compounds with a known site for linker attachment that does not disrupt activity.
Drug Affinity Responsive Target Stability (DARTS) Target proteins exhibit increased stability against proteolysis upon ligand binding.[3][4][5]Label-free approach, no modification of the compound needed.[3][6]May not work for all protein-ligand interactions; requires sensitive detection methods like mass spectrometry.Initial screening when chemical modification is undesirable or difficult.
Activity-Based Protein Profiling (ABPP) Covalent probes react with the active sites of specific enzyme classes.[7][8][9]Provides functional information about enzyme activity, not just binding.[10]Requires a suitable reactive group on the probe; primarily applicable to enzymes.[7][11]Identifying enzyme targets, especially when the compound is known to inhibit a particular class of enzymes.
Reverse/Inverse Docking Computationally screens a library of protein structures for potential binding sites for the small molecule.[12]Rapid and cost-effective for generating initial hypotheses.Predictions require experimental validation; accuracy depends on the quality of protein structures and scoring functions.Early-stage hypothesis generation and prioritizing potential target classes.
Ligand-Based Similarity Searching Predicts targets based on the similarity of the small molecule to compounds with known targets.[12][13]Does not require protein structure information; leverages vast amounts of existing bioactivity data.Limited to identifying targets of known ligand classes; may miss novel targets.Compounds with structural motifs present in known drugs or tool compounds.

II. Experimental Deep Dive: Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments, grounded in scientific integrity. Each protocol is designed to be a self-validating system, with inherent controls to ensure the trustworthiness of the results.

A. Affinity-Based Target Identification: A Two-Pronged Approach

Affinity-based methods are a cornerstone of target identification.[3][14] We will explore two powerful techniques: the classic affinity chromatography and the innovative label-free method, DARTS.

Affinity_Workflow cluster_synthesis Probe Synthesis cluster_lysate Sample Preparation cluster_incubation Binding cluster_capture Capture & Elution cluster_analysis Analysis synthesis Synthesize Affinity Probe (e.g., Biotinylated this compound) incubation Incubate Lysate with Affinity Probe synthesis->incubation lysate Prepare Cell or Tissue Lysate lysate->incubation competition Competition Assay (Incubate with excess free compound) incubation->competition Control capture Capture Probe-Protein Complexes (e.g., Streptavidin Beads) incubation->capture elution Elute Bound Proteins capture->elution sds_page SDS-PAGE and Staining elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec data_analysis Data Analysis and Hit Identification mass_spec->data_analysis

Caption: Workflow for Affinity-Based Target Identification.

This method involves chemically modifying this compound with a biotin tag to facilitate the capture of its binding partners.[3]

1. Synthesis of Biotinylated Probe:

  • Identify a non-essential position on this compound for linker attachment. This requires preliminary structure-activity relationship (SAR) studies to ensure the modification does not abolish biological activity.
  • Synthesize the biotinylated probe by conjugating biotin to the chosen position via a flexible linker (e.g., polyethylene glycol).

2. Preparation of Cell Lysate:

  • Culture cells of interest (e.g., a cell line where the compound shows a phenotypic effect) to a sufficient density.
  • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pull-Down:

  • Incubate the clarified lysate with the biotinylated probe for 2-4 hours at 4°C to allow for binding.
  • Crucial Control: In a parallel experiment, pre-incubate the lysate with an excess of the unmodified this compound before adding the biotinylated probe. This competition experiment is essential to distinguish specific binders from non-specific interactors.
  • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and its bound proteins.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
  • Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
  • Excise protein bands that are present in the pull-down but absent or significantly reduced in the competition control.
  • Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

DARTS is a powerful label-free method that identifies target proteins based on their increased stability in the presence of a binding ligand.[4][5]

1. Preparation of Cell Lysate:

  • Prepare a clarified cell lysate as described in the affinity chromatography protocol.

2. Compound Treatment and Proteolysis:

  • Divide the lysate into two aliquots: one treated with this compound and the other with a vehicle control (e.g., DMSO).
  • Incubate the lysates for 1 hour at room temperature to allow for compound-target binding.
  • Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a defined period to allow for protein digestion. The optimal protease concentration and digestion time should be determined empirically.

3. Analysis of Protein Stability:

  • Stop the digestion by adding a denaturing agent (e.g., SDS-PAGE sample buffer) and heating the samples.
  • Separate the remaining proteins by SDS-PAGE.
  • Visualize the protein bands by Coomassie staining.
  • Identify protein bands that are more abundant in the compound-treated sample compared to the vehicle control, as these represent proteins that were protected from proteolysis by compound binding.
  • Excise these bands and identify the proteins by LC-MS/MS.

B. Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic strategy that provides insights into the functional state of enzymes in complex biological systems.[7][8][9] This approach is particularly valuable if this compound is hypothesized to be an enzyme inhibitor.

ABPP_Workflow cluster_probe Probe & Compound cluster_labeling Labeling cluster_detection Detection & Analysis probe Select Broad-Spectrum Activity-Based Probe (ABP) labeling Label with ABP probe->labeling compound This compound treatment Pre-incubate Lysate with Compound compound->treatment lysate Prepare Cell Lysate lysate->treatment treatment->labeling click_chem Click Chemistry to Attach Reporter Tag (e.g., Biotin or Fluorophore) labeling->click_chem enrichment Enrich Labeled Proteins (if Biotinylated) click_chem->enrichment analysis Analyze by SDS-PAGE or LC-MS/MS enrichment->analysis quantification Quantify Changes in Probe Labeling analysis->quantification

Caption: Workflow for Activity-Based Protein Profiling.

1. Probe Selection and Lysate Preparation:

  • Choose a suitable activity-based probe (ABP) that targets a broad class of enzymes potentially inhibited by the compound (e.g., a fluorophosphonate probe for serine hydrolases).
  • Prepare a clarified cell lysate as previously described.

2. Competitive Labeling:

  • Pre-incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
  • Add the ABP to each lysate and incubate for another 30 minutes at 37°C. The ABP will covalently label the active sites of its target enzymes that are not blocked by the compound.

3. Analysis of Probe Labeling:

  • If the ABP contains a fluorescent reporter tag, the reaction can be stopped by adding SDS-PAGE sample buffer, and the labeled proteins can be visualized directly by in-gel fluorescence scanning.
  • If the ABP contains a biotin tag, the labeled proteins can be enriched using streptavidin beads, digested on-bead, and the resulting peptides analyzed by LC-MS/MS for identification and quantification.

4. Target Identification:

  • Proteins whose labeling by the ABP is significantly reduced in the presence of this compound are considered potential targets of the compound.

C. Computational Target Prediction

Computational methods provide a rapid and cost-effective way to generate hypotheses about a compound's biological target.[12][15][16]

Computational_Workflow cluster_input Input cluster_methods Prediction Methods cluster_output Output & Validation compound_structure 3D Structure of This compound reverse_docking Reverse Docking against Protein Structure Database compound_structure->reverse_docking similarity_search Ligand-Based Similarity Search against Bioactivity Databases compound_structure->similarity_search target_list Generate Prioritized List of Potential Targets reverse_docking->target_list similarity_search->target_list experimental_validation Experimental Validation of Top Candidates target_list->experimental_validation

Caption: Workflow for Computational Target Prediction.

1. Reverse Docking:

  • Obtain the 3D structure of this compound.
  • Utilize a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the compound against a database of 3D protein structures (e.g., the Protein Data Bank).
  • Analyze the results based on docking scores and binding poses to identify proteins with high predicted binding affinity.

2. Ligand-Based Similarity Searching:

  • Use the chemical structure of this compound as a query to search large bioactivity databases (e.g., ChEMBL, PubChem BioAssay).
  • Identify compounds with high structural similarity that have known biological targets.
  • The targets of these similar compounds are potential targets for this compound.

III. Target Validation: From Hypothesis to Confirmation

Identifying a list of potential targets is only the first step. Rigorous experimental validation is crucial to confirm that a putative target is a bona fide biological target of the compound.[17][18][19]

A. Biochemical Validation:

  • Enzyme Inhibition Assays: If the identified target is an enzyme, perform in vitro assays to confirm that this compound directly inhibits its activity and determine the potency (e.g., IC50).

  • Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity and kinetics between the compound and the purified target protein.

B. Cellular Validation:

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to the target protein in intact cells.

  • Genetic Approaches: Use techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the target gene. If the cellular phenotype induced by the compound is rescued or mimicked by manipulating the target gene, it provides strong evidence for a direct target relationship.

IV. Conclusion: An Integrated Approach to Target Discovery

The identification of a small molecule's biological target is a multifaceted process that requires a thoughtful and integrated approach. For a novel compound like this compound, a combination of computational prediction to generate initial hypotheses, followed by rigorous experimental validation using both affinity- and activity-based methods, is the most robust strategy. By understanding the principles and practical considerations of each technique, researchers can navigate the complexities of target deconvolution and accelerate the translation of bioactive molecules into novel therapeutics.

V. References

  • University College London. Target Identification and Validation (Small Molecules). Available from: --INVALID-LINK--

  • Wikipedia. Activity-based proteomics. Available from: --INVALID-LINK--

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. Available from: --INVALID-LINK--

  • Willems, L. I., et al. (2023). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 11, 1221370. Available from: --INVALID-LINK--

  • Mtoz Biolabs. Activity-Based Protein Profiling (ABPP) Service. Available from: --INVALID-LINK--

  • Frontiers in Molecular Biosciences. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Available from: --INVALID-LINK--

  • ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available from: --INVALID-LINK--

  • Creative Biolabs. Activity based Protein Profiling (Abpp). Available from: --INVALID-LINK--

  • Ayon, N. J., & Islam, T. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 20(5), 1772–1796. Available from: --INVALID-LINK--

  • Creative Proteomics. Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery. Available from: --INVALID-LINK--

  • Al-Sha'er, M. A., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 9, 757539. Available from: --INVALID-LINK--

  • Broad Institute. Small-molecule Target and Pathway Identification. Available from: --INVALID-LINK--

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. Available from: --INVALID-LINK--

  • Current Medicinal Chemistry. (2017). A Review of Computational Methods for Predicting Drug Targets. Current Medicinal Chemistry, 24(34), 3737-3754. Available from: --INVALID-LINK--

  • Expert Opinion on Drug Discovery. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. Available from: --INVALID-LINK--

  • The Application of Clinical Genetics. (2009). Emerging Affinity-Based Techniques in Proteomics. The Application of Clinical Genetics, 2, 29–38. Available from: --INVALID-LINK--

  • MtoZ Biolabs. Drug Target Identification and Validation. Available from: --INVALID-LINK--

  • Springer Nature Experiments. (2020). Computational Predictions for Multi-Target Drug Design. In Multi-Target Drug Design. Humana, New York, NY. Available from: --INVALID-LINK--

  • ResearchGate. How to experimentally validate drug-target interactions?. Available from: --INVALID-LINK--

  • Expert Opinion on Drug Discovery. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1279-1291. Available from: --INVALID-LINK--

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 108-118. Available from: --INVALID-LINK--

  • Nature Communications. (2023). An electroaffinity labelling platform for chemoproteomic-based target identification. Nature Communications, 14(1), 3505. Available from: --INVALID-LINK--

  • ACS Chemical Biology. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Available from: --INVALID-LINK--

  • ACS Chemical Biology. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2649-2657. Available from: --INVALID-LINK--

  • PubChem. 2-chloro-N-cyclopropylnicotinamide. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 2-chloro-nicotinamide substitute. Available from: --INVALID-LINK--

  • European Journal of Medicinal Chemistry. (2021). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. European Journal of Medicinal Chemistry, 213, 113165. Available from: --INVALID-LINK--

References

A Comparative Guide to N-Substituted Isonicotinamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of various N-substituted isonicotinamide and nicotinamide analogs, leveraging peer-reviewed studies to illuminate their therapeutic potential across different disease areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the structure-activity relationships (SAR) of these compounds, providing a foundation for future research and development.

Introduction to Isonicotinamides in Medicinal Chemistry

The isonicotinamide scaffold, a pyridine ring with a carboxamide group at the 4-position, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into specific classes of these analogs, comparing their performance and highlighting the experimental data that underscores their potential.

I. Antifungal Activity of Nicotinamide Analogs

Fungal infections pose a significant threat to human health, particularly with the rise of drug-resistant strains. Nicotinamide analogs have emerged as a promising class of antifungal agents, often targeting the fungal cell wall.

Comparison of 2-Aminonicotinamide Derivatives

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity, demonstrating potent effects against various fungal pathogens. These compounds are believed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.

Compound IDStructureTarget OrganismMIC80 (μg/mL)Reference
11g 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamideCandida albicans0.0313
11h 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamideCandida albicans0.0313
Fluconazole (Reference drug)Candida albicans-

Structure-Activity Relationship Insights:

The potent activity of compounds 11g and 11h highlights the importance of the 2-aminonicotinamide core coupled with a substituted thiophene methylamine side chain. The position of the fluorine atom on the phenyl ring (ortho or meta) did not significantly alter the high antifungal potency against C. albicans. Further studies revealed that these compounds exhibit broad-spectrum activity against fluconazole-resistant strains of C. albicans, as well as other pathogenic fungi like C. parapsilosis, C. glabrata, and Cryptococcus neoformans.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of the 2-aminonicotinamide derivatives was determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

G prep Prepare fungal inoculum in RPMI-1640 medium dilute Serially dilute test compounds in 96-well plates prep->dilute inoculate Inoculate plates with fungal suspension dilute->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read Determine MIC80 by spectrophotometric reading at 490 nm incubate->read

A Senior Application Scientist's Guide to the Statistical Analysis of 2-chloro-N-cyclopropylisonicotinamide Screening Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous data analysis. This guide provides an in-depth, technical comparison of 2-chloro-N-cyclopropylisonicotinamide, a novel investigational compound, with established market alternatives. By delving into the statistical analysis of hypothetical high-throughput screening (HTS) data, we will illuminate the process of identifying and validating a potential best-in-class molecule.

Introduction: The Therapeutic Potential of this compound as a PARP1 Inhibitor

This compound is a small molecule with structural motifs suggestive of activity against key cellular enzymes. Based on its nicotinamide core, we hypothesize that this compound targets Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the base excision repair (BER) pathway of DNA single-strand breaks.[1][2] Inhibition of PARP1 has emerged as a powerful therapeutic strategy in oncology, particularly for cancers harboring mutations in the BRCA1/2 genes, which are deficient in the homologous recombination (HR) pathway for DNA double-strand break repair.[3][4][5] This dual disruption of DNA repair pathways, known as synthetic lethality, leads to the selective killing of cancer cells.[6][7]

This guide will compare the in vitro efficacy of this compound with four FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.[3][8][9][10] Through a detailed statistical analysis of hypothetical screening data, we will demonstrate how to discern meaningful differences in potency and efficacy, ultimately guiding the selection of the most promising candidate for further development.

High-Throughput Screening for PARP1 Inhibitors: Experimental Design

To assess the inhibitory potential of our compound and its comparators, a robust and sensitive HTS assay is paramount. A fluorescence polarization (FP)-based assay is a suitable and widely used method for this purpose.[11]

Assay Principle

The assay is based on the competition between a fluorescently labeled PARP1 inhibitor probe and the test compounds for binding to the PARP1 enzyme. When the fluorescent probe is bound to the large PARP1 enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. Conversely, when the probe is displaced by a competing inhibitor, it tumbles rapidly, leading to a low polarization signal. The decrease in fluorescence polarization is therefore directly proportional to the binding affinity of the test compound.

Experimental Workflow

The following diagram illustrates the key steps in the high-throughput screening workflow for identifying PARP1 inhibitors.

HTS_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Plates Compound Dilution Plates (10-point, 3-fold serial dilutions) Dispense_Compound Dispense Compounds & Controls Compound_Plates->Dispense_Compound Transfer Assay_Plates 384-well Assay Plates Dispense_Enzyme Add PARP1 Enzyme Dispense_Probe Add Fluorescent Probe Dispense_Enzyme->Dispense_Probe Incubation Incubate at RT Dispense_Probe->Incubation Read_FP Read Fluorescence Polarization Incubation->Read_FP Data_Analysis Statistical Analysis (Dose-Response Fitting, IC50) Read_FP->Data_Analysis

Caption: High-throughput screening workflow for PARP1 inhibitors.

Controls and Comparators
  • Negative Control: DMSO (0.5% final concentration), representing 0% inhibition.

  • Positive Control: A saturating concentration of a known potent PARP1 inhibitor (e.g., Olaparib at 10 µM), representing 100% inhibition.

  • Comparator Compounds: Olaparib, Rucaparib, Niraparib, and Talazoparib, tested under the same conditions as this compound.

Statistical Analysis of Screening Data: From Raw Reads to Actionable Insights

The raw fluorescence polarization data must undergo a rigorous statistical analysis to determine the potency of each compound. This process involves data normalization, dose-response curve fitting, and the calculation of key parameters.

Data Normalization

The raw FP values are first normalized to a percentage inhibition scale using the following formula:

% Inhibition = 100 * (1 - (FP_sample - FP_positive_control) / (FP_negative_control - FP_positive_control))

This normalization accounts for plate-to-plate variability and allows for the direct comparison of results across different experiments.

Dose-Response Curve Fitting

The normalized data for each compound is then plotted against the logarithm of the compound concentration to generate a dose-response curve. A four-parameter logistic (4PL) model is commonly used to fit this data.[12] The 4PL equation is as follows:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (% inhibition).

  • X: The concentration of the compound.

  • Top: The maximum response (asymptote).

  • Bottom: The minimum response (asymptote).

  • IC50: The concentration of the compound that produces a 50% response. This is a key measure of a compound's potency.

  • HillSlope: The steepness of the curve.

The following diagram illustrates the logical flow of the statistical analysis.

Statistical_Analysis_Flow cluster_data_processing Data Pre-processing cluster_modeling Dose-Response Modeling cluster_comparison Comparative Analysis Raw_Data Raw Fluorescence Polarization Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Curve_Fitting 4-Parameter Logistic Curve Fitting Normalization->Curve_Fitting Parameter_Extraction Extraction of IC50, Hill Slope, etc. Curve_Fitting->Parameter_Extraction Statistical_Tests Statistical Comparison of IC50 Values (e.g., F-test) Parameter_Extraction->Statistical_Tests Hit_Validation Hit Validation & Ranking Statistical_Tests->Hit_Validation

Caption: Statistical analysis workflow for dose-response data.

Comparative Analysis: this compound vs. Marketed PARP Inhibitors

To facilitate a direct comparison, we will now analyze a hypothetical dataset generated from our HTS assay.

Hypothetical Dose-Response Data

The following table summarizes the calculated IC50 values and Hill slopes for each compound, derived from fitting the hypothetical dose-response data to a 4PL model.

CompoundIC50 (nM)95% Confidence Interval (nM)Hill SlopeR-squared
This compound 1.8 1.5 - 2.2 -1.1 0.995
Olaparib5.24.8 - 5.7-1.00.992
Rucaparib3.53.1 - 4.0-1.20.994
Niraparib2.92.5 - 3.4-1.10.996
Talazoparib0.90.7 - 1.1-1.30.997
Interpretation of Results
  • Potency: this compound demonstrates a potent inhibitory effect on PARP1, with an IC50 of 1.8 nM. This is more potent than Olaparib, Rucaparib, and Niraparib in this hypothetical assay. Talazoparib remains the most potent inhibitor in this comparison.

  • Curve Characteristics: The Hill slopes for all compounds are close to -1, which is indicative of a classic 1:1 binding interaction with the target. The high R-squared values suggest a good fit of the 4PL model to the data.

  • Statistical Significance: To determine if the observed differences in IC50 values are statistically significant, an F-test can be performed to compare the fits of the dose-response curves. A statistically significant p-value (typically < 0.05) would indicate that the potencies of the compounds are indeed different.

Hit Validation and Next Steps

The promising in vitro potency of this compound warrants further investigation. The next steps in the hit validation cascade would include:

  • Orthogonal Assays: Confirming the inhibitory activity in a different assay format (e.g., a cell-based assay measuring PARP1 activity or a biophysical binding assay like Surface Plasmon Resonance) to rule out assay-specific artifacts.[13]

  • Selectivity Profiling: Assessing the compound's activity against other PARP family members and a panel of unrelated targets to determine its selectivity.

  • Cellular Efficacy: Evaluating the compound's ability to induce synthetic lethality in BRCA-mutant cancer cell lines.

  • ADME/Tox Profiling: Initial assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

Conclusion: A Data-Driven Path Forward

This guide has outlined a comprehensive framework for the statistical analysis of screening data for a novel investigational compound, this compound, in the context of established competitors. Through a hypothetical case study, we have demonstrated how to move from raw experimental data to a statistically sound comparison of compound potency. The promising (though hypothetical) in vitro profile of this compound underscores the importance of rigorous data analysis in identifying and advancing the next generation of targeted therapies. The principles and methodologies described herein provide a solid foundation for making data-driven decisions in the complex landscape of drug discovery.

References

Independent Verification of 2-chloro-N-cyclopropylisonicotinamide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of 2-chloro-N-cyclopropylisonicotinamide, a compound of interest for its potential role as a modulator of cellular metabolism. Our focus is on its putative activity as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cellular bioenergetics. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on established scientific principles and validated experimental designs. We will explore the causal logic behind experimental choices, present self-validating protocols, and compare the compound's potential performance against established alternatives.

Introduction: Targeting Cellular Metabolism via the NAD⁺ Salvage Pathway

Nicotinamide adenine dinucleotide (NAD⁺) is a vital coenzyme in a vast array of cellular processes, including redox reactions essential for energy metabolism, DNA repair, and gene expression.[1][2] While cells can synthesize NAD⁺ through multiple routes, the salvage pathway, which recycles nicotinamide (NAM), is the predominant source in most mammalian tissues.[3][4] The rate-limiting step in this crucial pathway is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[3][5]

Many cancer cells exhibit heightened metabolic demands to fuel rapid proliferation and survival, leading to an increased reliance on the NAD⁺ salvage pathway and often, an overexpression of NAMPT.[2][6][7] This dependency makes NAMPT a compelling therapeutic target in oncology.[2][6] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD⁺ pools, triggering an energy crisis and ultimately leading to apoptotic cell death.[2][8]

This compound is a synthetic organic compound whose structural features suggest potential interaction with enzymatic targets. This guide outlines a rigorous, multi-step process to independently verify its bioactivity as a NAMPT inhibitor and objectively compare its efficacy against other known inhibitors.

Section 1: The NAD⁺ Biosynthetic Machinery

To understand the mechanism of a putative NAMPT inhibitor, it is essential to first visualize its place within the cellular metabolic network. NAD⁺ can be generated via three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM).[1][4][9] Our focus is the salvage pathway, where NAMPT is the key regulatory enzyme.

NAD_Salvage_Pathway cluster_pathway NAD⁺ Salvage Pathway cluster_inhibition Point of Inhibition NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN ATP→ADP+PPi PRPP PRPP PRPP->NMN NAMPT NAMPT (Rate-Limiting Enzyme) NAMPT->NMN Catalyzes NAD NAD⁺ NMN->NAD ATP→PPi NMNAT NMNATs NMNAT->NAD Catalyzes Consumption NAD⁺-Consuming Enzymes (PARPs, Sirtuins, CD38) NAD->Consumption Consumption->NAM Recycled Inhibitor This compound & Other NAMPT Inhibitors Inhibitor->NAMPT Inhibits

Caption: The mammalian NAD⁺ salvage pathway and the point of therapeutic intervention.

Section 2: Framework for Independent Bioactivity Verification

A robust verification strategy proceeds from direct enzymatic interaction to cellular consequences. This multi-tiered approach ensures that the observed biological effects are directly attributable to the intended mechanism of action.

Verification_Workflow Start Hypothesis: Compound inhibits NAMPT Step1 Tier 1: In Vitro Enzymatic Assay Start->Step1 Test direct inhibition Step2 Tier 2: Cellular Target Engagement Assay Step1->Step2 Confirm effect on downstream product Step3 Tier 3: Cellular Phenotypic Assay Step2->Step3 Measure functional consequence Step4 Tier 4: On-Target Validation Step3->Step4 Verify mechanism is on-target End Conclusion: Bioactivity & Potency Determined Step4->End

Caption: A multi-tiered workflow for verifying NAMPT inhibitor bioactivity.

Section 3: Selection of Comparative Compounds

To contextualize the bioactivity of this compound, it is essential to benchmark its performance against well-characterized NAMPT inhibitors.

  • FK866 (APO866): A highly potent and specific NAMPT inhibitor, often considered the "gold standard" chemical probe for studying NAMPT biology.[10] It serves as an excellent positive control for both enzymatic and cellular assays.

  • OT-82: A novel NAMPT inhibitor that has been evaluated in Phase I clinical trials for relapsed or refractory lymphoma.[11][12] Its inclusion provides a benchmark against a clinically relevant molecule.

  • KPT-9274: A dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4) that has also entered clinical trials.[11] Comparing against a dual inhibitor can help elucidate the specificity of the test compound.

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Each step includes explanations for the experimental choices, ensuring both technical accuracy and logical coherence.

Protocol 4.1: In Vitro NAMPT Enzymatic Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NAMPT. A coupled-enzyme reaction is used to generate a fluorescent signal proportional to NAMPT activity, providing a sensitive and high-throughput method.[13][14]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X NAMPT Enzyme Buffer containing purified recombinant human NAMPT enzyme.

    • Prepare a 2X Substrate Mix containing nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP).

    • Prepare a 2X Coupled-Enzyme Mix containing NMNAT, alcohol dehydrogenase (ADH), and ethanol.

    • Prepare serial dilutions of this compound, FK866, and other comparators in DMSO, followed by dilution in assay buffer. Ensure the final DMSO concentration does not exceed 1%.[13]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilutions to appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 10 µL of the 2X Substrate Mix to all wells.

    • To initiate the reaction, add 5 µL of the 2X NAMPT Enzyme Buffer to all wells except the "no enzyme" controls.

    • Incubate the plate at 37°C for 60 minutes.

    • Add 10 µL of the 2X Coupled-Enzyme Mix to all wells.

    • Incubate at 37°C for 30 minutes.

  • Data Acquisition:

    • Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.[13]

Protocol 4.2: Cellular NAD⁺/NADH Quantification Assay

Rationale: An effective NAMPT inhibitor should deplete the intracellular pool of NAD⁺ and NADH. This assay quantifies the levels of these coenzymes in cells following compound treatment, confirming target engagement in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer, or various leukemia cell lines) in 96-well plates.[15][16]

    • Allow cells to adhere overnight.

    • Treat cells with serial dilutions of the test compounds for a duration sufficient to observe NAD⁺ depletion (e.g., 24-48 hours).

  • Lysis and Extraction:

    • Wash cells with PBS.

    • Lyse the cells using an appropriate NAD⁺/NADH extraction buffer.

    • Divide the lysate into two sets of wells: one for total NAD⁺/NADH measurement and one for NADH measurement alone.

    • Heat the "NADH only" samples at 60°C for 30 minutes to decompose NAD⁺.

  • Quantification:

    • Use a commercially available bioluminescent or colorimetric NAD⁺/NADH quantification kit, following the manufacturer's instructions. These kits typically use a cycling reaction to generate a signal proportional to the amount of NAD present.

  • Data Analysis:

    • Calculate the concentration of NADH and total NAD⁺/NADH against a standard curve.

    • Determine the NAD⁺ concentration by subtracting the NADH value from the total value.

Protocol 4.3: Cell Viability (Cytotoxicity) Assay

Rationale: The ultimate consequence of NAD⁺ depletion in cancer cells is a loss of viability.[2] Cytotoxicity assays are crucial for determining the therapeutic potential of a compound by measuring its ability to inhibit cell growth or induce cell death.[17][18][19]

Methodology:

  • Cell Plating and Treatment:

    • Seed cells in 96-well plates at an appropriate density.

    • After overnight adherence, treat cells with a range of concentrations of this compound and comparator compounds. A typical treatment duration is 72 hours to allow for multiple cell doublings.[20]

  • Viability Assessment (Sulforhodamine B (SRB) Assay):

    • Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry completely.

    • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

    • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measurement: Read the absorbance at 510 nm on a plate reader.

Section 5: Data Analysis and Comparative Summary

The primary output from these assays is the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values represent the concentration of a compound required to inhibit 50% of the enzymatic activity or cellular response. Data should be plotted using a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine these values accurately.

Table 1: Comparative Bioactivity Profile of NAMPT Inhibitors (Hypothetical Data)

CompoundNAMPT Enzymatic IC₅₀ (nM)Cellular NAD⁺ Depletion EC₅₀ (nM)A2780 Cell Viability IC₅₀ (nM)
This compound Experimental ValueExperimental ValueExperimental Value
FK866 (Reference)1.53.25.1
OT-82 (Reference)5.810.515.3
KPT-9274 (Reference)12.225.130.7

Interpretation: A strong candidate will exhibit potent, low nanomolar activity in the enzymatic assay. This potency should translate effectively into the cellular assays. A significant drop-off in potency from the enzymatic to the cellular level may indicate poor cell permeability or metabolic instability.

Section 6: On-Target Validation via Rescue Experiment

Rationale: A critical step in validating that the observed cytotoxicity is due to NAMPT inhibition is to perform a "rescue" experiment. Since NAMPT is part of the salvage pathway, providing cells with a precursor for a different NAD⁺ synthesis pathway should bypass the inhibition and rescue the cells from death. Nicotinic acid (NA) is an ideal rescue agent as it feeds into the Preiss-Handler pathway, which does not require NAMPT.[21]

Methodology:

  • Co-treat A2780 cells with a toxic concentration (e.g., 5x IC₅₀) of this compound and a high concentration of nicotinic acid (e.g., 10-100 µM).

  • Include controls for the compound alone and nicotinic acid alone.

  • After 72 hours, assess cell viability using the SRB assay described in Protocol 4.3.

Expected Outcome: If the cytotoxicity of this compound is on-target (i.e., due to NAMPT inhibition), the addition of nicotinic acid should significantly restore cell viability. A lack of rescue may suggest off-target effects or alternative mechanisms of toxicity. This principle has been used to mitigate hematotoxicity of NAMPT inhibitors in preclinical models.[21]

Conclusion

This guide presents a systematic and rigorous methodology for the independent verification and comparative analysis of this compound's bioactivity as a putative NAMPT inhibitor. By progressing from direct enzyme inhibition to cellular target engagement and phenotypic outcomes, and culminating in an on-target validation experiment, researchers can generate a high-confidence dataset. This comprehensive approach is essential for making informed decisions in the early stages of drug discovery and development, ensuring that resources are focused on compounds with a well-defined and potent mechanism of action.

References

Safety Operating Guide

Navigating the Safe Handling of 2-chloro-N-cyclopropylisonicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-chloro-N-cyclopropylisonicotinamide, a compound that, while promising in research, requires meticulous handling. As a Senior Application Scientist, my goal is to distill complex safety data into actionable, field-proven insights that empower you to work safely and effectively. This document is structured to provide a deep, logical understanding of the "why" behind each safety protocol, fostering a culture of proactive safety in your laboratory.

Hazard Assessment: Understanding the Risks

Inferred Hazard Profile:

Hazard ClassificationPotential EffectsSource of Inference
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]SDS for analogous compounds
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]SDS for analogous compounds
Specific target organ toxicity (single exposure)May cause respiratory irritation.[1][2]SDS for analogous compounds

This proactive approach to hazard assessment is the cornerstone of a robust safety protocol. By anticipating potential risks, we can implement engineering controls and personal protective equipment (PPE) that provide a comprehensive shield against exposure.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on best practices for handling chlorinated pyridines and related chemical structures.[4][5][6]

Core PPE Requirements:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standard.[7]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[5][6] Butyl rubber gloves are also a consideration for chlorinated compounds.[4]Provides a chemical-resistant barrier to prevent skin contact and potential irritation. Always check the manufacturer's glove compatibility chart.
Body Protection A fully-buttoned laboratory coat.[4][7]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood is mandatory.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[7]Minimizes the risk of inhaling airborne particles, which could cause respiratory irritation.

PPE_Workflow cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation Assess_Hazards Assess Hazards (Based on Analogs) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Selection Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Contaminated Waste Properly Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation:

  • Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood.[4][5]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Review Procedures: Familiarize yourself with the experimental protocol and this safety guide.

Handling:

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: If working with a solid, conduct all weighing and transfer operations within the fume hood to contain any dust. Avoid creating dust.[1]

  • In Solution: When working with the compound in solution, handle it with the same level of caution, as splashes can still occur.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[3]

Post-Handling:

  • Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in a manner that avoids contaminating yourself. The general order is gloves, then goggles, and finally the lab coat.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1][3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials, including excess reagent, contaminated gloves, and disposable labware, must be collected in a clearly labeled, sealed, and compatible waste container.[4]

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program.[1][3] Do not dispose of it down the drain or in regular trash.

Disposal_Decision_Tree Start Waste Generated Is_Contaminated Contaminated with 2-chloro-N- cyclopropylisonicotinamide? Start->Is_Contaminated Hazardous_Waste Collect in Labeled Hazardous Waste Container Is_Contaminated->Hazardous_Waste Yes Non_Hazardous_Waste Dispose as Regular Lab Waste Is_Contaminated->Non_Hazardous_Waste No Institutional_Disposal Follow Institutional Hazardous Waste Protocol Hazardous_Waste->Institutional_Disposal

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][3] If they feel unwell, seek medical attention.

Spill:

  • Small Spill: For a small spill within a fume hood, absorb the material with an inert absorbent material and place it in the hazardous waste container.

  • Large Spill: Evacuate the area and follow your institution's emergency spill response procedures.

By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely advance your research with this compound. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current safety information available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclopropylisonicotinamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclopropylisonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.